molecular formula C33H36N6O3S B1663581 GDC-0834 (S-enantiomer) CAS No. 1133432-50-4

GDC-0834 (S-enantiomer)

Número de catálogo: B1663581
Número CAS: 1133432-50-4
Peso molecular: 596.7 g/mol
Clave InChI: CDOOFZZILLRUQH-LJAQVGFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GDC-0834 S-enantiomer is the S-enantiomer of GDC-0834. GDC-0834 is a potent and selective BTK inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[3-[6-[4-[(2S)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOOFZZILLRUQH-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@H]6C(=O)N(CCN6C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649416
Record name N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133432-50-4
Record name N-[3-[6-[[4-[(2S)-1,4-Dimethyl-3-oxo-2-piperazinyl]phenyl]amino]-4,5-dihydro-4-methyl-5-oxo-2-pyrazinyl]-2-methylphenyl]-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133432-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Molecular intricacies of GDC-0834: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – December 17, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular interactions, metabolic pathways, and the experimental methodologies used in its characterization.

GDC-0834 is a reversible, ATP-competitive inhibitor of BTK, a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway. The compound predominantly exists and has been studied as its R-enantiomer. While an S-enantiomer is commercially available for research purposes, public domain scientific literature and patent documents do not currently offer a comparative analysis of the biological activity between the R- and S-enantiomers. Therefore, this guide will focus on the well-documented mechanism of action of the R-enantiomer of GDC-0834.

Core Mechanism of Action: Reversible Inhibition of Bruton's Tyrosine Kinase

GDC-0834 exerts its therapeutic effect by directly targeting and inhibiting the enzymatic activity of Bruton's tyrosine kinase (BTK). BTK is a crucial signaling molecule in B-lymphocytes, playing a pivotal role in their development, differentiation, and activation. By competitively binding to the ATP-binding pocket of BTK, GDC-0834 prevents the phosphorylation of downstream substrates, thereby disrupting the B-cell receptor signaling cascade. This interruption of signaling ultimately leads to a reduction in B-cell proliferation and survival, which is the basis for its investigation in the treatment of autoimmune diseases like rheumatoid arthritis.[1][2]

A key characteristic of GDC-0834 is its reversible mode of inhibition. Unlike covalent inhibitors that form a permanent bond with the target enzyme, GDC-0834 binds non-covalently, allowing for a dynamic equilibrium between the bound and unbound states.

Quantitative Analysis of GDC-0834 Activity

The potency of GDC-0834 has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data for the R-enantiomer of GDC-0834.

Parameter Value Assay Type Species
IC505.9 nMBiochemical BTK Kinase Assay-
IC506.4 nMCellular BTK Assay-
IC501.1 µMIn vivo pBTK-Tyr223 InhibitionMouse
IC505.6 µMIn vivo pBTK-Tyr223 InhibitionRat

Metabolic Profile: The Challenge of Amide Hydrolysis

A critical aspect of GDC-0834's pharmacology is its metabolic instability, particularly in humans.[1][2][3] The primary metabolic pathway is the hydrolysis of its amide bond, a reaction predominantly mediated by the enzyme aldehyde oxidase (AO).[3][4] This metabolic process results in the formation of an inactive carboxylic acid metabolite, referred to as M1, and an aniline (B41778) metabolite, M2.[3]

This rapid metabolism in human liver cytosol leads to low systemic exposure of the active parent drug, a significant hurdle in its clinical development.[1][2] The intrinsic clearance (CLint) of GDC-0834 in human liver cytosol has been determined to be 0.511 mL/min per milligram of protein.[4]

Parameter Value System
Intrinsic Clearance (CLint)0.511 mL/min/mg proteinHuman Liver Cytosol

Signaling Pathway and Metabolic Fate Visualized

To further elucidate the mechanism of action and metabolic pathway of GDC-0834, the following diagrams have been generated using the DOT language.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates GDC0834 GDC-0834 (R-enantiomer) GDC0834->BTK Reversible Inhibition (ATP-Competitive) DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 NFkB NF-κB DAG->NFkB IP3->NFkB Gene Gene Expression (Proliferation, Survival) NFkB->Gene

Caption: BTK Signaling Pathway and GDC-0834 Inhibition.

GDC0834_Metabolism GDC0834 GDC-0834 (Active Drug) M1 M1 (Inactive) Carboxylic Acid Metabolite GDC0834->M1 Amide Hydrolysis M2 M2 (Inactive) Aniline Metabolite GDC0834->M2 Amide Hydrolysis AO Aldehyde Oxidase (AO) (Human Liver Cytosol) AO->GDC0834 Catalyzes

Caption: Metabolic Pathway of GDC-0834 via Amide Hydrolysis.

Experimental Protocols

The characterization of GDC-0834 involved a series of key experiments. Below are the detailed methodologies for the primary assays cited.

BTK Kinase Activity Assay (Biochemical IC50)
  • Objective: To determine the concentration of GDC-0834 required to inhibit 50% of BTK enzymatic activity in a purified system.

  • Materials: Recombinant human BTK enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., a phosphotyrosine-specific antibody).

  • Procedure:

    • A reaction mixture containing BTK enzyme, the peptide substrate, and varying concentrations of GDC-0834 is prepared in a multi-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is terminated by the addition of a stop solution.

    • The extent of substrate phosphorylation is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.

    • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular BTK Autophosphorylation Assay (Cellular IC50)
  • Objective: To measure the inhibitory effect of GDC-0834 on BTK autophosphorylation in a cellular context.

  • Materials: A suitable cell line expressing BTK (e.g., a human B-cell lymphoma line), cell culture medium, GDC-0834, a stimulating agent (e.g., anti-IgM antibody), lysis buffer, and antibodies specific for phosphorylated BTK (pBTK-Tyr223) and total BTK.

  • Procedure:

    • Cells are pre-incubated with various concentrations of GDC-0834.

    • B-cell receptor signaling is stimulated by the addition of anti-IgM.

    • After a short incubation period, the cells are lysed.

    • The levels of pBTK-Tyr223 and total BTK in the cell lysates are determined by Western blotting or a quantitative immunoassay (e.g., ELISA).

    • The ratio of pBTK to total BTK is calculated for each GDC-0834 concentration.

    • The IC50 value is determined from the dose-response curve.

In Vivo Pharmacodynamic Assay (pBTK Inhibition in Whole Blood)
  • Objective: To assess the in vivo potency of GDC-0834 by measuring the inhibition of BTK phosphorylation in whole blood of treated animals.

  • Materials: Laboratory animals (e.g., mice or rats), GDC-0834 formulated for oral administration, and reagents for Western blotting as described above.

  • Procedure:

    • Animals are orally dosed with GDC-0834 at various concentrations.

    • At specific time points post-dosing, blood samples are collected.

    • Whole blood lysates are prepared.

    • The levels of pBTK-Tyr223 and total BTK are quantified by Western blot.

    • The percentage of pBTK inhibition relative to vehicle-treated control animals is calculated.

    • The in vivo IC50 is estimated from the dose-response relationship.

Metabolic Stability Assay (in Human Liver Cytosol)
  • Objective: To determine the rate of metabolic clearance of GDC-0834 in human liver cytosol.

  • Materials: Pooled human liver cytosol, GDC-0834, and an analytical system for quantifying the parent compound (e.g., LC-MS/MS).

  • Procedure:

    • GDC-0834 is incubated with human liver cytosol at a physiological temperature (37°C).

    • Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a cold organic solvent).

    • The concentration of the remaining GDC-0834 in each aliquot is measured by LC-MS/MS.

    • The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).

Conclusion

GDC-0834 (R-enantiomer) is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase, effectively blocking B-cell receptor signaling. Its mechanism of action is well-characterized, demonstrating ATP-competitive inhibition of the kinase. However, its clinical utility has been hampered by rapid metabolic clearance in humans via aldehyde oxidase-mediated amide hydrolysis. While the S-enantiomer of GDC-0834 is available, a detailed public account of its specific mechanism of action and comparative potency is currently lacking. The information provided in this guide serves as a comprehensive resource for understanding the molecular pharmacology of this important research compound.

References

GDC-0834 (R-enantiomer): A Technical Guide on BTK Binding Affinity and Reversible Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Initially developed as a potential therapeutic agent for rheumatoid arthritis, its clinical progression was halted due to rapid metabolic degradation in humans.[3][4] This document provides a detailed technical overview of the binding affinity and kinetics of the active R-enantiomer of GDC-0834 with BTK, based on available preclinical data. It is important to note that while the user's query specified the S-enantiomer, the pharmacologically active and studied form of this compound is the R-enantiomer, chemically designated as (R)-N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide.[5]

Quantitative Binding Affinity Data

ParameterValue (nM)Assay TypeSource
Biochemical IC50 5.9 ± 1.1Lanthascreen™ Kinase Assay[6][7]
Cellular IC50 6.4 ± 1.6Inhibition of BTK phosphorylation in rat splenocytes[7]

BTK Signaling Pathway

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events including calcium mobilization and activation of transcription factors like NF-κB. This ultimately results in the expression of genes crucial for B-cell function. GDC-0834 exerts its effect by competitively binding to the ATP-binding site of BTK, thereby preventing its phosphorylation and subsequent activation, and interrupting this signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive phosphorylates BTK_active BTK (active) (p-BTK) BTK_inactive->BTK_active PLCG2_inactive PLCγ2 (inactive) BTK_active->PLCG2_inactive phosphorylates PLCG2_active PLCγ2 (active) PLCG2_inactive->PLCG2_active Downstream Downstream Signaling (e.g., NF-κB, Ca²⁺ mobilization) PLCG2_active->Downstream GDC0834 GDC-0834 GDC0834->BTK_inactive inhibits Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression Antigen Antigen Antigen->BCR binds

Caption: BTK Signaling Pathway and the inhibitory action of GDC-0834.

Experimental Protocols

Biochemical BTK Inhibition Assay (Lanthascreen™)

This assay quantifies the inhibitory effect of GDC-0834 on BTK activity by measuring the phosphorylation of a synthetic peptide substrate.

Workflow:

Lanthascreen_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection BTK BTK Enzyme (human, full-length) Incubation Incubate BTK, GDC-0834, and Substrate BTK->Incubation GDC0834 GDC-0834 (serial dilution) GDC0834->Incubation Substrate Fluorescein-labeled Peptide Substrate Substrate->Incubation ATP ATP Initiation Initiate reaction with ATP ATP->Initiation Incubation->Initiation Reaction_Step Incubate for 60 min at room temperature Initiation->Reaction_Step Stop_Reaction Stop reaction with EDTA and add Tb-PY20 antibody Reaction_Step->Stop_Reaction Detection_Step Read TR-FRET signal (340 nm excitation, 495/520 nm emission) Stop_Reaction->Detection_Step Analysis Analyze data and calculate IC50 Detection_Step->Analysis

Caption: Workflow for the Lanthascreen™ biochemical assay.

Detailed Methodology:

  • Reagents:

    • BTK enzyme (human, full-length, C-terminal V5-6xHis tagged)

    • GDC-0834 (serially diluted)

    • Fluorescein-labeled poly-Glu/Ala/Tyr peptide substrate

    • ATP

    • Lanthascreen™ Tb-PY20 antibody (terbium-labeled anti-phosphotyrosine antibody)

    • Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 2 mM DTT, 0.2 mM NaVO₄, 0.01% casein, 0.01% Triton X-100, 2.5% glycerol)

    • Stop Solution (60 mM EDTA)

  • Procedure:

    • In a 25 µL final reaction volume, BTK (0.075 ng) is incubated with the fluorescein-labeled peptide substrate (0.4 µM) and varying concentrations of GDC-0834.[6]

    • The enzymatic reaction is initiated by the addition of ATP to a final concentration of 25 µM (the measured Km of ATP).[6]

    • The reaction mixture is incubated for 60 minutes at room temperature.[6]

    • The reaction is terminated by the addition of the stop solution containing the Tb-PY20 detection antibody (2 nM final concentration).[6]

    • After a 30-minute incubation at room temperature to allow for antibody binding to the phosphorylated substrate, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured.[6]

    • The TR-FRET signal is detected using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium emission) and 520 nm (FRET to fluorescein).[6]

    • The ratio of the emission at 520 nm to 495 nm is calculated and plotted against the concentration of GDC-0834 to determine the IC50 value using a sigmoidal dose-response curve fit.[6]

Cellular BTK Inhibition Assay

This assay measures the ability of GDC-0834 to inhibit the autophosphorylation of BTK at tyrosine 223 (pBTK-Tyr223) in a cellular context, using rat splenocytes.

Workflow:

Cellular_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_analysis Analysis cluster_results Results Splenocytes Isolate rat splenocytes Treatment Treat splenocytes with varying concentrations of GDC-0834 Splenocytes->Treatment Stimulation Stimulate BTK phosphorylation Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot for pBTK-Tyr223 and total BTK Lysis->Western_Blot Quantification Quantify band intensities Western_Blot->Quantification Normalization Normalize pBTK to total BTK Quantification->Normalization IC50_Calc Calculate % inhibition and determine IC50 Normalization->IC50_Calc

Caption: Workflow for the cellular BTK inhibition assay.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Splenocytes are isolated from rats.

    • The cells are treated with a range of concentrations of GDC-0834.

  • BTK Activation and Cell Lysis:

    • BTK phosphorylation is stimulated (the specific stimulus, e.g., anti-IgM, is a standard method but not explicitly detailed in the snippet).

    • Following stimulation, the cells are lysed to release cellular proteins.

  • Western Blot Analysis:

    • The cell lysates are subjected to SDS-PAGE and transferred to a membrane for Western blotting.

    • The membrane is probed with primary antibodies specific for phosphorylated BTK (pBTK-Tyr223) and total BTK.

    • Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using an imaging system.

  • Data Analysis:

    • The intensity of the pBTK band is normalized to the intensity of the total BTK band for each sample.

    • The percentage of inhibition of BTK phosphorylation is calculated by comparing the normalized pBTK levels in GDC-0834-treated samples to vehicle-treated controls.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the GDC-0834 concentration and fitting the data to a dose-response curve.

Conclusion

GDC-0834 is a potent, reversible inhibitor of BTK with low nanomolar biochemical and cellular IC50 values. The provided experimental protocols for determining these values offer a robust framework for assessing the potency of BTK inhibitors. While the clinical development of GDC-0834 was discontinued (B1498344) due to its metabolic profile, the data on its binding affinity and mechanism of action remain valuable for the ongoing research and development of novel BTK inhibitors for autoimmune diseases and B-cell malignancies. The lack of published specific kinetic data (Kd, kon, koff) highlights a potential data gap, which could be addressed in future studies of similar reversible BTK inhibitors.

References

GDC-0834 (S-enantiomer): A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the (S)-enantiomer of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). While the racemate and the (R)-enantiomer have been more extensively studied as clinical candidates, this document focuses on the available information regarding the (S)-enantiomer.

Chemical Structure

The (S)-enantiomer of GDC-0834 is chemically designated as N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.

Molecular Formula: C₃₃H₃₆N₆O₃S

Molecular Weight: 596.74 g/mol

CAS Number: 1133432-50-4

Chemical Structure:

(Note: This is a simplified SMILES representation. For a full 3D structure, please refer to chemical databases under the provided CAS number.)

Synthesis

A detailed, step-by-step experimental protocol for the specific synthesis of the (S)-enantiomer of GDC-0834 is not publicly available in peer-reviewed literature or patents. The development of GDC-0834 arose from structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic properties of a precursor compound, CGI-1746.

A plausible synthetic approach would involve a convergent synthesis strategy, culminating in an amide coupling reaction. The key chiral intermediate, (S)-1,4-dimethyl-3-oxopiperazin-2-yl)aniline, would likely be prepared through asymmetric synthesis or chiral resolution.

Generalized Synthetic Workflow

The following diagram illustrates a logical, though not experimentally verified, workflow for the synthesis of (S)-GDC-0834. This is based on standard organic chemistry principles for the formation of the core structural motifs.

GDC_0834_S_Synthesis_Workflow cluster_amide_coupling Final Amide Coupling cluster_amine_synthesis Synthesis of Key Amine Intermediate cluster_acid_synthesis Synthesis of Carboxylic Acid Amine Key Amine Intermediate (with chiral piperazinone) Coupling Amide Coupling (e.g., HATU, EDCI) Amine->Coupling CarboxylicAcid 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid CarboxylicAcid->Coupling SGDC0834 (S)-GDC-0834 Coupling->SGDC0834 ChiralStartingMaterial Chiral Starting Material (e.g., (S)-Alaninamide) PiperazinoneFormation Piperazinone Ring Formation ChiralStartingMaterial->PiperazinoneFormation AromaticSubstitution Aromatic Substitution/Coupling PiperazinoneFormation->AromaticSubstitution AromaticSubstitution->Amine ThiophenePrecursor Thiophene Precursor Carboxylation Carboxylation ThiophenePrecursor->Carboxylation Carboxylation->CarboxylicAcid

Caption: Generalized synthetic workflow for (S)-GDC-0834.

Biological Activity and Quantitative Data

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. The majority of published quantitative data pertains to the (R)-enantiomer, which was selected as the clinical candidate. It is important to note that the biological activity of the (S)-enantiomer may differ.

In Vitro Potency of GDC-0834 (R-enantiomer)
Assay TypeTargetIC₅₀ (nM)Reference
Biochemical AssayBTK5.9[1]
Cellular AssayBTK6.4[1]
In Vivo Activity of GDC-0834 (R-enantiomer)
SpeciesAssayIC₅₀ (µM)Reference
MousepBTK-Tyr223 Inhibition1.1[1]
RatpBTK-Tyr223 Inhibition5.6[1]
Aldehyde Oxidase Inhibition by GDC-0834 (R-enantiomer)

GDC-0834 was found to be a potent reversible inhibitor of aldehyde oxidase (AO), the enzyme responsible for its rapid metabolism in humans.

| AO Substrate | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | | Multiple (6 tested) | 0.86 - 1.87 |[1] |

Mechanism of Action and Signaling Pathway

GDC-0834 exerts its therapeutic effect by inhibiting the kinase activity of BTK. BTK is a critical signaling molecule downstream of the B-cell receptor (BCR). Its inhibition blocks the activation of several downstream pathways, including PLCγ2, ERK, and NF-κB, which are essential for B-cell proliferation, differentiation, and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC_Ca PKC / Ca²⁺ Flux DAG_IP3->PKC_Ca ERK_MAPK ERK/MAPK Pathway PKC_Ca->ERK_MAPK NFkB NF-κB Pathway PKC_Ca->NFkB Proliferation B-Cell Proliferation, Differentiation, Survival ERK_MAPK->Proliferation NFkB->Proliferation GDC0834 (S)-GDC-0834 GDC0834->BTK

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Metabolism and Pharmacokinetics

A critical finding in the development of GDC-0834 was its rapid metabolism in humans, which was not as prevalent in preclinical species. This was attributed to amide hydrolysis mediated by aldehyde oxidase (AO), leading to the formation of an inactive metabolite and resulting in insufficient parent drug exposure.

GDC0834_Metabolism GDC0834 (R)-GDC-0834 (Active) AO Aldehyde Oxidase (AO) (High in Human Liver) GDC0834->AO InactiveMetabolite Inactive Metabolite (Amide Hydrolysis Product) AO->InactiveMetabolite LowExposure Insufficient Drug Exposure InactiveMetabolite->LowExposure

Caption: Metabolic pathway of GDC-0834 leading to its inactivation in humans.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of (S)-GDC-0834 are not available in the public domain. However, general methodologies for assays used to characterize BTK inhibitors can be found in the primary literature.

General BTK Inhibition Biochemical Assay (Lanthascreen)
  • Reagents: Recombinant human BTK, fluorescently labeled poly(GT)-biotin substrate, ATP, and a terbium-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • The test compound (e.g., GDC-0834) is serially diluted and incubated with BTK enzyme and the substrate in a suitable buffer.

    • The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the detection solution containing the terbium-labeled antibody is added.

    • After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

  • Data Analysis: The IC₅₀ value is determined by fitting the dose-response curve using a suitable software package.

General Cellular BTK Autophosphorylation Assay
  • Cell Line: A suitable human B-cell line expressing BTK (e.g., Ramos).

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test compound.

    • B-cell receptor signaling is stimulated (e.g., with anti-IgM antibodies).

    • Cells are lysed, and protein concentrations are determined.

    • BTK autophosphorylation (pBTK) and total BTK levels are quantified using methods such as ELISA or Western blotting.

  • Data Analysis: The IC₅₀ value is calculated based on the inhibition of pBTK signal relative to the total BTK signal.

Conclusion

The (S)-enantiomer of GDC-0834 is a chiral molecule with a well-defined chemical structure. While it is known to be a potent BTK inhibitor, the majority of the publicly available data pertains to its (R)-enantiomer. The significant challenge in the clinical development of GDC-0834 was its rapid metabolism by aldehyde oxidase in humans, a factor that would likely affect both enantiomers. This technical guide provides a summary of the available information and a framework for understanding the chemical and biological properties of this compound. Further research would be required to fully elucidate the specific properties and potential of the (S)-enantiomer.

References

The Discovery and Preclinical Development of GDC-0834: A Potent and Selective BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, GDC-0834 demonstrated promising preclinical efficacy.[1][2] Structure-activity relationship (SAR) studies, evolving from the earlier inhibitor CGI-1746, led to the identification of GDC-0834 with improved pharmacokinetic properties in preclinical models.[2] However, its clinical development was halted due to a significant species-dependent metabolic liability; rapid amide hydrolysis in humans, mediated by aldehyde oxidase (AO), resulted in insufficient drug exposure.[2][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and the ultimate discontinuation of GDC-0834, offering valuable insights for the development of future kinase inhibitors.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the development, activation, and proliferation of B-lymphocytes.[5] As a key downstream effector of the B-cell receptor (BCR), BTK is an attractive therapeutic target for a range of B-cell malignancies and autoimmune disorders.[6][7] GDC-0834 emerged from a lead optimization program aimed at improving the pharmacokinetic profile of the potent and selective BTK inhibitor, CGI-1746.[2] This guide details the scientific journey of GDC-0834, from its initial discovery and in vitro characterization to its in vivo evaluation and the metabolic challenges that ultimately led to its discontinuation.

Mechanism of Action and Signaling Pathway

GDC-0834 is a reversible, ATP-competitive inhibitor of BTK.[3] By binding to the ATP-binding pocket of the BTK enzyme, GDC-0834 prevents the phosphorylation of its downstream substrates, thereby blocking the propagation of the BCR signal. This inhibition ultimately leads to a reduction in B-cell activation, proliferation, and the production of pro-inflammatory cytokines.

The BTK signaling pathway is initiated upon antigen binding to the B-cell receptor. This event triggers a cascade of phosphorylation events, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in the activation of transcription factors such as NF-κB, which drive B-cell proliferation and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates GDC0834 GDC-0834 GDC0834->BTK inhibits PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion Ca²⁺ Mobilization IP3->Ca_ion PKC PKC DAG->PKC NFkB NF-κB Activation Ca_ion->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Figure 1: Simplified BTK Signaling Pathway and the inhibitory action of GDC-0834.

Quantitative Data Summary

The potency and efficacy of GDC-0834 were evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Potency of GDC-0834
Assay TypeSystemParameterValue
Biochemical AssayRecombinant BTK EnzymeIC505.9 nM[1]
Cellular AssayRat Splenocytes (BTK activity)IC506.4 nM[1]
Aldehyde Oxidase Inhibition6 known AO substratesIC500.86 - 1.87 µM[3]
Table 2: In Vivo Efficacy and Pharmacodynamics of GDC-0834
Animal ModelParameterDosingResult
BALB/c MiceInhibition of pBTK-Tyr223 in blood100 mg/kg (2h post-dose)96% inhibition[1]
BALB/c MiceInhibition of pBTK-Tyr223 in blood150 mg/kg (2h post-dose)97% inhibition[1]
Rat Collagen-Induced ArthritisInhibition of pBTK-Tyr223 in bloodDose-dependentIC50 = 5.6 µM[1]
Table 3: Preclinical Pharmacokinetics of GDC-0834
SpeciesParameterValue
MouseIn vivo IC501.1 µM[1]
RatIn vivo IC505.6 µM[1]
Table 4: Human Clinical Pharmacokinetics of GDC-0834
DoseParameterResult
35 mg and 105 mg (oral)Plasma Concentration<1 ng/mL (below limit of quantitation)[3][4]
35 mg (oral)Mean Cmax of M1 metabolite142 ng/mL[3]
105 mg (oral)Mean Cmax of M1 metabolite390 ng/mL[3]

Experimental Protocols

BTK Biochemical Assay (LanthaScreen™ Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the BTK enzyme.

  • Materials: Recombinant BTK enzyme, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), GDC-0834.

  • Procedure:

    • A 3-fold serial dilution of GDC-0834 is prepared in DMSO and then diluted in kinase buffer.

    • The BTK enzyme and Eu-anti-tag antibody are mixed in kinase buffer.

    • In a 384-well plate, 5 µL of the GDC-0834 dilution is added to the wells.

    • 5 µL of the kinase/antibody mixture is then added.

    • The reaction is initiated by adding 5 µL of the tracer solution.

    • The plate is incubated at room temperature for 60 minutes.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.

  • Data Analysis: The TR-FRET ratio is calculated and plotted against the concentration of GDC-0834. The IC₅₀ value is determined using a sigmoidal dose-response curve fit.

Cellular BTK Phosphorylation Assay

This assay measures the inhibition of BTK autophosphorylation in a cellular context.

  • Materials: Rat splenocytes, anti-IgM antibody, lysis buffer, anti-pBTK-Tyr223 antibody, anti-total BTK antibody, secondary antibodies, Western blot reagents.

  • Procedure:

    • Rat splenocytes are pre-incubated with varying concentrations of GDC-0834.

    • B-cell receptor signaling is stimulated by the addition of anti-IgM antibody.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated BTK (pBTK-Tyr223) and total BTK.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using a chemiluminescence detection system and quantified by densitometry.

  • Data Analysis: The ratio of pBTK to total BTK is calculated for each concentration of GDC-0834. The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration.

Rat Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of GDC-0834 in a model of rheumatoid arthritis.

  • Animals: Female Lewis rats.

  • Induction of Arthritis:

    • Bovine type II collagen is emulsified in Freund's incomplete adjuvant.

    • On day 0, rats are immunized with an intradermal injection of the collagen emulsion at the base of the tail.

    • A booster injection is administered on day 6.

  • Treatment: Oral dosing of GDC-0834 (e.g., 1, 3, 10, 30, and 100 mg/kg, twice daily) is initiated on day 0 and continues through day 16.

  • Assessment of Arthritis:

    • Clinical signs of arthritis (e.g., paw swelling, redness) are scored daily from day 9 to day 17. Ankle diameter is measured using calipers.

    • At the end of the study, serum is collected for biomarker analysis, and joints are collected for histological examination.

  • Data Analysis: The area under the curve for ankle diameter over time is calculated. Statistical analysis is performed to compare the treated groups with the vehicle control group.

In Vitro Amide Hydrolysis Assay

This assay determines the metabolic stability of GDC-0834 in the presence of liver cytosolic enzymes.

  • Materials: Human liver cytosol, GDC-0834, aldehyde oxidase (AO) inhibitors (e.g., menadione), reaction buffer, LC-MS/MS system.

  • Procedure:

    • GDC-0834 (1 µM) is incubated with human liver cytosol in the presence and absence of a specific AO inhibitor.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched with an organic solvent.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining GDC-0834 and the formation of the M1 metabolite.

  • Data Analysis: The rate of disappearance of GDC-0834 is used to calculate the intrinsic clearance (CLint). The contribution of AO to the metabolism is determined by the reduction in clearance in the presence of the inhibitor.

Preclinical Development Workflow and Clinical Discontinuation

The preclinical development of a kinase inhibitor like GDC-0834 follows a structured workflow designed to assess its potential as a therapeutic agent.

Preclinical_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Metabolism Metabolic Profiling cluster_Clinical Clinical Phase Target_ID Target Identification (BTK) Lead_Gen Lead Generation (CGI-1746) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR for improved PK) Lead_Gen->Lead_Opt Candidate_Sel Candidate Selection (GDC-0834) Lead_Opt->Candidate_Sel In_Vitro In Vitro Characterization (Biochemical & Cellular Assays) Candidate_Sel->In_Vitro In_Vivo_PKPD In Vivo PK/PD (Rodent Models) In_Vitro->In_Vivo_PKPD Met_ID Metabolite Identification (Amide Hydrolysis - M1) In_Vitro->Met_ID In_Vivo_Efficacy In Vivo Efficacy (Rat CIA Model) In_Vivo_PKPD->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox Phase_I Phase I Clinical Trial (Single Ascending Dose in Healthy Volunteers) Tox->Phase_I Enzyme_Pheno Enzyme Phenotyping (Aldehyde Oxidase) Met_ID->Enzyme_Pheno Species_Diff Species Difference Evaluation Enzyme_Pheno->Species_Diff Species_Diff->Phase_I Poor_PK Poor Human PK (<1 ng/mL exposure) Phase_I->Poor_PK Discontinuation Clinical Discontinuation Poor_PK->Discontinuation

Figure 2: Preclinical Development Workflow of GDC-0834.

Despite its promising preclinical profile, GDC-0834 encountered a significant hurdle during its early clinical evaluation. A single ascending dose Phase I clinical trial in healthy volunteers revealed that oral administration of GDC-0834 resulted in plasma concentrations below the limit of quantitation (<1 ng/mL).[3][4] This was attributed to extensive and rapid metabolism via amide hydrolysis, a process significantly more pronounced in humans than in the preclinical species tested.[3][4] The primary enzyme responsible for this metabolism was identified as aldehyde oxidase (AO).[3] The substantial first-pass metabolism led to insufficient systemic exposure of the parent drug, rendering it unsuitable for further clinical development. The insights gained from the GDC-0834 program, particularly regarding the species differences in amide hydrolysis, informed subsequent drug discovery efforts to identify more metabolically stable BTK inhibitors.

Conclusion

The story of GDC-0834 highlights the critical importance of a thorough understanding of a drug candidate's metabolic fate, particularly the potential for species-dependent metabolism. While GDC-0834 demonstrated excellent potency and selectivity for BTK and promising efficacy in preclinical models of arthritis, its unforeseen metabolic instability in humans ultimately led to its discontinuation. This case serves as a valuable lesson in drug development, emphasizing the need for robust in vitro metabolic screening in human-derived systems early in the discovery process to better predict human pharmacokinetics and avoid late-stage failures. The detailed technical information presented in this guide provides a comprehensive resource for researchers working on the discovery and development of novel kinase inhibitors.

References

GDC-0834 (R-enantiomer): A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent, reversible, and highly selective inhibitor of Bruton's tyrosine kinase (BTK). It was developed as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis. It is important to note that the pharmacologically active agent is the (R)-enantiomer of GDC-0834, which is the subject of this guide. GDC-0834 exhibits high affinity for BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. While preclinical data demonstrated promising efficacy and a high degree of selectivity, its development was halted due to rapid metabolism in humans.

This technical guide provides a comprehensive overview of the kinase selectivity profile of GDC-0834, based on publicly available data. It includes a summary of its inhibitory activity, a detailed representative experimental protocol for kinase profiling, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Inhibitory Profile of GDC-0834

GDC-0834 is characterized by its high potency against its primary target, BTK. While extensive quantitative data on its activity against a broad panel of kinases is not publicly available, the literature consistently describes it as a highly selective inhibitor. Its predecessor, CGI-1746, was also noted for its "exquisite selectivity," a characteristic that was retained in the development of GDC-0834.

The primary off-target activity identified for GDC-0834 is not against other kinases but against aldehyde oxidase (AO). This interaction is of high significance as it leads to rapid amide hydrolysis of the compound in humans, resulting in a short half-life and insufficient drug exposure.

Table 1: Known Inhibitory Activity of GDC-0834 ((R)-enantiomer)

TargetIC50 (nM)Target ClassComments
BTK 5.9Tyrosine KinasePrimary target; potent inhibition demonstrated in biochemical assays.[1]
Aldehyde Oxidase (AO) Substrates 860 - 1870Molybdo-flavoproteinPotent reversible inhibition of six known AO substrates. This interaction is responsible for the rapid metabolism of GDC-0834 in humans.[1]

Exemplary Kinase Selectivity Profile

To illustrate how the selectivity of a kinase inhibitor like GDC-0834 would be presented, the following table provides a representative example of a kinase selectivity panel. Note: This table is for illustrative purposes only and does not represent actual data for GDC-0834. The data is hypothetical and demonstrates the typical format for such a profile, showing the IC50 values against a selection of related and unrelated kinases to assess selectivity. A highly selective inhibitor would show a very low IC50 for its primary target and significantly higher IC50 values for other kinases.

Table 2: Exemplary Kinase Selectivity Profile for a Hypothetical BTK Inhibitor

KinaseIC50 (nM)Kinase Family
BTK 5.0 TEC
ITK250TEC
TEC480TEC
TXK600TEC
BMX850TEC
EGFR>10,000RTK
SRC1,500SRC
LYN980SRC
FYN1,200SRC
ABL1>10,000ABL
CDK2>10,000CMGC
MAPK1>10,000CMGC
AKT1>10,000AGC
PKA>10,000AGC

Experimental Protocols

While the specific protocol used for GDC-0834's selectivity profiling is not detailed in the available literature, a standard radiometric kinase assay is a common and robust method for determining inhibitor potency and selectivity.

Representative Protocol: Radiometric Kinase Assay (Filter-Binding Method)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

1. Reagents and Materials:

  • Kinase of interest (e.g., recombinant human BTK)

  • Peptide or protein substrate for the kinase

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • [γ-33P]ATP (radiolabeled) and unlabeled ATP

  • Test compound (e.g., GDC-0834) serially diluted in DMSO

  • Stop solution (e.g., phosphoric acid)

  • P81 phosphocellulose filter plates

  • Scintillation fluid

  • Microplate scintillation counter

2. Assay Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.

  • Reaction Mixture Preparation: For each reaction, prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer.

  • Incubation with Inhibitor: Add a small volume of the diluted test compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme). Pre-incubate for a defined period (e.g., 20 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Filter Binding: Transfer the reaction mixture to the wells of a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper, while the unreacted [γ-33P]ATP will not.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-33P]ATP.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key node in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. GDC-0834 inhibits the kinase activity of BTK, thereby blocking this signaling pathway.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates PI3K PI3K LYN_SYK->PI3K Activates BTK BTK PI3K->BTK Recruits & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates GDC0834 GDC-0834 GDC0834->BTK Inhibits DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Generates NFkB_NFAT NF-κB / NFAT Activation DAG_IP3->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Antigen Antigen Antigen->BCR Binds

Caption: B-Cell Receptor (BCR) signaling pathway highlighting the inhibitory action of GDC-0834 on BTK.

Experimental Workflow for Kinase Inhibitor Profiling

The process of characterizing a kinase inhibitor's selectivity involves a systematic workflow, from initial high-throughput screening to detailed dose-response analysis for identified hits. This ensures a comprehensive understanding of the compound's on-target and off-target activities.

Kinase_Inhibitor_Profiling_Workflow start Start: Compound Library hts Primary Screen: High-Throughput Screening (HTS) (Single concentration against kinase panel) start->hts hit_id Hit Identification (% Inhibition > Threshold) hts->hit_id dose_response Dose-Response Analysis (IC50 Determination) hit_id->dose_response selectivity Selectivity Profiling (Testing against a broad panel of kinases) dose_response->selectivity data_analysis Data Analysis & SAR Studies selectivity->data_analysis lead_opt Lead Optimization data_analysis->lead_opt

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

References

In Vitro Potency of GDC-0834 (S-enantiomer) in Biochemical Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biochemical potency of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). This document details the quantitative potency of GDC-0834 in biochemical assays, provides in-depth experimental methodologies, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro biochemical potency of GDC-0834 against its primary target, BTK, and its off-target activity against aldehyde oxidase (AO). A kinase selectivity profile for the closely related compound CGI-1746, from which GDC-0834 was derived and whose selectivity it retains, is also presented.[1][2]

Table 1: Potency of GDC-0834 against Bruton's Tyrosine Kinase (BTK)

TargetAssay TypeIC50 (nM)
BTKBiochemical (Lanthascreen)5.9

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Off-Target Activity of GDC-0834 against Aldehyde Oxidase (AO)

TargetAssay TypeIC50 Range (µM)
Aldehyde Oxidase (AO)Biochemical0.86 - 1.87

Table 3: Kinase Selectivity Profile of CGI-1746 (a close analog of GDC-0834)

Note: GDC-0834 was developed from CGI-1746 and retains its selectivity profile.[1][2] The following data for CGI-1746 demonstrates high selectivity for BTK.

KinaseIC50 (nM)Fold Selectivity vs. BTK
BTK 1.9 1
Tec>1000>526
Src>1000>526

CGI-1746 was shown to be approximately 1,000-fold selective for BTK over the next most sensitive kinases in a panel of 385 kinases.[3][4]

Experimental Protocols

BTK Biochemical Potency Assay (Lanthascreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of BTK activity by GDC-0834.

Materials:

  • Full-length human recombinant BTK enzyme

  • Lanthascreen™ Certified Kinase Substrate (e.g., GFP-tagged substrate peptide)

  • Lanthascreen™ Tb-anti-pTyr (PY20) Antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • GDC-0834 (serial dilutions)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of GDC-0834 in the assay buffer.

  • Reaction Mixture Preparation: In a 384-well plate, add the BTK enzyme and the kinase substrate.

  • Incubation with Inhibitor: Add the GDC-0834 dilutions to the wells containing the enzyme and substrate. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Reaction Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and detect the phosphorylated substrate by adding the Tb-anti-pTyr antibody.

  • Signal Measurement: After an incubation period (e.g., 60 minutes), read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission). The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the GDC-0834 concentration and fitting the data to a sigmoidal dose-response curve.

Aldehyde Oxidase (AO) Inhibition Assay

This protocol outlines a general method to determine the inhibitory potential of GDC-0834 on AO activity using a spectrophotometric approach.

Materials:

  • Human liver cytosol (as a source of AO)

  • AO substrate (e.g., phthalazine, vanillin)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • GDC-0834 (serial dilutions)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of GDC-0834 in the buffer.

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the human liver cytosol and the GDC-0834 dilution.

  • Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the AO substrate.

  • Monitoring the Reaction: Monitor the rate of substrate turnover by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The wavelength will depend on the substrate used.

  • Data Analysis: Calculate the initial reaction velocities at each GDC-0834 concentration. The IC50 value is determined by plotting the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the GDC-0834 concentration and fitting the data to a dose-response curve.

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade, which is crucial for B-cell proliferation, differentiation, and survival.[5][6][7][8][9] GDC-0834 inhibits the kinase activity of BTK, thereby blocking downstream signaling.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation Proliferation & Survival Ca_release->Proliferation NFkB->Proliferation GDC0834 GDC-0834 GDC0834->BTK Antigen Antigen Antigen->BCR Binding

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition.
Experimental Workflow for IC50 Determination

The following diagram outlines the logical steps involved in determining the IC50 value of an inhibitor in a biochemical assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of GDC-0834 C Dispense Enzyme, Substrate, and Inhibitor to Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Incubate to Allow Inhibitor Binding C->D E Initiate Kinase Reaction (Add ATP) D->E F Incubate for Reaction E->F G Stop Reaction and Add Detection Reagents F->G H Measure Signal (e.g., Fluorescence) G->H I Normalize Data to Controls H->I J Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) I->J K Calculate IC50 Value (Non-linear Regression) J->K

Workflow for Determining the IC50 of GDC-0834.

References

Cellular Effects of GDC-0834 on B-Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] BTK plays a crucial role in B-cell development, differentiation, and proliferation, making it an attractive therapeutic target for autoimmune diseases and B-cell malignancies.[3][4] This technical guide provides an in-depth overview of the cellular effects of GDC-0834 on B-cell signaling pathways, including quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms. Although initially investigated for conditions like rheumatoid arthritis, the clinical development of GDC-0834 was halted due to extensive metabolism in humans leading to insufficient drug exposure.[5][6] Nevertheless, it remains a valuable tool for preclinical research into BTK inhibition.

Data Presentation: Quantitative Effects of GDC-0834

The inhibitory activity of GDC-0834 has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Assay TypeTargetSpeciesIC50Reference
Biochemical AssayBTKHuman5.9 nM[1]
Cellular AssayBTKRat6.4 nM[1]
In vivo pBTK (Tyr223)BTKMouse1.1 µM (plasma)[1]
In vivo pBTK (Tyr223)BTKRat5.6 µM (plasma)[1]
Table 1: Inhibitory Potency of GDC-0834 against Bruton's Tyrosine Kinase (BTK).
Cell TypeParameter MeasuredEffect of GDC-0834Reference
BALB/c mouse bloodpBTK-Tyr223 levelsDose-dependent inhibition; 96-97% inhibition at 100-150 mg/kg[1]

Table 2: Cellular Effects of GDC-0834 on BTK Phosphorylation.

B-Cell Signaling Pathways and the Role of GDC-0834

The B-cell receptor signaling cascade is a complex network of protein interactions initiated by antigen binding. BTK is a central node in this pathway, and its inhibition by GDC-0834 has significant downstream consequences.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding to the BCR, Src family kinases such as LYN phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This recruits and activates SYK, which in turn phosphorylates and activates a number of downstream targets, including BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[3][4]

BCR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation ERK ERK Pathway PLCG2->ERK NFkB NF-κB Pathway PLCG2->NFkB GDC0834 GDC-0834 GDC0834->BTK Inhibition Proliferation B-Cell Proliferation & Survival ERK->Proliferation NFkB->Proliferation

Effects on Downstream Signaling: PLCγ2 and ERK

Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. These events ultimately culminate in the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) pathways, which are crucial for B-cell proliferation, survival, and differentiation.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of GDC-0834.

Western Blot for BTK Phosphorylation

This protocol is designed to assess the inhibitory effect of GDC-0834 on BTK phosphorylation at Tyr223 in whole blood samples.

Materials:

  • GDC-0834

  • Whole blood from treated and vehicle-control animals

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Mouse anti-total BTK

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Sample Collection and Lysis: Collect whole blood from animals treated with GDC-0834 or vehicle. Immediately lyse the red blood cells and then lyse the remaining cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control.[1]

Western_Blot_Workflow start Sample Collection (Whole Blood) lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer blocking Blocking (5% BSA) transfer->blocking p_ab Primary Antibody Incubation (p-BTK, Total BTK) blocking->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect Chemiluminescent Detection s_ab->detect analysis Image Acquisition & Densitometry Analysis detect->analysis

B-Cell Proliferation Assay

This assay measures the effect of GDC-0834 on the proliferation of B-cells following stimulation.

Materials:

  • Primary B-cells or a B-cell line (e.g., Ramos)

  • Cell culture medium

  • B-cell mitogen (e.g., anti-IgM, CpG)

  • GDC-0834

  • Cell proliferation reagent (e.g., CellTiter-Glo®, CFSE)

  • 96-well plates

  • Plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed B-cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of GDC-0834 to the wells. Include a vehicle-only control.

  • Stimulation: Add a B-cell mitogen to induce proliferation.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • Proliferation Measurement:

    • Luminescence-based (e.g., CellTiter-Glo®): Add the reagent to the wells and measure luminescence, which is proportional to the number of viable cells.

    • CFSE-based: If cells were pre-labeled with CFSE, analyze the dilution of the dye by flow cytometry, which indicates cell division.

  • Analysis: Plot the proliferation data against the GDC-0834 concentration and determine the IC50 value for the inhibition of proliferation.

Flow Cytometry for B-Cell Activation Markers

This method is used to assess the effect of GDC-0834 on the expression of B-cell activation markers such as CD69 and CD86.

Materials:

  • Primary B-cells or a B-cell line

  • Cell culture medium

  • B-cell stimulus (e.g., anti-IgM)

  • GDC-0834

  • Fluorochrome-conjugated antibodies against B-cell surface markers (e.g., CD19, CD69, CD86)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture B-cells and treat with GDC-0834 or vehicle for a defined period before and during stimulation with a B-cell agonist.

  • Staining: Harvest the cells and wash with FACS buffer. Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against CD19, CD69, and CD86.

  • Washing: Wash the cells to remove unbound antibodies.

  • Acquisition: Acquire the data on a flow cytometer.

  • Analysis: Gate on the B-cell population (e.g., CD19-positive cells) and analyze the expression levels (e.g., mean fluorescence intensity) of CD69 and CD86 in the GDC-0834-treated versus control groups.

Flow_Cytometry_Workflow start Cell Culture & Treatment (GDC-0834) stim B-Cell Stimulation (e.g., anti-IgM) start->stim stain Surface Marker Staining (CD19, CD69, CD86) stim->stain wash Wash stain->wash acquire Flow Cytometry Acquisition wash->acquire analyze Data Analysis (Gating & MFI) acquire->analyze

Conclusion

GDC-0834 is a well-characterized, potent inhibitor of BTK that effectively blocks its phosphorylation and downstream signaling in B-cells. While its clinical development was terminated due to unfavorable pharmacokinetics in humans, it remains a valuable research tool for elucidating the role of BTK in B-cell biology and for validating assays in the development of new BTK inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working in this area. Further studies would be beneficial to directly quantify the dose-dependent effects of GDC-0834 on key downstream signaling nodes such as PLCγ2 and ERK in various B-cell subtypes.

References

An In-depth Technical Guide: GDC-0834 and its Enantiomers as Chemical Probes for BTK Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling, making it a critical target in the study and treatment of B-cell malignancies and autoimmune diseases.[1] Chemical probes are indispensable tools for dissecting the cellular functions of such kinases. An ideal probe pair consists of a potent, selective, cell-active inhibitor and a structurally similar but biologically inactive control. This guide details the use of the enantiomers of GDC-0834 as such a probe pair for interrogating BTK biology. GDC-0834, the (R)-enantiomer, is a potent, selective, and reversible inhibitor of BTK.[2][3] Its counterpart, the (S)-enantiomer, serves as an essential negative control for delineating on-target versus off-target cellular effects. This document provides a comprehensive overview of their mechanism, quantitative activity, relevant experimental protocols, and critical considerations for their use.

Introduction to GDC-0834

GDC-0834 is a potent and selective, ATP-competitive inhibitor of BTK.[2] Initially developed as a potential therapeutic for rheumatoid arthritis, its clinical advancement was halted due to rapid metabolism in humans.[4][5] However, these same properties, particularly its well-defined mechanism and high potency in preclinical models, make it an excellent tool for basic research.

  • Mechanism of Action: GDC-0834 is a non-covalent, reversible inhibitor, binding to the ATP pocket of BTK.[6][7] This is in contrast to covalent inhibitors like ibrutinib, which form an irreversible bond with Cysteine 481 (C481) in the BTK active site.[7][8] The reversible nature of GDC-0834 is advantageous for certain experimental designs, such as washout studies.

  • The Enantiomer Pair: Chemical probes require a negative control to validate that observed biological effects are due to inhibition of the intended target. The (S)-enantiomer of GDC-0834, being structurally almost identical but lacking significant inhibitory activity against BTK, is the ideal negative control for experiments using the active (R)-enantiomer (GDC-0834).[9][10]

cluster_0 GDC-0834 Enantiomers cluster_1 Activity as BTK Probe Racemate Racemate R_Enantiomer GDC-0834 (R)-enantiomer Racemate->R_Enantiomer Separation S_Enantiomer (S)-enantiomer Racemate->S_Enantiomer Separation Active_Probe Active Chemical Probe (Potent BTK Inhibition) R_Enantiomer->Active_Probe Negative_Control Negative Control (Inactive on BTK) S_Enantiomer->Negative_Control

Caption: Logical relationship of GDC-0834 enantiomers for use as a chemical probe pair.

BTK Signaling Pathway

BTK is a crucial node in the B-cell receptor (BCR) signaling pathway.[11] Upon antigen binding to the BCR, Src-family kinases like LYN and SYK are activated, leading to the formation of a signalosome. This recruits BTK to the plasma membrane by its Pleckstrin Homology (PH) domain, which binds to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12][13] Membrane-localized BTK is then phosphorylated by LYN/SYK at Tyrosine 551 (Y551), leading to its full activation via autophosphorylation at Tyrosine 223 (Y223).[14] Activated BTK subsequently phosphorylates and activates Phospholipase C gamma 2 (PLCγ2), which triggers downstream cascades involving NF-κB and MAP kinases, ultimately driving B-cell proliferation, differentiation, and survival.[1][11]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LynSyk Lyn / Syk BCR->LynSyk Antigen Binding PIP3 PIP3 LynSyk->PIP3 BTK_inactive BTK (inactive) LynSyk->BTK_inactive phosphorylates Y551 PIP3->BTK_inactive recruits to membrane BTK_active BTK (active) pY223 / pY551 BTK_inactive->BTK_active autophosphorylates Y223 PLCG2 PLCγ2 BTK_active->PLCG2 PLCG2_active PLCγ2 (active) PLCG2->PLCG2_active Downstream Downstream Signaling (NF-κB, MAPK, Ca2+ flux) PLCG2_active->Downstream Response B-Cell Proliferation, Survival, Differentiation Downstream->Response GDC0834 GDC-0834 GDC0834->BTK_active inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Quantitative Data

The potency of GDC-0834 has been characterized across biochemical and cellular assays.

Table 1: In Vitro and In Vivo Potency of GDC-0834

Assay Type System IC50 Value Reference(s)
Biochemical Purified BTK Enzyme 5.9 ± 1.1 nM [15][16][17]
Cellular Rat Splenocytes (BTK activity) 6.4 ± 1.6 nM [15][16][17]
In Vivo (PD) Mouse Blood (pBTK-Tyr223) 1.1 µM (plasma conc.) [15][16]

| In Vivo (PD) | Rat Blood (pBTK-Tyr223) | 5.6 ± 1.6 µM (plasma conc.) |[15][16] |

Table 2: GDC-0834 Aldehyde Oxidase (AO) Inhibition

AO Substrate IC50 Value (µM) Reference(s)
Carbazeran ~1.0 µM [2][18]
Phthalazine ~0.86 µM [2][15]
Zaleplon ~1.87 µM [2][15]

| Note: GDC-0834 is a reversible inhibitor of several AO substrates, complicating its use in systems with high AO activity. | | |

Experimental Protocols

Accurate assessment of BTK inhibition requires robust experimental methods. Below are protocols for key assays.

This assay quantifies the ability of a compound to inhibit the phosphorylation of a peptide substrate by purified BTK enzyme.

  • Reagent Preparation :

    • Prepare serial dilutions of GDC-0834 (and the S-enantiomer control) in DMSO.

    • Prepare a 2X BTK enzyme solution in kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[19]

    • Prepare a 2X substrate/ATP solution containing a biotinylated peptide substrate and ATP in kinase buffer.[20]

  • Assay Procedure (384-well plate) :

    • Add 0.5 µL of diluted compound or DMSO control to appropriate wells.

    • Add 5 µL of 2X BTK enzyme solution to all wells and incubate for 15-60 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP solution.

    • Incubate for 60-120 minutes at room temperature.

  • Detection :

    • Stop the reaction by adding detection reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible reader.

  • Data Analysis :

    • Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC50 value using non-linear regression.

This protocol assesses the inhibition of BTK autophosphorylation at Tyr223 in a cellular context, a direct measure of target engagement.

  • Cell Culture and Treatment :

    • Culture B-cells (e.g., Ramos cells) at a density of 1 x 10^6 cells/mL.[20]

    • Treat cells with various concentrations of GDC-0834, the S-enantiomer, or DMSO for 1-2 hours.

    • Stimulate the BCR by adding anti-human IgM (e.g., 10-12 µg/mL) for 10 minutes to induce BTK phosphorylation.[20][21]

  • Lysate Preparation :

    • Pellet cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

    • Clarify lysates by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[14]

    • Determine protein concentration using a BCA assay.[14]

  • Western Blotting :

    • Denature 20-50 µg of protein lysate per sample by boiling in Laemmli buffer.[14]

    • Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.[14]

    • Block the membrane for 1 hour at room temperature in 5% w/v Bovine Serum Albumin (BSA) in TBST. Using BSA is critical for phospho-antibodies to reduce background.[22]

    • Incubate the membrane overnight at 4°C with gentle agitation in primary antibody solution (e.g., anti-phospho-BTK Y223 diluted in 5% BSA/TBST).[14][22]

    • Wash the membrane three times for 10 minutes with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

    • Detect the signal using an enhanced chemiluminescent (ECL) substrate.[20]

  • Stripping and Reprobing :

    • To normalize for protein loading, strip the membrane using a mild stripping buffer.[14]

    • Re-block and reprobe the membrane with an antibody for total BTK.[14]

    • Quantify band intensity to determine the ratio of phosphorylated BTK to total BTK.

Western_Blot_Workflow start Start: Stimulated B-Cells lysis Cell Lysis (with Phosphatase Inhibitors) start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% BSA in TBST) transfer->block p_ab Primary Antibody Incubation (anti-pBTK Y223) block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect ECL Detection s_ab->detect reprobe Strip & Reprobe (anti-Total BTK) detect->reprobe end End: Data Analysis reprobe->end

Caption: Experimental workflow for Western Blot analysis of BTK phosphorylation.

Critical Considerations for Use as a Chemical Probe

While GDC-0834 is a potent BTK inhibitor, its utility as a chemical probe comes with important caveats, primarily related to its metabolism.

  • Species-Dependent Metabolism: GDC-0834 undergoes extensive and rapid amide hydrolysis in human liver fractions, a reaction mediated primarily by Aldehyde Oxidase (AO).[2][18] This leads to the formation of an inactive metabolite and results in extremely low systemic exposure in humans.[23] This metabolic instability is significantly less pronounced in preclinical species such as mice and rats, where the parent compound is the major component observed in plasma.[6][23]

  • Implications for In Vivo Studies: Researchers must be aware of the AO activity in their model system. The high clearance in human systems makes GDC-0834 unsuitable for in vivo studies in humanized models or for direct clinical translation. However, it remains a valid probe for in vivo studies in rodents, where it exhibits good pharmacokinetics.[5][24]

  • Importance of the Negative Control: The use of the (S)-enantiomer is non-negotiable for rigorous chemical probe studies. Any cellular phenotype observed with GDC-0834 but not with an equimolar concentration of the (S)-enantiomer can be confidently attributed to on-target BTK inhibition.

Conclusion

The enantiomers of GDC-0834 provide a valuable chemical probe pair for investigating the biological functions of BTK. The (R)-enantiomer, GDC-0834, is a potent, selective, and reversible inhibitor suitable for a range of in vitro and cellular assays, as well as for in vivo studies in specific preclinical models. The inactive (S)-enantiomer is the requisite negative control for attributing observed effects to BTK inhibition. The primary limitation of GDC-0834 is its species-specific metabolic liability, which must be carefully considered when designing and interpreting experiments. When used appropriately, this probe pair can yield significant insights into the complex roles of BTK in health and disease.

References

The S-Enantiomer of GDC-0834: A Less Potent Isomer in Bruton's Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

South San Francisco, CA – December 17, 2025 – GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), is the (R)-enantiomer of a chiral molecule. While the (R)-enantiomer has been the focus of extensive research due to its therapeutic potential, particularly in the context of rheumatoid arthritis, the role of its counterpart, the (S)-enantiomer, is primarily defined by its comparatively weaker inhibitory activity.[1][2] This technical guide provides an in-depth analysis of the available data on the S-enantiomer of GDC-0834, offering insights for researchers and professionals in drug development.

Comparative Biological Activity of GDC-0834 Enantiomers

The therapeutic efficacy of GDC-0834 is attributed to its (R)-enantiomer, which demonstrates significantly higher potency in inhibiting BTK compared to the (S)-enantiomer. This stereoselectivity is a critical factor in the drug's overall activity profile.

Table 1: Comparative in vitro Activity of GDC-0834 Enantiomers

EnantiomerBTK IC50 (µM)
(R)-GDC-0834 0.006
(S)-Enantiomer 0.02

Data sourced from "The Exploration of Chirality for Improved Druggability within the Human Kinome".[1]

The BTK Signaling Pathway and GDC-0834's Mechanism of Action

GDC-0834 is a non-covalent inhibitor of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4] This pathway is integral to B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various autoimmune diseases and B-cell malignancies. GDC-0834 exerts its effect by binding to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Cell_Activity B-Cell Proliferation & Survival NFkB->Cell_Activity GDC0834 GDC-0834 (R-enantiomer) GDC0834->BTK Inhibits S_enantiomer S-enantiomer (Less Active) S_enantiomer->BTK Weakly Inhibits

BTK Signaling Pathway and Inhibition by GDC-0834 Enantiomers.

Experimental Protocols

Detailed experimental protocols for the direct comparative analysis of the GDC-0834 enantiomers are not extensively published. However, a general methodology for assessing BTK inhibition can be outlined based on standard biochemical and cellular assays.

Biochemical BTK Inhibition Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of BTK in a purified system.

  • Reagents and Materials:

    • Recombinant human BTK enzyme

    • ATP

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (R- and S-enantiomers of GDC-0834)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the BTK enzyme and peptide substrate to the wells and incubate briefly.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent.

    • The luminescence signal, which is proportional to ADP concentration, is read on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Cellular BTK Inhibition Assay (Generalized Protocol)

This assay assesses the ability of a compound to inhibit BTK activity within a cellular context, typically by measuring the phosphorylation of a downstream target.

  • Reagents and Materials:

    • Human B-cell line (e.g., Ramos)

    • Cell culture medium

    • Stimulant (e.g., anti-IgM antibody)

    • Test compounds (R- and S-enantiomers of GDC-0834)

    • Lysis buffer

    • Antibodies for Western blotting or ELISA (e.g., anti-phospho-BTK, anti-total-BTK)

    • 96-well plates

  • Procedure:

    • Plate the B-cells in a 96-well plate and starve overnight.

    • Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).

    • Stimulate the cells with a BCR agonist (e.g., anti-IgM) to activate the BTK pathway.

    • After a short incubation, lyse the cells to release cellular proteins.

    • Quantify the level of phosphorylated BTK (or a downstream target like PLCγ2) using an ELISA or Western blot.

    • Normalize the phosphorylated protein level to the total protein level.

    • Calculate the percent inhibition for each compound concentration relative to a stimulated, untreated control.

    • Determine the IC50 value by fitting the dose-response curve.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_testing In Vitro Activity Assessment cluster_analysis Data Analysis Racemate Racemic GDC-0834 Separation Chiral Separation (e.g., HPLC) Racemate->Separation R_enantiomer (R)-GDC-0834 Separation->R_enantiomer S_enantiomer (S)-Enantiomer Separation->S_enantiomer Biochemical_Assay Biochemical Assay (Purified BTK) R_enantiomer->Biochemical_Assay Cellular_Assay Cellular Assay (B-Cell Line) R_enantiomer->Cellular_Assay S_enantiomer->Biochemical_Assay S_enantiomer->Cellular_Assay IC50_R IC50 for (R) Biochemical_Assay->IC50_R IC50_S IC50 for (S) Biochemical_Assay->IC50_S Cellular_Assay->IC50_R Cellular_Assay->IC50_S Comparison Comparative Potency Analysis IC50_R->Comparison IC50_S->Comparison

Workflow for Evaluating the Enantiomers of GDC-0834.

Metabolic Fate of GDC-0834

A significant challenge with GDC-0834, specifically the active (R)-enantiomer, is its rapid metabolism in humans. The primary metabolic pathway is amide hydrolysis, which converts GDC-0834 into an inactive metabolite.[2][5][6] This metabolic instability, mediated by aldehyde oxidase and carboxylesterase, led to insufficient drug exposure in human clinical trials and the termination of its development.[3][7] While specific metabolic studies on the (S)-enantiomer are not detailed in the available literature, it is plausible that it undergoes a similar metabolic fate.

Conclusion

The S-enantiomer of GDC-0834 plays a secondary role in the overall activity of the racemic mixture, primarily serving as a less potent stereoisomer. The approximately three-fold lower inhibitory activity against BTK compared to the (R)-enantiomer highlights the stereospecificity of the drug-target interaction. For drug development professionals, this underscores the critical importance of chiral separation and the individual evaluation of enantiomers to identify the eutomer and optimize therapeutic efficacy. While the clinical development of GDC-0834 was halted due to metabolic instability, the understanding of its stereochemistry provides valuable insights for the design of future kinase inhibitors.

References

Physicochemical Properties of GDC-0834 (S-enantiomer): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] The S-enantiomer of GDC-0834 was investigated as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis.[2][3] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell development, activation, and proliferation.[4] Despite promising preclinical data, the clinical development of GDC-0834 was terminated due to significant species differences in its metabolism, leading to rapid clearance in humans.[5][6] This guide provides a comprehensive overview of the known physicochemical properties of the S-enantiomer of GDC-0834, with a focus on data relevant to drug development.

Core Physicochemical Properties

A summary of the core physicochemical properties of GDC-0834 (S-enantiomer) is presented below. It is important to note that while some data is available from vendors and publications, specific experimental values for properties like aqueous solubility and pKa are not extensively reported in publicly accessible literature.

Table 1: General Physicochemical Data for GDC-0834 (S-enantiomer)

PropertyValueSource
IUPAC Name (S)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide[7]
CAS Number 1133432-50-4[8][9]
Molecular Formula C₃₃H₃₆N₆O₃S[8]
Molecular Weight 596.74 g/mol [8]
Appearance Solid, Brown to reddish brown[9]

Table 2: Solubility and Potency of GDC-0834

ParameterValueCommentsSource
Solubility ≥ 32 mg/mL in DMSO (53.62 mM)Hygroscopic nature of DMSO can affect solubility. Not soluble in water.[1][7]
BTK IC₅₀ (in vitro, biochemical) 5.9 nM-[1]
BTK IC₅₀ (in vitro, cellular) 6.4 nM-[1]
Aldehyde Oxidase (AO) IC₅₀ 0.86 to 1.87 µMPotent reversible inhibitor of six known AO substrates.[1][4]

Signaling Pathway

GDC-0834 targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This initiates a cascade of events leading to calcium mobilization and activation of transcription factors that drive B-cell proliferation, survival, and differentiation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation GDC0834 GDC-0834 GDC0834->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription Gene Transcription (Proliferation, Survival) Ca_PKC->Transcription

B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834 on BTK.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a drug candidate's physicochemical properties. Below are methodologies for key experiments relevant to the characterization of GDC-0834.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Objective: To determine the equilibrium solubility of GDC-0834 in a specific solvent system (e.g., water, buffer at various pH).

  • Materials:

    • GDC-0834 (S-enantiomer) solid

    • Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

    • Shaking incubator or orbital shaker

    • Centrifuge

    • Analytical instrumentation (e.g., HPLC-UV)

    • Vials and syringes with filters

  • Procedure:

    • Add an excess amount of solid GDC-0834 to a vial containing a known volume of the solvent.

    • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After incubation, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

    • Analyze the concentration of GDC-0834 in the filtrate using a validated analytical method, such as HPLC-UV.

    • The determined concentration represents the equilibrium solubility.

Solubility_Workflow start Start add_excess Add excess GDC-0834 to solvent start->add_excess shake Agitate at constant temperature (24-72h) add_excess->shake settle Allow suspension to settle shake->settle filter Filter supernatant settle->filter analyze Analyze concentration (e.g., HPLC-UV) filter->analyze end End: Equilibrium Solubility analyze->end

Workflow for determining equilibrium solubility using the shake-flask method.
Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

  • Objective: To determine the apparent permeability coefficient (Papp) of GDC-0834 across a Caco-2 cell monolayer.

  • Materials:

    • Caco-2 cells

    • Transwell inserts

    • Cell culture medium and reagents

    • GDC-0834 (S-enantiomer)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution)

    • Analytical instrumentation (e.g., LC-MS/MS)

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with transport buffer.

    • To measure apical-to-basolateral (A-B) permeability, add GDC-0834 solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • To measure basolateral-to-apical (B-A) permeability, add GDC-0834 solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and analyze the concentration of GDC-0834 using LC-MS/MS.

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Metabolic Stability Assay in Human Liver Microsomes

This assay is crucial for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes and other microsomal enzymes.

  • Objective: To determine the in vitro metabolic stability of GDC-0834 in human liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • GDC-0834 (S-enantiomer)

    • NADPH regenerating system (cofactor for many metabolic reactions)

    • Phosphate buffer (pH 7.4)

    • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

    • Incubator

    • Analytical instrumentation (e.g., LC-MS/MS)

  • Procedure:

    • Pre-incubate HLMs, GDC-0834, and buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.[11]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of GDC-0834 using LC-MS/MS.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[12]

Metabolic Stability and Clinical Implications

A critical physicochemical property of GDC-0834 is its metabolic instability, particularly in humans. In vitro studies revealed that GDC-0834 undergoes extensive amide hydrolysis, a reaction mediated primarily by aldehyde oxidase (AO) and to a lesser extent, carboxylesterases.[4][13] This metabolic pathway was significantly more pronounced in human liver fractions compared to those from preclinical species such as rats, dogs, and monkeys.[2][3]

This species difference in metabolism led to a poor prediction of human pharmacokinetics.[5] In a single-dose human clinical trial, plasma concentrations of GDC-0834 were below the limit of quantitation, while substantial levels of the inactive aniline (B41778) metabolite were observed.[2] This rapid clearance rendered the compound unsuitable for further clinical development.[6] The experience with GDC-0834 underscores the importance of thoroughly investigating species differences in metabolism during preclinical drug development.

Metabolism_Relationship GDC0834 GDC-0834 AmideHydrolysis Amide Hydrolysis (Aldehyde Oxidase) GDC0834->AmideHydrolysis InactiveMetabolite Inactive Metabolite AmideHydrolysis->InactiveMetabolite RapidClearance Rapid Clearance in Humans AmideHydrolysis->RapidClearance Species Difference LowExposure Low Systemic Exposure RapidClearance->LowExposure Termination Clinical Development Termination LowExposure->Termination

Logical relationship of GDC-0834's metabolism to its clinical development outcome.

Conclusion

GDC-0834 (S-enantiomer) is a potent BTK inhibitor with well-defined in vitro activity. However, its physicochemical profile is dominated by a profound metabolic liability in humans, specifically rapid amide hydrolysis mediated by aldehyde oxidase. This led to poor pharmacokinetic properties and the cessation of its clinical development. The case of GDC-0834 serves as a critical example for drug development professionals, highlighting the necessity of early and comprehensive evaluation of metabolic pathways and potential species differences to mitigate the risk of late-stage failures.

References

GDC-0834: A Case Study in BTK Target Validation for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), and its pivotal role in the preclinical validation of BTK as a therapeutic target for autoimmune diseases. While GDC-0834's clinical development was halted due to unfavorable human pharmacokinetics, the preclinical data generated with this compound provided a strong rationale for the continued pursuit of BTK inhibitors as a promising therapeutic class for conditions such as rheumatoid arthritis (RA).

Introduction: The Role of BTK in Autoimmunity

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] It also plays a significant role in the signaling of other immune cells, including myeloid cells, but is notably absent in T cells and natural killer cells.[2][3] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK.[2] Activated BTK subsequently phosphorylates downstream targets, culminating in the activation of transcription factors like NF-κB, which are essential for B-cell proliferation, differentiation, and survival.[2] In the context of autoimmune diseases, autoreactive B-cells are dependent on BTK for their survival and production of autoantibodies.[2] Furthermore, BTK signaling in myeloid cells contributes to the inflammatory environment characteristic of these conditions.[4][5] Therefore, inhibiting BTK presents a targeted approach to disrupt these pathological processes.

GDC-0834: A Potent and Selective BTK Inhibitor

GDC-0834 was developed as a potent and selective, reversible inhibitor of BTK.[6] Its efficacy in blocking BTK activity was demonstrated in both biochemical and cellular assays, establishing it as a valuable tool for interrogating the function of BTK in disease models.

Quantitative Potency of GDC-0834

The inhibitory activity of GDC-0834 against BTK has been quantified in various assays, as summarized in the table below.

Assay TypeSpecies/SystemIC50Reference(s)
Biochemical Assay-5.9 nM[6]
Cellular Assay-6.4 nM[6]
In Vivo (pBTK)Mouse1.1 µM[6]
In Vivo (pBTK)Rat5.6 µM[6]

Preclinical Target Validation in Autoimmune Disease Models

The primary animal model used to evaluate the therapeutic potential of GDC-0834 in an autoimmune setting was the collagen-induced arthritis (CIA) model in rats, which shares many pathological features with human rheumatoid arthritis.

Efficacy of GDC-0834 in the Rat Collagen-Induced Arthritis (CIA) Model

Administration of GDC-0834 in the rat CIA model resulted in a significant, dose-dependent reduction in the signs of arthritis.

SpeciesModelDosing RegimenKey FindingsReference(s)
RatCollagen-Induced Arthritis (CIA)30-100 mg/kg, orallyDose-dependent decrease in ankle swelling and reduction in morphological pathology.[6]
RatCollagen-Induced Arthritis (CIA)-73% inhibition of BTK phosphorylation (pBTK) was required to achieve a 50% reduction in the rate of ankle swelling increase.[5]

These findings provided strong evidence that inhibition of BTK by GDC-0834 could ameliorate disease in a relevant preclinical model of inflammatory arthritis.

Experimental Protocols

In Vivo Rat Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the anti-arthritic efficacy of GDC-0834 in a rat model of rheumatoid arthritis.

Methodology:

  • Disease Induction: Male Lewis rats are immunized at the base of the tail with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster immunization is typically given 6-7 days later.

  • Treatment: Oral administration of GDC-0834 (at doses ranging from 30-100 mg/kg) or vehicle is initiated on the day of the first immunization (day 0) and continues daily or twice daily for a specified period (e.g., through day 16).

  • Efficacy Assessment:

    • Ankle Swelling: The diameter of the ankles is measured regularly using calipers to assess inflammation.

    • Morphological Pathology: At the end of the study, joints are collected for histological analysis to evaluate the extent of inflammation, cartilage damage, and bone erosion.

    • Pharmacodynamic Readout: Blood samples can be collected to measure the level of BTK phosphorylation (pBTK) to correlate target engagement with efficacy.

Visualizing the Core Concepts

BTK Signaling Pathway

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Complex cluster_downstream Downstream Signaling BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates NFKB NF-κB PLCG2->NFKB leads to activation of Proliferation B-Cell Proliferation, Differentiation, Survival NFKB->Proliferation promotes Antigen Antigen Antigen->BCR GDC0834 GDC-0834 GDC0834->BTK inhibits

Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.

Experimental Workflow for GDC-0834 in Rat CIA Model

CIA_Workflow Day0 Day 0: Primary Immunization (Collagen + Adjuvant) Day7 Day 7: Booster Immunization Day0->Day7 Treatment Treatment Initiation: GDC-0834 or Vehicle (e.g., 30-100 mg/kg, p.o.) Day0->Treatment Monitoring Ongoing: Daily Clinical Scoring Ankle Diameter Measurement Day7->Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 17): Terminal Bleed (pBTK) Joint Collection (Histology) Monitoring->Endpoint Target_Validation_Logic Hypothesis Hypothesis: BTK is a key driver of autoimmune arthritis Tool Pharmacological Tool: GDC-0834 (Potent & Selective BTK Inhibitor) Hypothesis->Tool Model Preclinical Model: Rat Collagen-Induced Arthritis (mimics human RA) Hypothesis->Model Experiment Experiment: Treat CIA rats with GDC-0834 Tool->Experiment Model->Experiment Observation Observation: Dose-dependent reduction in arthritis severity Experiment->Observation Conclusion Conclusion: BTK is a valid therapeutic target for autoimmune arthritis Observation->Conclusion

References

Structural Basis for GDC-0834 Inhibition of Bruton's Tyrosine Kinase (BTK): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis of Bruton's tyrosine kinase (BTK) inhibition by GDC-0834, a potent and selective inhibitor. This document collates crystallographic data, quantitative biochemical and cellular assay results, and detailed experimental protocols to serve as a comprehensive resource for researchers in the field of kinase inhibitor development.

Introduction to BTK and GDC-0834

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its activation is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.

GDC-0834 is a potent and selective, reversible inhibitor of BTK.[2] It was developed from the earlier compound CGI-1746 with improved pharmacokinetic properties in preclinical models.[2] However, GDC-0834 exhibited significant species-dependent differences in metabolism, primarily rapid amide hydrolysis in humans, which limited its clinical development.[3][4] Despite this, the structural and inhibitory data for GDC-0834 provide valuable insights for the design of next-generation BTK inhibitors.

Quantitative Inhibition Data

The inhibitory potency of GDC-0834 against BTK has been characterized in both biochemical and cellular assays. The key quantitative data are summarized in the table below.

Assay TypeParameterValue (nM)SpeciesReference(s)
Biochemical Kinase AssayIC505.9 ± 1.1Human[5]
Cellular Assay (BTK Phosphorylation)IC506.4Human[5]

Structural Basis of Inhibition

The co-crystal structure of the human BTK kinase domain in complex with GDC-0834 has been resolved, providing a detailed understanding of the inhibitor's binding mode.

Table 2: Crystallographic Data for BTK in Complex with GDC-0834

PDB IDResolution (Å)Expression SystemReference(s)
4OTF1.95Spodoptera frugiperda[6]
5P9F1.71Trichoplusia ni[7]

GDC-0834 is a Type II inhibitor that binds to the ATP-binding site of the BTK kinase domain. The binding of GDC-0834 stabilizes the kinase in an inactive conformation. Key interactions observed in the crystal structures include:

  • Hinge Region Interaction: The inhibitor forms hydrogen bonds with the hinge region residues of the kinase, a common feature for ATP-competitive inhibitors.

  • Hydrophobic Interactions: The tetrahydrobenzothiophene moiety of GDC-0834 extends into a hydrophobic pocket, contributing to its potency and selectivity.[2]

  • Solvent-Exposed Region: Modifications in the solvent-exposed region of the molecule were explored during its development to improve pharmacokinetic properties.[2]

BTK Signaling Pathway

BTK is a key mediator of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream targets, most notably phospholipase C gamma 2 (PLCγ2). This leads to the mobilization of intracellular calcium and the activation of transcription factors that drive B-cell proliferation, survival, and differentiation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Lyn_Syk->BTK phosphorylates & activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates & activates GDC0834 GDC-0834 GDC0834->BTK inhibits Ca_Mobilization Ca²⁺ Mobilization PLCG2->Ca_Mobilization Downstream_Signaling Downstream Signaling (NF-κB, MAPK, etc.) Ca_Mobilization->Downstream_Signaling Proliferation_Survival B-Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

BTK Signaling Pathway and GDC-0834 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of GDC-0834. Note: Specific protocols for GDC-0834 are not exhaustively detailed in the public literature; therefore, representative protocols for BTK inhibitor characterization are provided.

Expression and Purification of Human BTK Kinase Domain for Crystallography

This protocol is based on general methods for producing the BTK kinase domain for structural studies.[1][8]

Protein_Production_Workflow Cloning Cloning (Human BTK kinase domain into baculovirus transfer vector) Transfection Transfection (Sf9 or T.ni insect cells) Cloning->Transfection Expression Protein Expression (Infection and incubation) Transfection->Expression Harvest Cell Harvest & Lysis Expression->Harvest Purification Purification (e.g., Ni-NTA affinity chromatography) Harvest->Purification Cleavage Tag Cleavage (e.g., TEV protease) Purification->Cleavage Final_Purification Final Purification (Size-exclusion chromatography) Cleavage->Final_Purification Crystallization Crystallization Trials (with GDC-0834) Final_Purification->Crystallization

Workflow for BTK Kinase Domain Production.

Methodology:

  • Cloning: The cDNA encoding the human BTK kinase domain (e.g., residues 382-659) is cloned into a baculovirus transfer vector, such as pFastBac, often with an N-terminal affinity tag (e.g., His6-GST) and a protease cleavage site (e.g., TEV).

  • Baculovirus Generation: The recombinant transfer vector is used to generate a high-titer baculovirus stock in Spodoptera frugiperda (Sf9) cells.

  • Protein Expression: High-density insect cell cultures (e.g., Sf9 or Trichoplusia ni) are infected with the recombinant baculovirus and incubated for 48-72 hours to allow for protein expression.[6][7]

  • Cell Lysis and Affinity Purification: The cells are harvested, lysed, and the supernatant is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Tag Cleavage and Further Purification: The affinity tag is removed by protease cleavage, and the protein is further purified by ion-exchange and size-exclusion chromatography to obtain a homogenous sample.

  • Crystallization: The purified BTK kinase domain is concentrated and mixed with GDC-0834. Crystallization screening is then performed using various commercially available or custom-made screens to identify conditions suitable for crystal growth.

Biochemical BTK Kinase Assay (IC50 Determination)

This protocol describes a common method for determining the biochemical IC50 of an inhibitor against BTK, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase_Assay_Workflow Reagent_Prep Reagent Preparation (BTK enzyme, peptide substrate, ATP, GDC-0834 serial dilutions) Incubation Incubation (BTK + GDC-0834) Reagent_Prep->Incubation Reaction_Initiation Reaction Initiation (Add ATP/substrate mix) Incubation->Reaction_Initiation Reaction_Quench Reaction Quench (Add stop solution with EDTA) Reaction_Initiation->Reaction_Quench Detection Detection (Add detection reagents, e.g., TR-FRET antibodies) Reaction_Quench->Detection Measurement Signal Measurement (TR-FRET reader) Detection->Measurement Analysis Data Analysis (IC50 curve fitting) Measurement->Analysis

Biochemical Kinase Assay Workflow.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of GDC-0834 in DMSO. Dilute recombinant human BTK enzyme, a biotinylated peptide substrate, and ATP in kinase assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add the BTK enzyme and the GDC-0834 dilutions and pre-incubate to allow for inhibitor binding.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.

  • Signal Detection: Add detection reagents, typically a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC), and incubate to allow for binding.

  • Data Acquisition and Analysis: Measure the TR-FRET signal. The ratio of the acceptor (APC) to donor (europium) fluorescence is proportional to the extent of substrate phosphorylation. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular BTK Phosphorylation Assay (IC50 Determination)

This protocol outlines a method to measure the inhibition of BTK autophosphorylation in a cellular context, for example, in a B-cell lymphoma cell line like Ramos.

Cellular_Assay_Workflow Cell_Culture Cell Culture (e.g., Ramos B-cells) Inhibitor_Treatment Inhibitor Treatment (Incubate cells with GDC-0834) Cell_Culture->Inhibitor_Treatment BCR_Stimulation BCR Stimulation (e.g., with anti-IgM) Inhibitor_Treatment->BCR_Stimulation Cell_Lysis Cell Lysis (with phosphatase and protease inhibitors) BCR_Stimulation->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot (for pBTK and total BTK) Protein_Quantification->Western_Blot Densitometry Densitometry & Analysis (Normalize pBTK to total BTK and determine IC50) Western_Blot->Densitometry

Cellular BTK Phosphorylation Assay Workflow.

Methodology:

  • Cell Culture and Treatment: Culture Ramos cells in appropriate media. Treat the cells with serial dilutions of GDC-0834 for a specified period (e.g., 1-2 hours).[9]

  • BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM to the cell culture and incubate for a short period (e.g., 5-15 minutes).[9]

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated BTK (e.g., pY223) and total BTK. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Signal Detection and Analysis: Detect the chemiluminescent signal. Quantify the band intensities for pBTK and total BTK. Normalize the pBTK signal to the total BTK signal for each sample. Plot the normalized pBTK signal against the GDC-0834 concentration to determine the cellular IC50.[9]

Conclusion

GDC-0834 is a well-characterized, potent, and selective reversible inhibitor of BTK. The crystallographic data reveal a clear binding mode in the ATP pocket, stabilizing an inactive conformation of the kinase. While its clinical development was halted due to metabolic liabilities, the detailed understanding of its interaction with BTK provides a valuable foundation for the structure-based design of new and improved BTK inhibitors with more favorable pharmacokinetic profiles. The experimental protocols provided herein offer a guide for the continued investigation and characterization of novel kinase inhibitors.

References

GDC-0834: An In-Depth Technical Review of Early-Phase Clinical and Preclinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results and supporting preclinical data for GDC-0834, a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). The development of GDC-0834 was discontinued (B1498344) due to extensive and unpredicted metabolism in humans. This document consolidates the publicly available data to offer valuable insights for researchers in the fields of kinase inhibitor development and drug metabolism.

Preclinical Pharmacology

GDC-0834 demonstrated potent and selective inhibition of BTK in a range of preclinical assays. The following tables summarize the key in vitro and in vivo preclinical findings.

Table 1: In Vitro Activity of GDC-0834
Assay TypeTarget/Cell LineSpeciesIC50Reference
Biochemical AssayBTK-5.9 nM[1]
Cellular Assay--6.4 nM[1]
Aldehyde Oxidase (AO) Inhibition6 Known AO Substrates-0.86 - 1.87 µM[1][2]
Table 2: In Vivo Efficacy and Potency of GDC-0834
Animal ModelParameter MeasuredSpeciesIC50 / EffectReference
BALB/c MicepBTK-Tyr223 Inhibition in BloodMouse1.1 µM[1]
Collagen-Induced Arthritis (CIA)pBTK-Tyr223 Inhibition in BloodRat5.6 µM[1]

Early-Phase Clinical Trial Results

A single-dose Phase I clinical trial was conducted in healthy human volunteers to assess the safety and pharmacokinetics of GDC-0834. The trial revealed significant species differences in metabolism, leading to the termination of the compound's development.[3][4]

Table 3: Pharmacokinetic Parameters of GDC-0834 in Healthy Volunteers
DoseAnalyteCmaxAUCt1/2CommentsReference
35 mg (oral)GDC-0834< 1 ng/mLNot ReportedNot ReportedPlasma concentrations were below the limit of quantitation in most samples.[2][4]
105 mg (oral)GDC-0834< 1 ng/mLNot ReportedNot ReportedPlasma concentrations were below the limit of quantitation in most samples.[2][4]
Table 4: Pharmacokinetic Parameters of Metabolite M1 in Healthy Volunteers
Dose of GDC-0834AnalyteMean CmaxAUCt1/2CommentsReference
35 mg (oral)M1 (inactive metabolite)142 ng/mLNot ReportedNot ReportedM1 was the primary drug-related material in circulation.[2]
105 mg (oral)M1 (inactive metabolite)390 ng/mLNot ReportedNot ReportedM1 was the primary drug-related material in circulation.[2]

The extensive and rapid conversion of GDC-0834 to its inactive metabolite, M1, via amide hydrolysis was the key factor for the insufficient systemic exposure of the parent compound in humans.[3][4] This metabolic pathway was significantly more pronounced in humans than in the preclinical species tested.[4]

Experimental Protocols

In Vivo Inhibition of pBTK-Tyr223 in Mice

BALB/c mice were orally administered GDC-0834 at doses of 25, 50, 100, and 150 mg/kg. Terminal blood samples were collected at 2, 4, or 6 hours post-dose. The levels of phosphorylated BTK (pBTK-Tyr223) and total BTK in the blood were determined by Western blot analysis. A rabbit polyclonal antibody for pBTK and a mouse monoclonal antibody for total BTK were utilized. The bands were quantified, and the pBTK signal was normalized to the total BTK signal for each sample. The percentage of inhibition of BTK phosphorylation was calculated by comparing the normalized values from treated animals to those from vehicle-treated animals.

Rat Collagen-Induced Arthritis (CIA) Model

Female Lewis rats received intradermal injections of bovine type II collagen in Freund's incomplete adjuvant on days 0 and 6 to induce arthritis. Oral dosing of GDC-0834 at various dose levels and schedules was initiated on day 0 and continued through day 16. Ankle diameter was measured daily from day 9 to day 17 to assess the anti-inflammatory effect.

In Vitro Metabolism Studies

In vitro studies using human liver cytosol identified that GDC-0834 was rapidly hydrolyzed, with an intrinsic clearance (CLint) of 0.511 mL/min per milligram of protein.[2] Further investigations using cytosolic fractionation and mass spectrometry-proteomics implicated aldehyde oxidase (AO) and carboxylesterase (CES) in the amide hydrolysis of GDC-0834.[2]

Visualizations

BTK Signaling Pathway and Mechanism of GDC-0834 Action

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation DAG->NFkB Ca_release->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression GDC0834 GDC-0834 GDC0834->BTK Inhibition FIM_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Phase I) preclinical_studies Preclinical Safety & Toxicology Studies ind_submission Investigational New Drug (IND) Application Submission preclinical_studies->ind_submission ethics_approval Ethics Committee Approval ind_submission->ethics_approval subject_screening Subject Screening & Enrollment ethics_approval->subject_screening dosing Single Ascending Dose Administration subject_screening->dosing pk_pd_sampling Pharmacokinetic (PK) & Pharmacodynamic (PD) Sampling dosing->pk_pd_sampling safety_monitoring Safety & Tolerability Monitoring dosing->safety_monitoring data_analysis Data Analysis pk_pd_sampling->data_analysis safety_monitoring->data_analysis GDC0834_Metabolism GDC0834 GDC-0834 (Active Drug) M1 M1 (Inactive Metabolite) GDC0834->M1 Rapid Amide Hydrolysis (Primarily in Liver) AO_CES Aldehyde Oxidase (AO) & Carboxylesterase (CES) Excretion Excretion M1->Excretion

References

GDC-0834 and the BTK Active Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction of GDC-0834, a potent and selective inhibitor, with the active site of Bruton's tyrosine kinase (BTK). GDC-0834 is a reversible, ATP-competitive inhibitor that has been studied for its potential in treating autoimmune diseases.[1][2] Although its clinical development was halted due to rapid metabolism in humans, the study of GDC-0834 provides valuable insights into the structure-activity relationship of BTK inhibitors.[3][4]

Executive Summary

GDC-0834 is a potent inhibitor of BTK with IC50 values in the low nanomolar range in both biochemical and cellular assays.[5] Its interaction with the BTK active site has been characterized by X-ray crystallography, revealing key binding interactions. This guide provides a detailed overview of the quantitative data associated with GDC-0834's activity, the experimental protocols used to determine these values, and a visual representation of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro and In Vivo Potency of GDC-0834
ParameterValueAssay TypeSpecies/SystemReference
IC505.9 ± 1.1 nMBiochemical (Lanthascreen)Human BTK[5]
IC506.4 nMCellular (pBTK-Tyr223)Rat Splenocytes[5]
in vivo IC501.1 µMpBTK-Tyr223 InhibitionMouse[5]
in vivo IC505.6 ± 1.6 µMpBTK-Tyr223 InhibitionRat[5]
Table 2: Metabolic Kinetics of GDC-0834 Amide Hydrolysis
SpeciesVmax (pmol/min/mg protein)Km (µM)
Human1500 ± 10011 ± 2
Monkey9.2 ± 0.414 ± 2
Dog24 ± 111 ± 1
Rat66 ± 216 ± 1

Interaction with the BTK Active Site

The binding of GDC-0834 to the BTK active site is characterized by a network of hydrogen bonds and hydrophobic interactions. The co-crystal structure of GDC-0834 with BTK (PDB ID: 5P9F) reveals that the inhibitor occupies the ATP-binding pocket.[1]

Key interactions include:

  • Hinge Region: The amide group of GDC-0834 forms a hydrogen bond with the backbone of Met477 in the hinge region of the kinase.

  • Hydrophobic Pockets: The tetrahydrobenzothiophene and phenyl groups of GDC-0834 engage in hydrophobic interactions with residues such as Leu408, Val416, Lys430, and Leu528.

These interactions contribute to the high affinity and selectivity of GDC-0834 for BTK.

BTK Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation, differentiation, and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Syk Syk BCR->Syk recruits & activates Antigen Antigen Antigen->BCR binds Lyn->BCR phosphorylates CD19 CD19 Syk->CD19 phosphorylates BTK BTK Syk->BTK phosphorylates (activates) PI3K PI3K CD19->PI3K recruits & activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PIP3->BTK recruits to membrane PLCG2 PLCγ2 BTK->PLCG2 phosphorylates (activates) DAG DAG PLCG2->DAG PIP2 to IP3 IP3 PLCG2->IP3 PIP2 to PKC PKC DAG->PKC activates Ca_Flux Ca²⁺ Flux IP3->Ca_Flux induces NFkB NF-κB PKC->NFkB activates Ca_Flux->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression translocates to nucleus & regulates GDC0834 GDC-0834 GDC0834->BTK inhibits

BTK Signaling Pathway and Inhibition by GDC-0834

Experimental Protocols

Biochemical Kinase Assay (Lanthascreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of BTK by GDC-0834.

Materials:

  • Recombinant human BTK enzyme

  • LanthaScreen™ Eu-anti-GST antibody

  • GST-IκBα substrate

  • ATP

  • TR-FRET dilution buffer

  • GDC-0834 compound dilutions

Procedure:

  • Prepare a 2X solution of BTK enzyme and Eu-anti-GST antibody in TR-FRET dilution buffer.

  • Prepare a 2X solution of GST-IκBα substrate and ATP in TR-FRET dilution buffer.

  • In a 384-well plate, add 5 µL of GDC-0834 dilutions.

  • Add 5 µL of the 2X BTK/antibody solution to each well.

  • Incubate for 20 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the emission ratio (520 nm / 495 nm) and plot against the inhibitor concentration to determine the IC50 value.

Lanthascreen_Workflow Start Start Prep_BTK_Ab Prepare 2X BTK & Eu-anti-GST Ab Start->Prep_BTK_Ab Prep_Sub_ATP Prepare 2X Substrate & ATP Solution Start->Prep_Sub_ATP Add_Inhibitor Add GDC-0834 to Plate Start->Add_Inhibitor Add_BTK_Ab Add BTK/Ab Solution Prep_BTK_Ab->Add_BTK_Ab Add_Sub_ATP Add Substrate/ATP Solution Prep_Sub_ATP->Add_Sub_ATP Add_Inhibitor->Add_BTK_Ab Incubate1 Incubate 20 min Add_BTK_Ab->Incubate1 Incubate1->Add_Sub_ATP Incubate2 Incubate 60 min Add_Sub_ATP->Incubate2 Read_Plate Read TR-FRET Signal Incubate2->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Lanthascreen™ Assay Workflow
Cellular Assay for BTK Autophosphorylation

This protocol describes a Western blot-based method to measure the inhibition of BTK autophosphorylation at tyrosine 223 (Tyr223) in a cellular context.

Materials:

  • Ramos cells (human B-lymphoma cell line)

  • Anti-human IgM antibody

  • GDC-0834 compound dilutions

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Starve Ramos cells in serum-free media for 2 hours.

  • Pre-treat cells with GDC-0834 dilutions for 1 hour.

  • Stimulate cells with anti-human IgM for 10 minutes.

  • Lyse the cells and collect the protein lysate.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate with primary anti-phospho-BTK (Tyr223) antibody overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with anti-total BTK antibody for loading control.

  • Quantify band intensities and normalize the phospho-BTK signal to the total BTK signal.

  • Plot the normalized signal against inhibitor concentration to determine the IC50 value.

Western_Blot_Workflow Start Start Cell_Culture Culture & Starve Ramos Cells Start->Cell_Culture Inhibitor_Treatment Treat with GDC-0834 Cell_Culture->Inhibitor_Treatment Stimulation Stimulate with anti-IgM Inhibitor_Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Blocking Blocking SDS_PAGE->Blocking Primary_Ab Primary Antibody (pBTK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Stripping Stripping & Reprobing (Total BTK) Detection->Stripping Quantification Quantification & IC50 Stripping->Quantification End End Quantification->End

Western Blot Workflow for pBTK
X-ray Crystallography of BTK-GDC-0834 Complex

This is a generalized protocol for obtaining a co-crystal structure of a kinase with a small molecule inhibitor.

Procedure:

  • Protein Expression and Purification: Express the kinase domain of human BTK in an appropriate system (e.g., insect cells) and purify to homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified BTK with a molar excess of GDC-0834 to ensure saturation of the binding site.

  • Crystallization Screening: Use vapor diffusion (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

  • Crystal Optimization: Refine the initial hit conditions by systematically varying the concentrations of the precipitant, protein, and inhibitor, as well as the pH and temperature.

  • Data Collection: Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data, solve the structure using molecular replacement (with a known kinase structure as a model), and refine the model against the experimental data. The inhibitor is then built into the electron density map.

Conclusion

GDC-0834 is a well-characterized, potent, and selective reversible inhibitor of BTK. The detailed understanding of its binding mode within the BTK active site and its effects on the BTK signaling pathway provide a valuable framework for the design and development of next-generation BTK inhibitors. The experimental protocols outlined in this guide serve as a practical resource for researchers in the field of kinase drug discovery.

References

Methodological & Application

Application Notes and Protocols for GDC-0834 (S-enantiomer) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[][6] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of various B-cell malignancies. GDC-0834 exerts its inhibitory effect by targeting BTK, thereby blocking downstream signaling and impeding the proliferation of malignant B-cells.[][6]

These application notes provide detailed protocols for utilizing GDC-0834 (S-enantiomer) in cell culture-based assays to assess its biological activity and therapeutic potential.

Mechanism of Action

GDC-0834 functions as a selective inhibitor of BTK. Upon binding of an antigen to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn mobilizes intracellular calcium and activates transcription factors that promote B-cell proliferation and survival. GDC-0834 competitively binds to the ATP-binding site of BTK, preventing its phosphorylation and activation, thereby inhibiting the entire downstream signaling cascade.

B-Cell Receptor (BCR) Signaling Pathway and GDC-0834 Inhibition

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK BTK Lyn_Syk->BTK Phosphorylation & Activation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation GDC0834 GDC-0834 GDC0834->BTK Inhibition IP3_DAG IP3 / DAG PLCy2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Activation Cell_Response B-Cell Proliferation, Survival, and Activation Transcription_Factors->Cell_Response WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Seed_Cells Seed B-cell lymphoma cells Treat_GDC0834 Treat with GDC-0834 (e.g., 1-1000 nM) for 1-2 hours Seed_Cells->Treat_GDC0834 Stimulate_BCR Stimulate with anti-IgM (e.g., 10 µg/mL) for 10 min Treat_GDC0834->Stimulate_BCR Lyse_Cells Lyse cells in RIPA buffer Stimulate_BCR->Lyse_Cells Quantify_Protein Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (anti-pBTK, anti-BTK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal with ECL Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze Viability_Workflow cluster_cell_plating Cell Plating cluster_treatment Treatment cluster_assay Assay & Analysis Seed_Cells Seed B-cell lymphoma cells in a 96-well plate Add_GDC0834 Add serial dilutions of GDC-0834 Seed_Cells->Add_GDC0834 Incubate Incubate for a defined period (e.g., 72 hours) Add_GDC0834->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_Viability Calculate cell viability and IC50 Measure_Luminescence->Calculate_Viability

References

Application Notes and Protocols for GDC-0834 (S-enantiomer) in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of GDC-0834 (S-enantiomer), a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The following sections detail recommended dosages, administration protocols, and key experimental considerations for preclinical research.

Introduction

GDC-0834 is a reversible, ATP-competitive small-molecule inhibitor of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] BTK plays a significant role in the proliferation, differentiation, and survival of B-lineage cells, making it a compelling target for autoimmune diseases and B-cell malignancies.[1] Preclinical studies have demonstrated the efficacy of GDC-0834 in rodent models of inflammatory arthritis.[1] However, it is important to note that GDC-0834 exhibits significant species-dependent differences in its metabolism. It is extensively metabolized in humans via amide hydrolysis, leading to low systemic exposure, which is a critical consideration in translational studies.[2][3]

Data Presentation: In Vivo Dosage Regimens

The following tables summarize the dosages and administration schedules for GDC-0834 (S-enantiomer) in rodent models as reported in preclinical studies.

Table 1: GDC-0834 Dosing for Pharmacodynamic Studies in Mice

Animal ModelDosage RangeAdministration RouteDosing FrequencyKey Outcome
BALB/c Mice25, 50, 100, 150 mg/kgOralSingle doseInhibition of BTK phosphorylation (pBTK-Tyr223) in blood

Table 2: GDC-0834 Dosing for Efficacy Studies in a Rat Collagen-Induced Arthritis (CIA) Model

Animal ModelDosage RangeAdministration RouteDosing FrequencyKey Outcome
Female Lewis Rats1, 3, 10, 30, 100 mg/kgOralTwice daily (b.i.d.)Reduction of ankle swelling and disease pathology
10, 30, 100 mg/kgOralOnce daily (QD)Reduction of ankle swelling and disease pathology
100 mg/kgOralEvery other day (Q2D)Reduction of ankle swelling and disease pathology

Experimental Protocols

Protocol 1: Preparation of GDC-0834 for Oral Administration in In Vivo Studies

This protocol provides a general method for formulating GDC-0834 for oral gavage in rodents.

Materials:

  • GDC-0834 (S-enantiomer) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution:

    • Weigh the required amount of GDC-0834 powder.

    • Prepare a stock solution by dissolving GDC-0834 in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of GDC-0834 in 1 mL of DMSO. Ensure the powder is completely dissolved. Gentle warming and/or sonication can be used to aid dissolution.[4]

  • Prepare the final dosing solution:

    • The following formulation is recommended for in vivo oral administration: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

    • To prepare 1 mL of the final dosing solution, sequentially add and mix the following components:

      • 400 µL of PEG300

      • 100 µL of the GDC-0834 DMSO stock solution

      • 50 µL of Tween-80

      • 450 µL of Saline

    • Vortex the solution thoroughly after the addition of each component to ensure a homogenous mixture.

    • It is recommended to prepare the working solution fresh on the day of the experiment.[4]

Protocol 2: Pharmacodynamic Assessment of BTK Inhibition in Mice

This protocol outlines a method to assess the in vivo potency of GDC-0834 by measuring the inhibition of BTK phosphorylation in mouse blood.[5]

Animal Model:

  • BALB/c mice[5]

Procedure:

  • Administer GDC-0834 orally to BALB/c mice at doses of 25, 50, 100, and 150 mg/kg.[5] A vehicle control group should be included.

  • At specified time points post-dose (e.g., 2, 4, or 6 hours), collect terminal blood samples.[5]

  • Process the blood samples to isolate protein lysates.

  • Determine the levels of phosphorylated BTK (pBTK-Tyr223) and total BTK using Western blot analysis.[5]

    • Use a rabbit polyclonal antibody for pBTK and a mouse monoclonal antibody for total BTK.[5]

  • Quantify the band intensities to determine the percentage of pBTK inhibition relative to the vehicle-treated controls.

Protocol 3: Efficacy Evaluation in a Rat Collagen-Induced Arthritis (CIA) Model

This protocol is based on studies evaluating the anti-arthritic effects of GDC-0834.[1]

Animal Model:

  • Female Lewis rats[5]

Procedure:

  • Induction of Arthritis:

    • Anesthetize the rats (e.g., with isoflurane).

    • On day 0 and day 6, inject an emulsion of bovine type II collagen in Freund's incomplete adjuvant at the base of the tail and at two sites on the back.[5]

  • Dosing:

    • Initiate oral dosing of GDC-0834 on day 0 and continue through day 16.[5]

    • Administer the compound at various doses and frequencies as detailed in Table 2.[5] Include a vehicle control group.

  • Efficacy Assessment:

    • From day 9 to day 17, measure the ankle diameter daily using calipers.[5]

    • Calculate the area under the ankle diameter-time curve to quantify the treatment effect.[5]

    • At the end of the study (day 17), collect terminal serum and tissues for further analysis (e.g., histology of the joints).[5]

Mandatory Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK PI3K PI3K SYK->PI3K PIP2 PIP2 PIP3 PIP3 BTK BTK PIP3->BTK Recruitment & Activation PI3K->PIP3 PLCg2 PLCγ2 BTK->PLCg2 GDC0834 GDC-0834 GDC0834->BTK DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Pathway PKC->NFkB

Caption: BTK signaling pathway and the inhibitory action of GDC-0834.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal_Model Female Lewis Rats Arthritis_Induction Collagen-Induced Arthritis (CIA) Day 0 & Day 6 Animal_Model->Arthritis_Induction Dosing Oral Administration of GDC-0834 (Vehicle, 1-100 mg/kg) Day 0 to Day 16 Arthritis_Induction->Dosing Ankle_Measurement Daily Ankle Diameter Measurement Day 9 to Day 17 Dosing->Ankle_Measurement Endpoint Terminal Serum & Tissue Collection Day 17 Ankle_Measurement->Endpoint

Caption: Workflow for a rat collagen-induced arthritis efficacy study.

References

Application Notes and Protocols for GDC-0834 (S-enantiomer) Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK) with IC₅₀ values of 5.9 nM and 6.4 nM in biochemical and cellular assays, respectively[1]. As a key signaling molecule in B-cell development and activation, BTK is a significant therapeutic target in oncology and immunology. Accurate and consistent preparation of GDC-0834 stock solutions is critical for reliable experimental outcomes. These application notes provide detailed protocols for the preparation, storage, and handling of GDC-0834 (S-enantiomer) stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of GDC-0834 (S-enantiomer) is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference
Molecular Formula C₃₃H₃₆N₆O₃S[1][2]
Molecular Weight 596.74 g/mol [2][3]
CAS Number 1133432-50-4[2]
Appearance Light yellow to yellow powder[1][2]
Purity >98%[4]
Solubility DMSO: ≥ 32 mg/mL (53.62 mM)[1]; 100 mg/mL (167.58 mM) with sonication[2]. Insoluble in water[4].
Storage (Solid) Dessicate at -20°C for long-term storage (up to 3 years)[1][2].
Storage (Solution) Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years[1].

Experimental Protocols

  • GDC-0834 (S-enantiomer) solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filter-barrier pipette tips

  • Ultrasonic bath (optional, for higher concentrations)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro studies.

Step 1: Pre-equilibration

  • Before opening, allow the vial of GDC-0834 powder to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture onto the compound.

Step 2: Weighing the Compound

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of GDC-0834 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.97 mg of GDC-0834.

Step 3: Calculating the Required Volume of Solvent

  • Use the following formula to calculate the volume of DMSO required to achieve the desired concentration:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

  • For ease of use, a table with pre-calculated values for common stock concentrations is provided below.

Target ConcentrationMass of GDC-0834Volume of DMSO to Add
1 mM 1 mg1.676 mL
5 mM 1 mg0.335 mL
10 mM 1 mg0.168 mL
10 mM 5 mg0.838 mL
50 mM 10 mg0.335 mL

Step 4: Dissolving the Compound

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed GDC-0834 powder.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, light yellow solution should be observed.

  • For higher concentrations (e.g., >50 mM), brief sonication in an ultrasonic water bath may be necessary to facilitate dissolution[2].

Step 5: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable for up to one year at -20°C and up to two years at -80°C[1].

  • To prepare a working solution, thaw a single aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer.

  • Note: It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).

Visualizations

The following diagram illustrates the key steps for the preparation of GDC-0834 stock solutions.

GDC0834_Stock_Preparation cluster_prep Preparation cluster_storage Storage & Use start Start: GDC-0834 Powder equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot for Use store->thaw dilute Prepare Working Solution thaw->dilute

Caption: Workflow for GDC-0834 Stock Solution Preparation.

GDC-0834 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. The diagram below provides a simplified overview of this pathway, indicating the point of inhibition by GDC-0834.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ Mobilization) PLCg2->Downstream GDC0834 GDC-0834 GDC0834->BTK

Caption: Simplified BTK Signaling Pathway Inhibition by GDC-0834.

References

Application Note and Protocol: GDC-0834 (S-enantiomer) for Western Blot Analysis of BTK Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1] Upon activation of the B-cell receptor (BCR), BTK is phosphorylated, triggering downstream signaling cascades that are essential for cell survival and proliferation.[1][2] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[1][3]

The phosphorylation status of BTK is a direct indicator of its activation state. Key phosphorylation sites include Tyrosine 551 (Y551), which is transphosphorylated by Src family kinases, and Tyrosine 223 (Y223) in the SH3 domain, which undergoes autophosphorylation and is necessary for full catalytic activity.[1] Western blotting is a widely used technique to detect and quantify the phosphorylation of BTK at these specific sites, providing a reliable method for assessing the efficacy of BTK inhibitors.[1][4]

GDC-0834 is a potent and selective, reversible ATP-competitive inhibitor of BTK.[4][5][6] This document provides a detailed protocol for utilizing the S-enantiomer of GDC-0834 in Western blot analysis to assess its inhibitory effect on BTK phosphorylation in a research setting.

Principle of the Assay

This protocol describes the treatment of cells with the S-enantiomer of GDC-0834, followed by lysis and subsequent analysis of BTK phosphorylation by Western blot. The inhibitor is expected to bind to BTK, preventing its autophosphorylation at key residues like Y223. By comparing the levels of phosphorylated BTK (pBTK) to total BTK in treated versus untreated samples, the inhibitory activity of GDC-0834 can be quantified. This provides a robust method for evaluating the on-target effect of the compound.

Data Presentation

Quantitative Analysis of GDC-0834 Inhibition
ParameterValueSpeciesAssay Type
IC₅₀ (BTK Kinase Activity) 5.9 ± 1.1 nM-Biochemical (Lanthascreen)[7]
IC₅₀ (BTK Activity) 6.4 ± 1.6 nMRatCellular (Splenocytes)[7]
In Vivo IC₅₀ (pBTK-Tyr223) 1.1 µMMouseIn Vivo[4]
In Vivo IC₅₀ (pBTK-Tyr223) 5.6 ± 1.6 µMRatIn Vivo[4]
In Vivo Inhibition of pBTK-Tyr223 in Mice
GDC-0834 Dose (mg/kg)Time Post-Dose (hours)Mean Inhibition of pBTK-Tyr223
100296%[4]
150297%[4]

Signaling Pathway and Experimental Workflow

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK Recruitment & Phosphorylation (Y551) pBTK pBTK (pY551, pY223) BTK->pBTK Autophosphorylation (Y223) PLCG2 PLCγ2 pBTK->PLCG2 pPLCG2 pPLCγ2 PLCG2->pPLCG2 Downstream Downstream Signaling (NF-κB, MAPK) pPLCG2->Downstream GDC0834 GDC-0834 GDC0834->BTK Inhibition

Caption: BTK Signaling Pathway and Inhibition by GDC-0834.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunoblotting cluster_analysis Data Analysis A 1. Cell Culture & Treatment (with GDC-0834) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Denaturation (Laemmli Buffer, 95°C) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (Anti-pBTK, 4°C Overnight) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL Substrate) I->J K 11. Stripping & Re-probing (for Total BTK) J->K L 12. Densitometry Analysis (Quantify Bands) K->L M 13. Normalization (pBTK / Total BTK) L->M

Caption: Western Blot Workflow for BTK Phosphorylation Analysis.

Inhibition_Logic cluster_logic Principle of Inhibition Measurement start Active BTK process BTK Autophosphorylation pBTK Signal start->process Leads to inhibitor GDC-0834 (S-enantiomer) inhibitor->process:p Blocks outcome Reduced pBTK Signal Quantified by Western Blot process->outcome Results in

Caption: Logic Diagram of GDC-0834 Action on BTK Phosphorylation.

Experimental Protocols

Materials and Reagents
  • Cells: Appropriate cell line expressing BTK (e.g., B-cell lymphoma lines).

  • GDC-0834 (S-enantiomer): Prepare stock solutions in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE: 8-12% polyacrylamide gels. A 10% gel is generally suitable for BTK (~77 kDa).[1]

  • Transfer Membrane: PVDF or nitrocellulose membrane.[1]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20). Note: BSA is recommended over non-fat dry milk to reduce background when detecting phosphoproteins.[1]

  • Primary Antibodies:

    • Anti-phospho-BTK (Tyr223 or Tyr551), e.g., Rabbit polyclonal pBTK.[4]

    • Anti-total BTK, e.g., Mouse monoclonal total BTK.[4]

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Stripping Buffer: Mild stripping buffer (e.g., 15mM glycine (B1666218) HCl pH 2.5, 0.1% SDS, 1% Tween-20).[1]

Step-by-Step Procedure

1. Cell Culture and Treatment

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with varying concentrations of GDC-0834 (S-enantiomer) for the desired time. Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis and Protein Quantification

  • Wash cells with ice-cold PBS.

  • Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Collect the supernatant and determine the protein concentration using a BCA assay.[9]

3. Sample Preparation and SDS-PAGE

  • Normalize all samples to the same protein concentration.

  • Mix 20-50 µg of protein lysate with 4x Laemmli sample buffer.[1]

  • Heat samples at 95-100°C for 5 minutes.[1]

  • Load samples onto an 8-12% SDS-polyacrylamide gel. Include a molecular weight marker.

  • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.[1]

4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane.[1]

  • Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunoblotting

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]

  • Primary Antibody Incubation (pBTK): Dilute the anti-phospho-BTK antibody in 5% BSA in TBST at the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[9]

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

6. Stripping and Re-probing for Total BTK

  • To normalize the pBTK signal, the same membrane must be stripped and re-probed for total BTK.

  • Stripping: Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature.[1]

  • Washing: Wash the membrane thoroughly with TBST.

  • Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour.[1]

  • Re-probing: Incubate the membrane with the primary antibody against total BTK overnight at 4°C, followed by the secondary antibody incubation, washing, and detection steps as described above.[1]

Data Analysis and Interpretation

  • Densitometry: Quantify the band intensities for both phosphorylated BTK (pBTK) and total BTK for each sample using image analysis software (e.g., ImageJ).[1]

  • Normalization: For each sample, normalize the pBTK band intensity to the corresponding total BTK band intensity. This accounts for any variations in protein loading.

  • Calculate Inhibition: Determine the percentage of inhibition of BTK phosphorylation relative to the vehicle-treated control using the following equation:

    • % Inhibition = (1 - (Normalized pBTK of Treated Sample / Normalized pBTK of Vehicle Control)) * 100

  • Dose-Response Curve: Plot the percentage of inhibition against the concentration of GDC-0834 to determine the IC₅₀ value.

The results should demonstrate a dose-dependent decrease in the phosphorylation of BTK at the target residue (e.g., Y223) in cells treated with the S-enantiomer of GDC-0834, while the total BTK levels should remain unchanged. This would confirm the on-target activity of the compound as a BTK inhibitor.

References

Application of GDC-0834 in Collagen-Induced Arthritis Rat Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the signaling pathways of B-lineage cells and myeloid cells, playing a significant role in their development, differentiation, and proliferation.[1][4] These pathways are implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis. The collagen-induced arthritis (CIA) rat model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis, making it a valuable tool for evaluating the efficacy of novel therapeutic agents like GDC-0834.[4]

These application notes provide a comprehensive overview of the use of GDC-0834 in CIA rat models, including detailed experimental protocols, a summary of key quantitative data, and a visualization of the relevant signaling pathway and experimental workflow. Although clinical development of GDC-0834 was halted due to metabolic instability in humans, the preclinical data generated in rat models remains valuable for understanding the role of BTK inhibition in arthritis and for the development of other BTK inhibitors.[1][5][6]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for GDC-0834.

Table 1: In Vitro and In Vivo Potency of GDC-0834

ParameterSpecies/SystemIC50 ValueReference
Biochemical BTK Inhibition In vitro5.9 nM[2][4]
Cellular BTK Inhibition In vitro6.4 nM[2][4]
BTK Phosphorylation (pBTK) Inhibition Mouse (in vivo)1.1 µM[2][4]
BTK Phosphorylation (pBTK) Inhibition Rat (in vivo)5.6 µM[2][4]

Table 2: Efficacy of GDC-0834 in Rat Collagen-Induced Arthritis Model

Dosage RegimenEffect on Ankle SwellingEffect on Morphologic PathologyKey FindingsReference
30-100 mg/kg (oral administration)Dose-dependent decreaseReduction in pathologyA high degree of BTK phosphorylation inhibition is necessary for maximal anti-inflammatory effect.[4]
Various (1-100 mg/kg, b.i.d., QD, Q2D)Not explicitly detailedNot explicitly detailedStudy designed to evaluate various dosing schedules.[2]

A key finding from pharmacokinetic/pharmacodynamic modeling is that an overall 73% inhibition of BTK phosphorylation was required to achieve a 50% reduction in the rate of ankle swelling increase in the CIA rat model.[4] This suggests that a significant and sustained level of BTK inhibition is necessary for therapeutic efficacy in inflammatory arthritis.[4]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Rat Model Induction

This protocol describes the induction of arthritis in female Lewis rats, a commonly used strain for this model.

Materials:

  • Female Lewis rats (specific pathogen-free)

  • Bovine type II collagen

  • Freund's Incomplete Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles (26-gauge)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing equal volumes of the collagen solution and Freund's Incomplete Adjuvant. Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse when placed in water).

  • Primary Immunization (Day 0):

    • Anesthetize the rats using isoflurane.

    • Inject 300 µL of the collagen-adjuvant emulsion intradermally at the base of the tail and at two additional sites on the back.[2]

  • Booster Immunization (Day 6 or 7):

    • Prepare the collagen emulsion as described in step 1.

    • Anesthetize the rats.

    • Administer a booster injection of the collagen emulsion at a different site from the primary immunization.[2][7]

  • Monitoring:

    • Monitor the animals daily for the onset of clinical signs of arthritis, which typically appear 10-14 days after the primary immunization.

    • Assess the severity of arthritis by measuring ankle diameter (caliper measurements) and/or using a clinical scoring system (e.g., scoring each paw from 0 to 4 based on erythema and swelling).

Administration of GDC-0834

Materials:

  • GDC-0834

  • Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of GDC-0834 in the chosen vehicle at the desired concentrations (e.g., for doses of 30, 60, and 100 mg/kg).

  • Dosing Regimen:

    • Initiate oral administration of GDC-0834 or vehicle on the day of the primary immunization (Day 0) and continue daily throughout the study period (e.g., until day 16).[2]

    • Administer the compound via oral gavage. Dosing can be performed once daily (QD) or twice daily (b.i.d.) at 12-hour intervals.[2]

Assessment of Arthritis

Methods:

  • Clinical Assessment:

    • Measure the ankle diameter of both hind paws daily or every other day using a digital caliper.

    • Calculate the change in ankle diameter from baseline (pre-disease onset).

  • Histopathological Analysis:

    • At the end of the study, euthanize the animals and collect the ankle joints.

    • Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

  • Biomarker Analysis:

    • Collect blood samples to measure levels of BTK phosphorylation (pBTK) to correlate with drug exposure and efficacy.[4] Western blotting can be used to determine the levels of pBTK and total BTK in blood cells.[2]

Visualizations

Signaling Pathway of BTK in Arthritis

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcR Fc Receptor Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB_AP1 NF-κB / AP-1 PLCg2->NFkB_AP1 Proinflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NFkB_AP1->Proinflammatory_Cytokines FcR Fc Receptor (FcR) Syk_FcR Syk FcR->Syk_FcR Immune Complex BTK_FcR BTK Syk_FcR->BTK_FcR Inflammatory_Mediators Inflammatory Mediators BTK_FcR->Inflammatory_Mediators Inflammatory_Mediators->Proinflammatory_Cytokines GDC0834 GDC-0834 GDC0834->BTK GDC0834->BTK_FcR Arthritis_Pathogenesis Arthritis_Pathogenesis Proinflammatory_Cytokines->Arthritis_Pathogenesis Joint Inflammation & Damage

Caption: GDC-0834 inhibits BTK in B-cell and Fc receptor signaling pathways.

Experimental Workflow for GDC-0834 Efficacy Testing in CIA Rats

Experimental_Workflow Start Start: Female Lewis Rats Day0 Day 0: Primary Immunization (Collagen + IFA) Start->Day0 Day6 Day 6: Booster Immunization (Collagen + IFA) Day0->Day6 Treatment_Start Initiate Treatment: GDC-0834 or Vehicle (Oral Gavage) Day0->Treatment_Start Treatment starts Monitoring Daily Monitoring: - Clinical Score - Ankle Diameter Day6->Monitoring Treatment_Start->Monitoring Termination Study Termination (e.g., Day 16) Monitoring->Termination Analysis Endpoint Analysis: - Histopathology - Biomarker Analysis (pBTK) Termination->Analysis

References

GDC-0834: A Potent Tool for Interrogating BTK Signaling in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling and B-cell development.[1][2] Its dysregulation is a key driver in the pathogenesis of various B-cell hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), making it a prime therapeutic target.[3][4] GDC-0834 is a potent and selective, reversible inhibitor of BTK.[5][6] Although its clinical development was halted due to rapid metabolism in humans, its well-characterized in vitro activity and preclinical efficacy make it a valuable tool compound for researchers studying BTK signaling pathways in hematological cancers.[6][7]

This document provides detailed application notes and protocols for utilizing GDC-0834 to investigate the role of BTK in hematological malignancy models.

Mechanism of Action

GDC-0834 is a highly potent and selective reversible inhibitor of BTK.[5] It exerts its effect by competing with ATP for binding to the kinase domain of BTK, thereby preventing the autophosphorylation of Tyr223 and the subsequent phosphorylation of downstream substrates.[5] This inhibition effectively blocks the BCR signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.[4]

A critical consideration when using GDC-0834, particularly for in vivo studies or when translating findings to human systems, is its metabolism. In humans, GDC-0834 undergoes rapid amide hydrolysis, primarily mediated by aldehyde oxidase (AO), leading to the formation of an inactive metabolite.[1][4][8][9][10][11] This metabolic instability resulted in insufficient drug exposure in human clinical trials.[8][7][11] However, this feature is less pronounced in preclinical species such as mice and rats, allowing for its use as a tool compound in these models.[7][9][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for GDC-0834, providing a reference for its potency and activity.

Table 1: In Vitro Potency of GDC-0834

Assay TypeTargetSpeciesIC50 (nM)Reference(s)
Biochemical AssayBTKHuman5.9[5]
Cellular Assay (pBTK)BTKRat6.4[5]

Table 2: In Vivo Activity of GDC-0834

SpeciesDosingEndpointInhibitionReference(s)
Mouse100 or 150 mg/kg, oral, 2 hourspBTK-Tyr223 levels in blood96% and 97% mean inhibition, respectively[5]
RatDose-dependentpBTK-Tyr223 levels in bloodIC50 of 5.6 µM[5]

Table 3: Aldehyde Oxidase (AO) Mediated Metabolism

ParameterValueSpeciesReference(s)
Intrinsic Clearance (CLint) - Amide Hydrolysis0.511 mL/min/mg proteinHuman[4][8]
IC50 (as an AO inhibitor)0.86 - 1.87 µMHuman[4][10]

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of GDC-0834 on BTK signaling in hematological malignancy models.

Protocol 1: In Vitro BTK Kinase Inhibition Assay (Lanthascreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of GDC-0834 against purified human BTK.

Materials:

  • Recombinant human full-length BTK (expressed in Sf9 cells)

  • Fluorescein-poly-Glu/Ala/Tyr peptide substrate

  • ATP

  • Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 2 mM DTT, 0.2 mM NaVO₄, 0.01% casein, 0.01% Triton X-100, 2.5% glycerol)

  • GDC-0834 (dissolved in DMSO)

  • Tb-PY20 anti-phosphotyrosine antibody

  • EDTA solution (60 mM)

  • 384-well plates

  • Plate reader capable of TR-FRET detection (e.g., PerkinElmer Envision)

Procedure:

  • Prepare serial dilutions of GDC-0834 in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the GDC-0834 dilutions or vehicle control (DMSO in Kinase Buffer).

  • Add 12.5 µL of a solution containing BTK enzyme (0.075 ng/well) and the fluorescein-labeled substrate (0.4 µM) in Kinase Buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer to a final concentration of 25 µM.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a solution containing Tb-PY20 antibody (final concentration 2 nM) in 60 mM EDTA.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.

  • Calculate the ratio of the emission signals (520/495) and plot the results against the GDC-0834 concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cellular Phospho-BTK (pBTK) Western Blot Analysis

This protocol details the procedure to assess the inhibitory effect of GDC-0834 on BTK autophosphorylation in hematological malignancy cell lines.

Materials:

  • Hematological malignancy cell line expressing BTK (e.g., TMD-8, OCI-Ly10)

  • Cell culture medium and supplements

  • GDC-0834 (dissolved in DMSO)

  • BCR-stimulus (e.g., anti-IgM antibody)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-BTK (Tyr223) and mouse anti-total BTK

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., LI-COR Odyssey or film)

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere or stabilize overnight.

  • Treat cells with varying concentrations of GDC-0834 or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pBTK antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with the anti-total BTK antibody, or run a parallel gel.

  • Quantify the band intensities and calculate the ratio of pBTK to total BTK.

Protocol 3: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of GDC-0834 in a hematological malignancy xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Hematological malignancy cell line (e.g., TMD-8)

  • Matrigel (optional)

  • GDC-0834

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

  • Tools for blood collection and tissue harvesting

Procedure:

  • Inject hematological malignancy cells (e.g., 5-10 x 10⁶ cells in PBS, with or without Matrigel) subcutaneously into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Administer GDC-0834 orally at desired doses (e.g., 25, 50, 100, 150 mg/kg) or vehicle daily.[5]

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (or at specific time points), collect blood samples via cardiac puncture or tail vein for pharmacokinetic analysis (LC/MS/MS) and pharmacodynamic assessment (pBTK Western blot).

  • Harvest tumors for further analysis (e.g., histology, Western blot).

  • For pharmacodynamic studies, blood samples can be collected at different time points post-dosing (e.g., 2, 4, 6 hours) to assess the inhibition of pBTK-Tyr223.[5]

Visualizations

The following diagrams illustrate key concepts related to the use of GDC-0834 as a tool compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK Phosphorylates BTK_inactive BTK (inactive) SYK->BTK_inactive Recruits & phosphorylates BTK_active p-BTK (active) BTK_inactive->BTK_active Autophosphorylation (Tyr223) PLCG2 PLCγ2 BTK_active->PLCG2 Phosphorylates DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKCβ DAG->PKC NFkB NF-κB IP3->NFkB Ca²⁺ flux PKC->NFkB Proliferation Gene Expression (Proliferation, Survival) NFkB->Proliferation GDC0834 GDC-0834 GDC0834->BTK_inactive Inhibits

Caption: BTK Signaling Pathway and the inhibitory action of GDC-0834.

GDC0834_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_metabolism Metabolic Consideration Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Assay Cellular pBTK Assay (Western Blot) Kinase_Assay->Cell_Assay Cell_Viability Cell Viability/Proliferation Assay Cell_Assay->Cell_Viability AO_Assay Aldehyde Oxidase Metabolism Assay Cell_Assay->AO_Assay Xenograft Hematological Malignancy Xenograft Model Cell_Viability->Xenograft Dosing GDC-0834 Dosing Xenograft->Dosing PD_PK Pharmacodynamic (pBTK) & Pharmacokinetic Analysis Dosing->PD_PK Efficacy Tumor Growth Inhibition Dosing->Efficacy Dosing->AO_Assay PD_PK->Efficacy

Caption: Experimental workflow for evaluating GDC-0834 as a BTK inhibitor.

GDC0834_Mechanism_of_Action cluster_action Molecular & Cellular Effects cluster_consideration Important Considerations for Use GDC0834 GDC-0834 Potent & Selective BTK Inhibitor BTK_Inhibition BTK Inhibition Blocks ATP binding site GDC0834->BTK_Inhibition Metabolism Metabolic Instability (Human) Rapid amide hydrolysis by Aldehyde Oxidase GDC0834->Metabolism pBTK_Reduction Reduced pBTK (Tyr223) Inhibition of autophosphorylation BTK_Inhibition->pBTK_Reduction BCR_Block BCR Signaling Blockade Downstream effectors not activated pBTK_Reduction->BCR_Block Cell_Effects Cellular Outcomes ↓ Proliferation ↓ Survival BCR_Block->Cell_Effects Tool_Compound Utility as a Tool Compound Effective in preclinical models (mouse, rat) Metabolism->Tool_Compound

References

Application Notes and Protocols for In Vitro Experimental Design Using GDC-0834 (S-enantiomer)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, and proliferation.[3] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies and autoimmune diseases, making BTK an attractive therapeutic target. GDC-0834 was developed as a clinical candidate for inflammatory conditions such as rheumatoid arthritis.[4][5][6]

These application notes provide a comprehensive guide for the in vitro experimental design and evaluation of GDC-0834, with a focus on its S-enantiomer. The protocols detailed below cover key assays to characterize its biochemical and cellular activity.

Mechanism of Action

GDC-0834 exerts its inhibitory effect by binding to the ATP-binding pocket of BTK, thereby preventing its phosphorylation and subsequent activation.[3] The activation of BTK is a critical step in the BCR signaling cascade. Upon antigen binding to the BCR, a signaling complex is formed, leading to the activation of SYK, which in turn phosphorylates and activates BTK. Activated BTK then initiates downstream signaling through pathways such as phospholipase Cγ2 (PLCγ2) and the PI3K-AKT pathway, culminating in the activation of transcription factors like NF-κB, which are essential for B-cell survival and proliferation.[3] By inhibiting BTK, GDC-0834 effectively blocks this entire cascade.

Data Presentation

Quantitative Inhibitory Activity of GDC-0834
Assay TypeTargetCell Line/SystemIC50 (nM)Reference
Biochemical AssayBTKRecombinant Human BTK5.9[1][2]
Cellular Assay (pBTK)BTKRat Splenocytes6.4

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation pBTK pBTK (Active) BTK->pBTK PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylation GDC0834 GDC-0834 GDC0834->pBTK Inhibition pPLCg2 pPLCγ2 (Active) PLCg2->pPLCg2 PI3K_AKT PI3K/AKT Pathway pPLCg2->PI3K_AKT NFkB NF-κB PI3K_AKT->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription

Caption: BTK Signaling Pathway and Inhibition by GDC-0834.

Experimental Protocols

Protocol 1: Biochemical BTK Kinase Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of GDC-0834 against recombinant BTK.

Materials:

  • Recombinant full-length human BTK enzyme

  • LanthaScreen™ Certified Kinase Buffer

  • Fluorescein-labeled poly-Glu/Ala/Tyr peptide substrate

  • ATP

  • GDC-0834 (S-enantiomer)

  • DMSO

  • LanthaScreen™ Tb-PY20 Antibody (detection antibody)

  • EDTA

  • Low-volume 384-well plates (e.g., Corning 3676)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of GDC-0834 in DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

    • Further dilute the compound series in Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • In a 384-well plate, add the following components in a final volume of 10 µL:

      • 2.5 µL of 4X GDC-0834 dilution (or DMSO for control).

      • 5 µL of 2X BTK enzyme and 2X fluorescein-labeled substrate mix in Kinase Buffer.

      • 2.5 µL of 4X ATP in Kinase Buffer to initiate the reaction. The final concentration of ATP should be at its Km value.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Add 10 µL of a 2X solution of Tb-PY20 antibody in TR-FRET Dilution Buffer containing EDTA to stop the reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the GDC-0834 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow start Start prep_compound Prepare GDC-0834 Serial Dilutions start->prep_compound setup_reaction Set up Kinase Reaction (BTK, Substrate, GDC-0834) prep_compound->setup_reaction initiate_reaction Initiate Reaction (Add ATP) setup_reaction->initiate_reaction incubate Incubate at RT (60 min) initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Antibody incubate->stop_reaction read_plate Read TR-FRET Signal stop_reaction->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the Biochemical BTK Kinase Assay.

Protocol 2: Cellular BTK Phosphorylation Assay (Western Blot)

This protocol is for assessing the ability of GDC-0834 to inhibit the phosphorylation of BTK at Tyr223 in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, TMD8)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • GDC-0834 (S-enantiomer)

  • DMSO

  • Anti-IgM antibody (for BCR stimulation)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-BTK (Tyr223), rabbit anti-total BTK

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture B-cell lymphoma cells to the desired density.

    • Pre-treat cells with various concentrations of GDC-0834 (or DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 5-10 minutes to induce BTK phosphorylation.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-BTK and total BTK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-BTK and total BTK.

    • Normalize the phospho-BTK signal to the total BTK signal for each sample.

    • Calculate the percentage inhibition of BTK phosphorylation relative to the stimulated vehicle control.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of GDC-0834 on the viability of B-cell lymphoma cell lines.

Materials:

  • B-cell lymphoma cell line

  • Complete cell culture medium

  • GDC-0834 (S-enantiomer)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of GDC-0834 (final volume 200 µL per well). Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of GDC-0834 concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis induced by GDC-0834 by detecting the externalization of phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (Propidium Iodide).

Materials:

  • B-cell lymphoma cell line

  • Complete cell culture medium

  • GDC-0834 (S-enantiomer)

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of GDC-0834 (and a vehicle control) for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells) and pellet by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation and to set the gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

    • Calculate the total percentage of apoptotic cells (early + late).

Logical_Experimental_Design cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization hypothesis Hypothesis: GDC-0834 inhibits BTK and induces apoptosis in B-cell lymphoma kinase_assay BTK Kinase Assay (IC50 determination) hypothesis->kinase_assay pbtk_assay BTK Phosphorylation Assay (Target Engagement) kinase_assay->pbtk_assay Confirms target inhibition viability_assay Cell Viability Assay (GI50 determination) pbtk_assay->viability_assay Links target engagement to cellular effect apoptosis_assay Apoptosis Assay (Induction of cell death) viability_assay->apoptosis_assay Elucidates mechanism of cell death

References

Application Notes & Protocols: Assessing GDC-0834 Effects on B-cells Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell development, activation, proliferation, and survival.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. Consequently, BTK inhibitors like GDC-0834 are valuable tools for research and potential therapeutics.[5][6]

Flow cytometry is an indispensable technology for dissecting the effects of kinase inhibitors at a single-cell level. It allows for the simultaneous measurement of multiple parameters, including cell surface markers, intracellular protein phosphorylation, and functional responses like proliferation. These application notes provide detailed protocols for utilizing flow cytometry to characterize the pharmacodynamic effects of GDC-0834 on B-cell signaling and function.

Quantitative Data Summary

The inhibitory activity of GDC-0834 has been quantified in various assays. A summary of its potency is presented below.

Table 1: In Vitro and In Vivo IC50 Values for GDC-0834

Assay Type Target Species IC50 Reference
Biochemical Assay BTK Kinase Activity - 5.9 nM [1]
Cellular Assay BTK Activity - 6.4 nM [1]
In Vivo (Blood) pBTK-Tyr223 Inhibition Mouse 1.1 µM [1]

| In Vivo (Blood) | pBTK-Tyr223 Inhibition | Rat | 5.6 µM |[1] |

Application 1: Phospho-Flow Cytometry for Direct BTK Target Engagement

Principle: This assay directly measures the inhibitory effect of GDC-0834 on the BCR signaling cascade. B-cells are stimulated to activate the BCR pathway, and the phosphorylation status of BTK and its downstream substrates is quantified using phospho-specific antibodies. A reduction in phosphorylation in the presence of GDC-0834 indicates successful target engagement and inhibition. Phospho-flow cytometry is a powerful tool for studying signaling events in distinct cell populations within a heterogeneous sample.[7][8]

B-Cell Receptor Signaling Pathway

Ligation of the B-cell receptor (BCR) by an antigen initiates a signaling cascade. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases, which then recruit and activate Syk.[7] Syk, in turn, phosphorylates and activates a number of downstream targets, including Bruton's tyrosine kinase (BTK). BTK is a crucial signaling node that activates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling events that promote B-cell survival, activation, and proliferation.[4][8] GDC-0834 exerts its effect by directly inhibiting the kinase activity of BTK.

BCR_Signaling BCR Signaling Pathway and GDC-0834 Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Syk Syk Lyn->Syk 2. Phosphorylates ITAMs & Recruits Syk BTK BTK Syk->BTK 3. Phosphorylates BTK PLCg2 PLCγ2 BTK->PLCg2 4. Activates PLCγ2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream 5. Signal Propagation Proliferation Activation Proliferation Survival Downstream->Proliferation 6. Gene Transcription GDC0834 GDC-0834 GDC0834->BTK Inhibition

Caption: GDC-0834 inhibits BTK within the BCR signaling cascade.

Experimental Protocol: Phospho-BTK Analysis

This protocol details the steps to measure the phosphorylation of BTK at tyrosine 223 (pBTK-Y223), a key autophosphorylation site.[9]

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells twice with PBS and resuspend in RPMI-1640 medium supplemented with 10% FBS at a concentration of 5 x 10^6 cells/mL.[10]

  • Inhibitor Treatment:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add GDC-0834 at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • B-Cell Stimulation:

    • Prepare a stimulant solution, such as anti-IgM F(ab')2 fragments, at a final concentration of 10 µg/mL.

    • Add the stimulant to the cell suspensions. Create an unstimulated control tube.

    • Incubate for 15 minutes at 37°C.[8]

  • Fixation:

    • Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer (e.g., BD Cytofix).

    • Incubate for 10-15 minutes at 37°C.

  • Permeabilization and Staining:

    • Wash the cells twice with PBS.

    • Permeabilize the cells by adding ice-cold Perm Buffer (e.g., BD Perm Buffer III) and incubating on ice for 30 minutes.

    • Wash the cells twice with staining buffer (PBS + 2% FBS).

    • Resuspend the cells in 100 µL of staining buffer containing a cocktail of antibodies:

      • Anti-CD19 (to identify B-cells)

      • Anti-pBTK (Y223)

      • A viability dye (to exclude dead cells)

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells twice with staining buffer.

    • Resuspend in an appropriate volume for flow cytometry.

    • Acquire samples on a flow cytometer.

    • Gate on live, single, CD19+ B-cells and quantify the median fluorescence intensity (MFI) of the anti-pBTK signal.

Experimental Workflow Diagram

experimental_workflow Phospho-Flow Experimental Workflow start Isolate PBMCs inhibit Pre-incubate with GDC-0834 or Vehicle start->inhibit stim Stimulate with anti-IgM inhibit->stim fix Fix Cells stim->fix perm Permeabilize Cells fix->perm stain Stain with Antibodies (CD19, pBTK, Viability Dye) perm->stain acquire Acquire on Flow Cytometer stain->acquire analyze Gate on Live CD19+ B-cells & Analyze pBTK MFI acquire->analyze

Caption: Workflow for assessing pBTK levels via phospho-flow.

Example Data Presentation

Table 2: Example Results for pBTK Inhibition by GDC-0834

GDC-0834 Conc. pBTK MFI (Stimulated) % Inhibition
Vehicle Control 15,200 0%
1 nM 9,850 35.2%
10 nM 4,100 73.0%
100 nM 1,850 87.8%
1 µM 1,200 92.1%

| Unstimulated | 1,150 | - |

Application 2: B-Cell Activation Marker Analysis

Principle: BCR activation leads to the upregulation of cell surface markers such as CD69 and CD86.[11] This assay provides a functional readout of the entire proximal BCR signaling pathway. By treating cells with GDC-0834 prior to stimulation, one can measure the extent to which BTK inhibition prevents the expression of these activation markers.

Experimental Protocol: CD69 Expression
  • Cell Preparation & Inhibitor Treatment:

    • Isolate and resuspend PBMCs as described in Application 1.

    • Plate 2 x 10^5 cells per well in a 96-well plate.

    • Add GDC-0834 at desired concentrations or vehicle control and pre-incubate for 1 hour at 37°C.

  • B-Cell Stimulation:

    • Add anti-IgM F(ab')2 fragments (final concentration 10 µg/mL) to appropriate wells.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Staining and Acquisition:

    • Harvest the cells and wash with staining buffer.

    • Stain with a cocktail of antibodies for 30 minutes at 4°C:

      • Anti-CD19

      • Anti-CD69

      • A viability dye

    • Wash cells twice with staining buffer.

    • Resuspend and acquire on a flow cytometer.

  • Data Analysis:

    • Gate on live, single, CD19+ B-cells.

    • Determine the percentage of CD69-positive cells and the CD69 MFI for each condition.

Example Data Presentation

Table 3: Example Results for Inhibition of CD69 Upregulation

GDC-0834 Conc. % CD69+ B-cells CD69 MFI
Vehicle Control 75.4% 8,500
1 nM 52.1% 5,100
10 nM 15.8% 1,900
100 nM 5.2% 850
1 µM 4.5% 790

| Unstimulated | 4.1% | 750 |

Application 3: B-Cell Proliferation Assay

Principle: The BCR signaling pathway is essential for driving B-cell proliferation.[3] This assay measures the ability of GDC-0834 to inhibit B-cell division following a mitogenic stimulus. Cell proliferation can be tracked using cell-permeant dyes like Carboxyfluorescein succinimidyl ester (CFSE), which is diluted by half with each cell division.[11][12]

Experimental Protocol: CFSE-Based Proliferation
  • Cell Labeling:

    • Isolate B-cells from PBMCs using a negative selection kit to achieve >95% purity.[11]

    • Resuspend purified B-cells at 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells three times.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled B-cells at 1 x 10^6 cells/mL in complete RPMI medium.

    • Plate 1 x 10^5 cells per well in a 96-well plate.

    • Add GDC-0834 at desired concentrations or vehicle control.

    • Add a B-cell mitogen, such as anti-IgM + IL-4.

    • Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.[11]

  • Staining and Acquisition:

    • Harvest cells and stain with an anti-CD19 antibody and a viability dye.

    • Wash and acquire on a flow cytometer.

  • Data Analysis:

    • Gate on live, single, CD19+ B-cells.

    • Analyze the CFSE fluorescence histogram. Each successive peak of halved fluorescence intensity represents a generation of divided cells.

    • Quantify the percentage of divided cells or the proliferation index for each condition.

Example Data Presentation

Table 4: Example Results for Inhibition of B-Cell Proliferation

GDC-0834 Conc. % Divided Cells (after 96h) Proliferation Index
Vehicle Control 88.2% 3.1
1 nM 65.7% 2.2
10 nM 21.5% 1.3
100 nM 7.9% 1.1
1 µM 5.1% 1.0

| Unstimulated | 4.5% | 1.0 |

References

Application Notes and Protocols: GDC-0834 for Immunoprecipitation of BTK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase critical for the development and signaling of B-lymphocytes. Its role in various B-cell malignancies and autoimmune diseases has made it a significant therapeutic target. GDC-0834 is a potent and selective, reversible inhibitor of BTK. These application notes provide detailed protocols for the use of GDC-0834 in the immunoprecipitation of BTK, a technique crucial for studying protein-protein interactions, post-translational modifications, and enzymatic activity.

Note on Stereochemistry: The clinically investigated inhibitor is GDC-0834, the (R)-enantiomer . While some vendors may list an "S-enantiomer" for research purposes, the published scientific literature and clinical studies focus on the (R)-enantiomer as the active BTK inhibitor.

Data Presentation

Table 1: In Vitro Inhibitory Activity of GDC-0834 against BTK
ParameterValueAssay TypeSource
IC505.9 ± 1.1 nMBiochemical (Cell-free)[1]
IC506.4 ± 1.6 nMCellular (Rat Splenocytes)[1]
Table 2: In Vivo Inhibition of BTK Phosphorylation by GDC-0834
SpeciesIC50MeasurementSource
Mouse1.1 µMpBTK-Tyr223 Inhibition in Blood[1]
Rat5.6 ± 1.6 µMpBTK-Tyr223 Inhibition in Blood[1]

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor BCR BCR CD79ab CD79a/b LYN LYN CD79ab->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB Activation PKC->NFkB Activation Antigen Antigen Antigen->BCR Binding GDC0834 GDC-0834 GDC0834->BTK Inhibition

Caption: BTK Signaling Pathway in B-Cells.

Experimental Protocols

Protocol 1: Immunoprecipitation of BTK from Cell Lysate using GDC-0834

This protocol describes the immunoprecipitation (IP) of BTK from cell lysates. As GDC-0834 is a reversible inhibitor, its use in IP can help stabilize BTK in a specific conformation for co-immunoprecipitation studies. For general BTK IP, a specific anti-BTK antibody is recommended.

Materials:

  • Cells expressing BTK (e.g., Ramos, THP-1)

  • GDC-0834 (R-enantiomer)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

  • Anti-BTK Antibody (for positive control)

  • Protein A/G magnetic beads

  • Magnetic separator

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5)

  • Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)

  • 2x Laemmli sample buffer

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to the desired density.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Pre-clearing the Lysate:

    • Add 20 µL of protein A/G magnetic bead slurry to 1 mg of protein lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Place the tube on a magnetic separator and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the anti-BTK antibody or GDC-0834. For GDC-0834, a concentration range of 1-10 µM can be tested.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 50 µL of pre-washed protein A/G magnetic bead slurry.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Collect the beads using a magnetic separator and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold lysis buffer.

    • Wash the beads once with 1 mL of ice-cold PBS.

  • Elution:

    • Elute the protein by adding 50 µL of elution buffer and incubating for 5-10 minutes at room temperature.

    • Separate the beads with a magnetic separator and collect the supernatant containing the eluted proteins.

    • Neutralize the eluate by adding neutralization buffer.

    • Alternatively, for SDS-PAGE analysis, resuspend the beads in 50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes.

  • Analysis:

    • The eluted proteins can be analyzed by Western blotting, mass spectrometry, or kinase assays.

Protocol 2: Biochemical BTK Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of GDC-0834 on BTK in a biochemical assay.

Materials:

  • Recombinant BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., Poly (4:1 Glu, Tyr))

  • GDC-0834 (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Assay Setup:

    • Add 1 µL of GDC-0834 at various concentrations (or DMSO as a vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of recombinant BTK enzyme diluted in kinase buffer.

    • Incubate for 15-30 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of a mixture of the peptide substrate and ATP (final concentration of ATP should be at or near the Km for BTK).

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of GDC-0834 relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow

IP_Workflow Start Start: Cell Culture CellLysis Cell Lysis (RIPA Buffer) Start->CellLysis Preclear Pre-clear Lysate (Protein A/G Beads) CellLysis->Preclear IP Immunoprecipitation (Anti-BTK Ab or GDC-0834) Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads (3x Lysis Buffer, 1x PBS) Capture->Wash Elute Elution or SDS-PAGE Sample Prep Wash->Elute Analysis Analysis (Western Blot / MS) Elute->Analysis End End Analysis->End

Caption: Immunoprecipitation Workflow.

References

Application Notes and Protocols for Testing the Efficacy of GDC-0834 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The protocols detailed below are based on established methodologies for inducing rheumatoid arthritis in animal models and assessing the therapeutic effects of BTK inhibitors.

Introduction to GDC-0834 and its Mechanism of Action

GDC-0834 is a small molecule inhibitor that targets BTK, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] Dysregulation of BTK activity is implicated in various autoimmune diseases, including rheumatoid arthritis. GDC-0834 was investigated as a potential treatment for rheumatoid arthritis due to its ability to modulate B-cell activity.[2][3]

It is important to note that GDC-0834 exhibits significant species differences in its metabolism. In humans, it undergoes extensive amide hydrolysis, leading to low systemic exposure.[3][4] In contrast, this metabolic pathway is less prominent in preclinical species such as mice and rats, resulting in higher drug exposure.[3][4] This key difference should be considered when extrapolating preclinical efficacy data to human clinical outcomes.

Animal Model of Choice: Collagen-Induced Arthritis (CIA) in Rats

The most relevant animal model for evaluating the anti-arthritic potential of GDC-0834 is the collagen-induced arthritis (CIA) model in rats. This model shares many pathological and immunological features with human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion.[5][6]

Key Features of the Rat CIA Model:
  • Pathology: The polyarthritis that develops is characterized by significant cartilage destruction, immune complex deposition, bone resorption, and synovial inflammation, closely mimicking human rheumatoid arthritis.[6]

  • Translatability: Clinically used anti-arthritic agents, such as corticosteroids and methotrexate, have demonstrated efficacy in this model.[6]

  • Strain Selection: Various rat strains can be used, with Wistar-Lewis, Sprague-Dawley, and Dark Agouti (DA) rats being common choices. Susceptibility and disease severity can vary between strains.

Efficacy Data of GDC-0834

The following tables summarize the key in vitro and in vivo efficacy data for GDC-0834.

Table 1: In Vitro and In Vivo Potency of GDC-0834
ParameterSpecies/SystemIC50
In Vitro BTK Inhibition Biochemical Assay5.9 nM
Cellular Assay6.4 nM
In Vivo BTK Phosphorylation Inhibition Mouse (whole blood)1.1 µM
Rat (whole blood)5.6 µM

Data sourced from publicly available research.

Table 2: Efficacy of GDC-0834 in Rat Collagen-Induced Arthritis Model
Dose (mg/kg/day)Route of AdministrationTreatment SchedulePrimary Efficacy EndpointObserved Effect
30 - 100OralProphylactic or TherapeuticAnkle SwellingDose-dependent reduction
30 - 100OralProphylactic or TherapeuticHistopathology ScoreDose-dependent reduction in inflammation, pannus, cartilage damage, and bone resorption

Data represents a summary of findings from preclinical studies.

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the induction of arthritis using bovine type II collagen.

Materials:

  • Male Wistar or Sprague-Dawley rats (6-8 weeks old)

  • Bovine Type II Collagen (CII), sterile and in solution (e.g., 2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-30 gauge)

  • Homogenizer or emulsifying needle

Procedure:

  • Emulsion Preparation (Day 0):

    • Prepare a 1:1 emulsion of bovine type II collagen solution and CFA.

    • Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a luer lock.

    • Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the rats.

    • Inject 0.1 mL of the emulsion intradermally at the base of the tail. The total dose of collagen should be approximately 100-200 µg per rat.

  • Booster Immunization (Day 7):

    • Prepare a 1:1 emulsion of bovine type II collagen solution and IFA.

    • Inject 0.1 mL of the booster emulsion intradermally at a site distant from the primary injection site.

  • Monitoring:

    • Monitor the animals daily for the onset of clinical signs of arthritis, which typically appear between days 10 and 14 after the primary immunization.

    • Assess disease severity regularly using the methods described in Protocol 2.

Protocol 2: Assessment of Arthritis Severity

A. Clinical Assessment of Ankle Swelling:

  • Method 1: Caliper Measurement:

    • Use a digital caliper to measure the mediolateral diameter of the ankle joint.

    • Measurements should be taken 3-4 times per week.

    • The change in ankle diameter over time is a measure of inflammation.

  • Method 2: Plethysmometer (Water Displacement):

    • A plethysmometer can be used to measure paw volume.

    • The volume of the paw is determined by the amount of water it displaces.

    • This method provides a quantitative measure of paw swelling.

B. Arthritis Score:

  • Score each paw based on the degree of erythema (redness) and swelling.

  • A common scoring system is as follows:

    • 0: No signs of arthritis.

    • 1: Mild swelling and/or erythema of the ankle or wrist.

    • 2: Moderate swelling and erythema of the ankle or wrist.

    • 3: Severe swelling and erythema of the entire paw, including digits.

    • 4: Very severe swelling, erythema, and/or ankylosis of the paw.

  • The maximum score per animal is 16.

C. Histopathological Assessment:

  • At the end of the study, euthanize the animals and collect the hind paws.

  • Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O (for cartilage).

  • Score the following parameters by a blinded observer using a semi-quantitative scale (e.g., 0-4 or 0-5):

    • Inflammation: Infiltration of inflammatory cells into the synovium and periarticular tissues.[7][8]

    • Pannus Formation: Proliferation of synovial tissue over the articular cartilage.[7][8]

    • Cartilage Damage: Loss of Safranin O staining, chondrocyte death, and erosion of the cartilage matrix.[7][8]

    • Bone Resorption: Presence of osteoclasts and erosion of subchondral bone.[7][8]

Protocol 3: Western Blot Analysis of BTK Phosphorylation in Whole Blood

This protocol is for assessing the pharmacodynamic effect of GDC-0834 on its target in vivo.

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., EDTA).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate.

Procedure:

  • Sample Collection:

    • Collect whole blood from rats at various time points after GDC-0834 administration.

  • Lysate Preparation:

    • Lyse the red blood cells using a suitable lysis buffer.

    • Centrifuge to pellet the white blood cells.

    • Wash the pellet with PBS and then lyse the cells with a protein lysis buffer.

    • Determine the protein concentration of the lysate.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane of the phospho-BTK antibody.

    • Re-probe the same membrane with the anti-total-BTK antibody to normalize the data.

  • Quantification:

    • Quantify the band intensities using densitometry software.

    • The level of BTK phosphorylation is expressed as the ratio of phospho-BTK to total BTK.

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding BTK BTK Lyn->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation GDC0834 GDC-0834 GDC0834->BTK Inhibition Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, and Activation Downstream->Proliferation

Caption: Simplified schematic of the BTK signaling pathway and the inhibitory action of GDC-0834.

Experimental Workflow for GDC-0834 Efficacy Testing in Rat CIA Model

Experimental_Workflow cluster_Induction Arthritis Induction cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment Immunization Day 0: Primary Immunization (CII in CFA) Booster Day 7: Booster (CII in IFA) Immunization->Booster Onset Days 10-14: Onset of Arthritis Booster->Onset Treatment_Start Initiate Treatment: GDC-0834 or Vehicle Onset->Treatment_Start Monitoring Regular Monitoring: Ankle Swelling & Arthritis Score Treatment_Start->Monitoring Termination Study Termination (e.g., Day 28) Monitoring->Termination PD_Analysis Pharmacodynamic Analysis: BTK Phosphorylation (Western Blot) Termination->PD_Analysis Histo_Analysis Histopathological Analysis of Joints Termination->Histo_Analysis

Caption: Workflow for evaluating the efficacy of GDC-0834 in the rat collagen-induced arthritis model.

References

GDC-0834 (S-enantiomer): Application Notes for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target for autoimmune diseases and B-cell malignancies. The S-enantiomer of GDC-0834 has been the subject of significant investigation. These application notes provide detailed protocols and data for the use of GDC-0834 (S-enantiomer) in high-throughput screening (HTS) assays to facilitate the discovery and characterization of novel BTK inhibitors.

Mechanism of Action

GDC-0834 targets the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation. This disruption of the BTK signaling cascade interferes with B-cell proliferation, differentiation, and survival.[1]

Data Presentation

The inhibitory activity of GDC-0834 (S-enantiomer) against BTK has been quantified in various HTS assays. The following table summarizes the key quantitative data.

Assay TypeDescriptionGDC-0834 (S-enantiomer) IC₅₀
Biochemical Kinase AssayMeasures direct inhibition of purified BTK enzyme activity.5.9 nM[1]
Cellular AssayMeasures the inhibition of BTK activity within a cellular context.6.4 nM[1]
Biochemical Kinase Assay (LanthaScreen)Time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantifying phosphorylation of a peptide substrate.5.9 ± 1.1 nM[2]
Rat Splenocytes Cellular AssayMeasures inhibition of BTK activity in rat splenocytes.6.4 ± 1.6 nM[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

Figure 1: Simplified BTK Signaling Pathway and the inhibitory action of GDC-0834.

HTS_Workflow start Start plate_prep Prepare 384-well assay plate start->plate_prep add_compound Add GDC-0834 (S-enantiomer) or test compounds plate_prep->add_compound add_kinase Add BTK enzyme and Eu-labeled anti-tag antibody add_compound->add_kinase add_tracer Add fluorescent kinase tracer add_kinase->add_tracer incubate Incubate at room temperature add_tracer->incubate read_plate Read TR-FRET signal (Excitation: 340 nm, Emission: 615 nm & 665 nm) incubate->read_plate analyze Analyze data and calculate IC₅₀ read_plate->analyze end End analyze->end

Figure 2: Generalized workflow for a LanthaScreen™ Eu Kinase Binding Assay.

Experimental Protocols

Biochemical BTK Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to measure the inhibition of BTK by GDC-0834.[3]

Materials:

  • BTK enzyme

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • GDC-0834 (S-enantiomer)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of GDC-0834 in 1X Kinase Buffer A at 3 times the final desired concentration.

  • Kinase/Antibody Mixture Preparation: Prepare a solution of BTK enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A at 3 times the final desired concentration.

  • Tracer Preparation: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A at 3 times the final desired concentration.

  • Assay Assembly:

    • Add 5 µL of the serially diluted GDC-0834 or control to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, exciting at 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the GDC-0834 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular BTK Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of GDC-0834 on BTK phosphorylation in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • RPMI-1640 medium supplemented with 10% FBS

  • GDC-0834 (S-enantiomer)

  • Anti-IgM antibody

  • Lysis buffer

  • Antibodies for Western Blotting: anti-phospho-BTK (Tyr223) and anti-total-BTK

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Ramos cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium and incubate for 2 hours.

  • Compound Treatment: Treat the cells with a serial dilution of GDC-0834 for 1 hour.

  • BCR Stimulation: Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK phosphorylation.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them with lysis buffer.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with anti-phospho-BTK (Tyr223) and anti-total-BTK antibodies.

    • Detect the protein bands using an appropriate imaging system.

  • Data Analysis: Quantify the band intensities for phosphorylated and total BTK. Normalize the phospho-BTK signal to the total BTK signal. Plot the normalized signal against the logarithm of the GDC-0834 concentration and fit the data to determine the IC₅₀ value.

Conclusion

GDC-0834 (S-enantiomer) is a highly potent inhibitor of BTK, demonstrating low nanomolar IC₅₀ values in both biochemical and cellular high-throughput screening assays. The provided protocols offer robust methods for evaluating the activity of GDC-0834 and other potential BTK inhibitors. These application notes serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the BTK signaling pathway.

References

Handling and storage recommendations for GDC-0834 (S-enantiomer)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed recommendations for the handling, storage, and use of GDC-0834 (S-enantiomer), a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental outcomes.

Compound Information

ParameterValue
IUPAC Name (S)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
Molecular Formula C₃₃H₃₆N₆O₃S
Molecular Weight 596.74 g/mol
CAS Number 1133432-50-4

Storage Recommendations

Proper storage of GDC-0834 (S-enantiomer) is critical to prevent degradation and maintain its biological activity. Recommendations for both solid and solution forms are provided below.

Solid Form (Powder)
Storage ConditionRecommended TemperatureShelf Life
Long-term-20°CUp to 3 years
Short-term4°CUp to 2 years

It is recommended to store the solid compound in a tightly sealed container, protected from light and moisture.

In Solution
Storage ConditionRecommended TemperatureShelf Life
Long-term-80°CUp to 2 years
Short-term-20°CUp to 1 year

Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Solubility

GDC-0834 (S-enantiomer) exhibits limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).

SolventSolubility
DMSO≥ 32 mg/mL (≥ 53.62 mM)[1]
WaterInsoluble

Note on DMSO: Hygroscopic DMSO can significantly impact the solubility of the product. It is highly recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • GDC-0834 (S-enantiomer) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

Protocol:

  • Equilibrate the vial of GDC-0834 (S-enantiomer) to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution, add 167.58 µL of DMSO per 1 mg of GDC-0834).

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Assessing Solution Stability

This protocol provides a general framework for assessing the stability of GDC-0834 in a specific solvent and storage condition.

Materials:

  • Prepared stock solution of GDC-0834 (S-enantiomer)

  • Solvent of interest (e.g., cell culture medium, buffer)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Incubators or environmental chambers set to desired storage temperatures

Protocol:

  • Dilute the GDC-0834 stock solution to the final working concentration in the solvent of interest.

  • Prepare multiple, identical aliquots of the solution.

  • Establish a "time zero" sample by immediately analyzing one aliquot via HPLC to determine the initial peak area of GDC-0834.

  • Store the remaining aliquots under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.

  • Analyze the samples by HPLC using the same method as the "time zero" sample.

  • Calculate the percentage of GDC-0834 remaining at each time point relative to the "time zero" sample. The formula is: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot the percentage of remaining GDC-0834 against time to determine the stability profile.

Metabolic Stability Considerations

A critical characteristic of GDC-0834 is its metabolic instability, particularly in human-derived in vitro systems. The compound undergoes rapid amide hydrolysis, primarily mediated by aldehyde oxidase (AO) and carboxylesterases (CES) present in the liver cytosol. This leads to the formation of an inactive aniline (B41778) metabolite.

This high rate of metabolism in human systems resulted in very low systemic exposure in clinical trials.[2][3][4][5] Researchers should be aware of this property when designing and interpreting in vitro and in vivo experiments, especially those involving human cells, tissues, or animal models with humanized livers.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling GDC-0834 (S-enantiomer).

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For comprehensive safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

GDC-0834 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks the downstream signaling cascade that is crucial for B-cell proliferation, differentiation, and survival.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB Activation PKC->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR Activation GDC0834 GDC-0834 (S-enantiomer) GDC0834->BTK Inhibition

Caption: BTK Signaling Pathway and the inhibitory action of GDC-0834.

Experimental Workflow for Solution Stability Assessment

The following diagram illustrates a typical workflow for determining the stability of GDC-0834 in a solution over time.

Stability_Workflow cluster_analysis Time-Point Analysis start Start prep_solution Prepare GDC-0834 Solution in Solvent of Interest start->prep_solution aliquot Create Multiple Aliquots prep_solution->aliquot time_zero Analyze 'Time Zero' Sample (HPLC) aliquot->time_zero storage Store Aliquots at Desired Conditions (e.g., 4°C, RT, 37°C) aliquot->storage retrieve Retrieve Aliquot at Time Point X storage->retrieve analyze Analyze Sample (HPLC) retrieve->analyze calculate Calculate % Remaining analyze->calculate decision All Time Points Completed? calculate->decision decision->retrieve No plot Plot % Remaining vs. Time decision->plot Yes end End plot->end

Caption: Workflow for assessing the stability of GDC-0834 in solution.

References

Techniques for Measuring GDC-0834 Binding to BTK: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Accurate and robust methods to quantify the binding of GDC-0834 to BTK are essential for understanding its mechanism of action, determining its potency and selectivity, and guiding its development as a potential therapeutic agent. These application notes provide detailed protocols for key biochemical, cellular, and biophysical assays to characterize the interaction between GDC-0834 and BTK.

Quantitative Data Summary

The following table summarizes the key quantitative data for the binding of GDC-0834 to BTK.

ParameterValueAssay TypeSpeciesReference
IC50 5.9 ± 1.1 nMBiochemical (LanthaScreen)Human[1][2]
IC50 6.4 nMCellular (BTK phosphorylation)Rat[1][2]
IC50 (in vivo) 1.1 µMBTK phosphorylationMouse[1]
IC50 (in vivo) 5.6 ± 1.6 µMBTK phosphorylationRat[1][2]

Signaling Pathway

The binding of GDC-0834 to BTK inhibits its kinase activity, thereby blocking the downstream signaling cascade initiated by the B-cell receptor. Understanding this pathway is crucial for interpreting the results of cellular assays.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK BCR->SYK recruits & activates LYN->BCR phosphorylates PI3K PI3K SYK->PI3K activates BTK BTK SYK->BTK phosphorylates & activates (pY551) PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3->BTK recruits to membrane BTK->BTK PLCG2 PLCγ2 BTK->PLCG2 phosphorylates & activates GDC0834 GDC-0834 GDC0834->BTK inhibits DAG DAG PLCG2->DAG PIP2 to IP3 IP3 PLCG2->IP3 PIP2 to PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR binds

Figure 1: BTK Signaling Pathway in B-Cells.

Experimental Protocols

Biochemical Assay: LanthaScreen® Eu Kinase Binding Assay

This assay measures the displacement of a fluorescent tracer from the BTK active site by a competitive inhibitor like GDC-0834, using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Experimental Workflow:

LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay Plate Incubation cluster_readout Detection A Prepare Serial Dilution of GDC-0834 D Add GDC-0834 Dilutions to 384-well Plate A->D B Prepare BTK Enzyme and Eu-labeled Anti-Tag Antibody Mix E Add BTK/Antibody Mix B->E C Prepare Fluorescent Tracer Solution F Add Tracer Solution C->F D->E E->F G Incubate at Room Temperature F->G H Read TR-FRET Signal (Excitation: 340 nm, Emission: 495 nm & 520 nm) G->H I Calculate Emission Ratio and Determine IC₅₀ H->I

Figure 2: LanthaScreen® Assay Workflow.

Protocol:

  • Reagent Preparation:

    • GDC-0834 Dilution Series: Prepare a 10-point serial dilution of GDC-0834 in a suitable buffer (e.g., 1x Kinase Buffer A containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final concentration range should typically span from 1 µM to 0.05 nM.

    • BTK/Antibody Solution: Prepare a solution containing recombinant human BTK (full-length, His-tagged) and a Europium-labeled anti-His antibody in Kinase Buffer A. Final concentrations in the assay well are typically around 5 nM for BTK and 2 nM for the antibody.[4][5]

    • Tracer Solution: Prepare a solution of the appropriate Alexa Fluor® 647-labeled kinase tracer (e.g., Tracer 236) in Kinase Buffer A. The final concentration should be close to the Kd of the tracer for BTK (e.g., 30 nM).[4]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of each GDC-0834 dilution to the assay wells.

    • Add 5 µL of the BTK/Antibody solution to all wells.

    • Initiate the binding reaction by adding 5 µL of the Tracer solution to all wells. The final reaction volume is 15 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at approximately 340 nm and emission detection at 495 nm (Europium donor) and 520 nm (Alexa Fluor® 647 acceptor).[1]

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the GDC-0834 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for BTK Phosphorylation

This method measures the ability of GDC-0834 to inhibit the autophosphorylation of BTK at Tyrosine 223 (Y223) in a cellular context, which is a direct marker of its activation state.[6][7]

Experimental Workflow:

Western_Blot_Workflow A Cell Culture and Treatment (e.g., B-cell lymphoma lines) B Treat cells with various concentrations of GDC-0834 A->B C Stimulate BTK activity (e.g., with anti-IgM) B->C D Cell Lysis and Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer to PVDF Membrane E->F G Blocking F->G H Primary Antibody Incubation (anti-pBTK Y223, anti-total BTK) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Image Acquisition and Band Densitometry Analysis J->K

Figure 3: Western Blot Workflow for pBTK.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable B-cell line (e.g., Ramos) in appropriate media.

    • Seed cells in a multi-well plate and starve overnight if necessary.

    • Pre-treat cells with a serial dilution of GDC-0834 for 1-2 hours.

    • Stimulate the B-cell receptor pathway to induce BTK phosphorylation, for example, by adding anti-IgM antibody for 10-15 minutes.

  • Sample Preparation:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Determine the protein concentration of the lysates using a BCA assay.

    • Prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[6]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[6]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6][7]

    • Incubate the membrane with a primary antibody specific for phosphorylated BTK (pY223) overnight at 4°C.[6][7]

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.[6][7]

  • Data Analysis:

    • Quantify the band intensities for pBTK.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total BTK.[6]

    • Calculate the ratio of pBTK to total BTK for each treatment condition.

    • Plot the normalized pBTK signal against the logarithm of the GDC-0834 concentration to determine the cellular IC50.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a compound to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BTK and a fluorescent tracer that binds to the BTK active site.

Experimental Workflow:

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay and Incubation cluster_readout Detection A Transfect cells (e.g., HEK293) with BTK-NanoLuc® fusion vector B Seed transfected cells into a 384-well plate A->B C Add NanoBRET® Tracer B->C D Add serial dilutions of GDC-0834 C->D E Incubate at 37°C D->E F Add Nano-Glo® Substrate and Extracellular Inhibitor E->F G Read Luminescence (450 nm) and BRET (610 nm) signals F->G H Calculate BRET Ratio and Determine Cellular IC₅₀ G->H

Figure 4: NanoBRET™ Assay Workflow.

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding for a BTK-NanoLuc® fusion protein.

    • After 24 hours, harvest and seed the transfected cells into a white 384-well assay plate.[6]

  • Assay Procedure:

    • Prepare a serial dilution of GDC-0834.

    • To the cells, add the NanoBRET™ tracer (e.g., Tracer K-5) at its recommended concentration.

    • Immediately add the GDC-0834 dilutions to the wells.

    • Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.[6]

  • Data Acquisition and Analysis:

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Immediately measure the donor emission (NanoLuc®, ~450 nm) and the acceptor emission (Tracer, ~610 nm) using a plate reader equipped for BRET measurements.[8]

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the GDC-0834 concentration and fit the data to determine the cellular IC50 for target engagement.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used to measure the real-time binding kinetics (association and dissociation rates) and affinity of GDC-0834 to BTK.

Protocol Outline:

  • Surface Preparation:

    • Immobilize recombinant BTK onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of GDC-0834 dilutions in a suitable running buffer (e.g., HBS-EP+).

    • Inject the GDC-0834 solutions over the BTK and reference surfaces at a constant flow rate, monitoring the change in response units (RU).

    • After the association phase, switch back to running buffer to monitor the dissociation of the compound.

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow the manufacturer's instructions for specific kits and reagents.

References

Troubleshooting & Optimization

GDC-0834 Development for Rheumatoid Arthritis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Discontinuation of GDC-0834 Development for Rheumatoid Arthritis

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of the clinical development of GDC-0834 for rheumatoid arthritis (RA). The content is presented in a question-and-answer format to directly address specific issues that may be encountered during research and experimentation involving this compound.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of GDC-0834 development for rheumatoid arthritis?

The development of GDC-0834 for rheumatoid arthritis was discontinued (B1498344) primarily due to a significant species difference in its metabolism, leading to a lack of drug exposure in humans.[1][2] Specifically, GDC-0834 undergoes rapid and extensive amide hydrolysis in humans, a metabolic pathway that was not observed to the same extent in preclinical animal models.[1][2] This led to plasma concentrations of the parent drug being below the limit of quantitation (<1 ng/mL) in a single-dose human clinical trial.[3][4] The extensive metabolism was found to be mediated by aldehyde oxidase (AO).[5]

Troubleshooting Guide

Q2: We are using GDC-0834 in our preclinical animal models and see good efficacy. Why were these results not translatable to humans?

The discrepancy between preclinical efficacy and the lack of human clinical potential stems from the unforeseen species-specific metabolism. In preclinical species such as mice, rats, and dogs, GDC-0834 demonstrated favorable pharmacokinetic properties and efficacy in models of arthritis.[6] However, the primary route of metabolism in humans, amide hydrolysis by aldehyde oxidase, is not as prevalent in these preclinical models.[3] This highlights a critical challenge in drug development where metabolic pathways can differ significantly between species, leading to a failure in predicting human pharmacokinetics from animal data.

Q3: Our in vitro experiments with human liver microsomes did not predict the rapid metabolism of GDC-0834. What went wrong?

While in vitro metabolic stability assays using human liver microsomes are a standard part of preclinical drug development, they may not always predict the full metabolic profile of a compound. In the case of GDC-0834, the rapid amide hydrolysis is primarily mediated by aldehyde oxidase (AO), a cytosolic enzyme.[5] Standard microsomal stability assays are often designed to assess cytochrome P450 (CYP) enzyme activity, which is membrane-bound, and may not fully capture the metabolic capacity of cytosolic enzymes like AO.[7] For a more accurate prediction of metabolism by AO, it is recommended to use human liver cytosol or S9 fractions in the presence of specific AO cofactors and inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the preclinical and clinical evaluation of GDC-0834.

Table 1: GDC-0834 In Vitro and In Vivo Potency

Assay TypeSpecies/SystemParameterValueReference(s)
Biochemical Assay-BTK IC505.9 nM[8]
Cellular Assay-BTK IC506.4 nM[8]
In Vivo BTK InhibitionMouseIC501.1 µM[8]
In Vivo BTK InhibitionRatIC505.6 µM[8]

Table 2: Comparative Pharmacokinetics of GDC-0834 in Preclinical Species and Humans

SpeciesDoseCmax (ng/mL)AUC (ng·h/mL)M1 Metabolite Exposure (% of Parent)Reference(s)
Mouse (SCID)---9.3%[5]
Rat---1.5%[5]
Dog---26%[5]
Monkey---Negligible[5]
Human35 mg (oral)< 1-M1 Cmax: 142 ng/mL[3][5]
Human105 mg (oral)< 1-M1 Cmax: 390 ng/mL[3][5]

Table 3: Comparative In Vitro Metabolism of GDC-0834

SpeciesIn Vitro SystemIntrinsic Clearance (CLint, Vmax/Km)Fold Difference vs. HumanReference(s)
HumanLiver MicrosomesHigh-[3]
RatLiver MicrosomesLow23-fold lower[3]
DogLiver MicrosomesLow169-fold lower[3]
MonkeyLiver MicrosomesLow-[3]

Experimental Protocols & Methodologies

In Vitro Metabolic Stability Assay (Aldehyde Oxidase)

To assess the metabolic stability of a compound towards aldehyde oxidase, the following general protocol can be used:

  • Test System: Human liver cytosol or S9 fraction.

  • Compound Concentration: Typically 1 µM.

  • Protein Concentration: 0.5 to 1 mg/mL.

  • Incubation: The test compound is incubated with the liver cytosol/S9 fraction at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis Test Compound Test Compound Incubate at 37°C Incubate at 37°C Test Compound->Incubate at 37°C Liver Cytosol Liver Cytosol Liver Cytosol->Incubate at 37°C Incubation Buffer Incubation Buffer Incubation Buffer->Incubate at 37°C Time Points (0, 5, 15, 30, 60 min) Time Points (0, 5, 15, 30, 60 min) Incubate at 37°C->Time Points (0, 5, 15, 30, 60 min) Add Cold Acetonitrile Add Cold Acetonitrile Time Points (0, 5, 15, 30, 60 min)->Add Cold Acetonitrile Centrifuge Centrifuge Add Cold Acetonitrile->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Calculate CLint Calculate CLint LC-MS/MS Analysis->Calculate CLint

In Vitro Metabolic Stability Assay Workflow

Single-Dose Phase I Clinical Trial in Healthy Volunteers

The clinical trial to assess the human pharmacokinetics of GDC-0834 was a single-dose, ascending-dose study in healthy volunteers.

  • Participants: Healthy adult volunteers.

  • Design: Single ascending dose design.

  • Dosing: Oral administration of GDC-0834 at doses of 35 mg and 105 mg.[5]

  • Sampling: Blood samples were collected at various time points post-dose to determine the plasma concentrations of GDC-0834 and its metabolites.

  • Analytical Method: Plasma concentrations of GDC-0834 and its primary metabolite, M1, were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

Healthy Volunteers Healthy Volunteers Single Oral Dose (35mg or 105mg) Single Oral Dose (35mg or 105mg) Healthy Volunteers->Single Oral Dose (35mg or 105mg) Serial Blood Sampling Serial Blood Sampling Single Oral Dose (35mg or 105mg)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

Single-Dose Phase I Clinical Trial Workflow

BTK Signaling Pathway in Rheumatoid Arthritis

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the signaling pathways of B cells and myeloid cells, both of which play a significant role in the pathogenesis of rheumatoid arthritis. In B cells, BTK is activated downstream of the B-cell receptor (BCR) and is essential for B-cell proliferation, differentiation, and autoantibody production. In myeloid cells, such as macrophages, BTK is involved in Fc receptor (FcR) signaling, which leads to the production of pro-inflammatory cytokines.

cluster_bcell B Cell cluster_myeloid Myeloid Cell BCR B-Cell Receptor BTK_B BTK BCR->BTK_B B_Cell_Activation B-Cell Activation, Proliferation, Autoantibody Production BTK_B->B_Cell_Activation FcR Fc Receptor BTK_M BTK FcR->BTK_M Cytokine_Production Pro-inflammatory Cytokine Production BTK_M->Cytokine_Production GDC0834 GDC-0834 GDC0834->BTK_B Inhibits GDC0834->BTK_M Inhibits

BTK Signaling Pathway in RA and the Target of GDC-0834

Advanced Troubleshooting & Future Directions

Q4: How can we predict and mitigate the risk of rapid metabolism by aldehyde oxidase in future drug discovery projects?

Predicting and mitigating AO-mediated metabolism is a significant challenge. Here are some strategies:

  • Early In Vitro Screening: Incorporate assays with human liver cytosol or S9 fractions early in the drug discovery process to identify potential AO substrates.

  • In Silico Modeling: Computational models can help predict the likelihood of a compound being an AO substrate based on its chemical structure.[9]

  • Medicinal Chemistry Strategies:

    • Structural Modifications: Modify the chemical scaffold to block or reduce the susceptibility to AO-mediated hydrolysis. This can include introducing steric hindrance near the cleavage site or altering the electronic properties of the molecule.[10]

    • Prodrug Approach: Design a prodrug that is converted to the active compound in vivo, potentially bypassing the initial rapid metabolism.[10]

Q5: Are there alternative Bruton's Tyrosine Kinase (BTK) inhibitors being investigated for rheumatoid arthritis?

Yes, several other BTK inhibitors have been or are currently in clinical development for rheumatoid arthritis. These include:

  • Fenebrutinib (GDC-0853): A non-covalent, reversible BTK inhibitor that has shown promising results in Phase II clinical trials for RA.[11][12][13]

  • Evobrutinib (B607390): A covalent BTK inhibitor that has been evaluated in Phase II trials for RA.

  • Tolebrutinib: Another BTK inhibitor that has been investigated for autoimmune diseases, including RA.

Researchers interested in targeting BTK in rheumatoid arthritis should consider these alternative compounds, keeping in mind their different mechanisms of inhibition (covalent vs. non-covalent) and their respective stages of clinical development.

References

Addressing the metabolic instability of GDC-0834 in human studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GDC-0834 Metabolic Instability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the metabolic instability of GDC-0834 observed in human studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observed extremely low or undetectable plasma concentrations of GDC-0834 in our human study subjects. Is this expected?

A: Yes, this is an expected finding. Phase I clinical trials with GDC-0834 in healthy volunteers showed that after oral administration of 35 mg and 105 mg doses, plasma concentrations were below the limit of quantitation (<1 ng/mL) in most samples.[1][2] This is attributed to extensive and rapid metabolism of the compound in humans.[2][3] Instead of the parent drug, you should expect to find substantial plasma concentrations of its primary inactive metabolite, M1.[1]

Q2: What is the primary metabolic pathway causing the rapid clearance of GDC-0834 in humans?

A: The primary metabolic pathway is amide hydrolysis.[1][4] GDC-0834 possesses a secondary-amide moiety that is highly susceptible to cleavage in humans, leading to the formation of an inactive aniline (B41778) metabolite, designated M1.[4][5] This reaction is the main driver of the drug's high clearance.[4]

GDC_0834_Metabolism cluster_main Metabolic Pathway of GDC-0834 in Humans cluster_enzyme Primary Catalyzing Enzyme GDC0834 GDC-0834 (Active BTK Inhibitor) M1 Metabolite M1 (Inactive Aniline Metabolite) GDC0834->M1 Amide Hydrolysis AO Aldehyde Oxidase (AO) AO->GDC0834 Catalyzes Workflow cluster_workflow Workflow for Assessing GDC-0834 Metabolic Stability prep 1. Preparation (Test Compound, Microsomes, Cofactors) incubate 2. Incubation (37°C, Timed Aliquots) prep->incubate quench 3. Reaction Quenching (Acetonitrile) incubate->quench analyze 4. LC-MS/MS Analysis (Quantify GDC-0834 & M1) quench->analyze calc 5. Data Calculation (Half-life, CLint) analyze->calc BTK_Pathway BCR B-Cell Receptor (BCR) LynSyk Lyn / Syk BCR->LynSyk Antigen Binding BTK BTK LynSyk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Response B-Cell Proliferation & Survival Downstream->Response GDC0834 GDC-0834 GDC0834->BTK Inhibits

References

GDC-0834 Technical Support Center: Overcoming Poor Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834. The primary focus is to address the well-documented challenge of its poor oral bioavailability in humans, offering insights into the underlying mechanisms and potential strategies to overcome this issue.

Troubleshooting Guide: A Case Study of GDC-0834

This guide uses GDC-0834 as a practical case study to diagnose and understand bioavailability issues driven by species-specific metabolism.

Issue: Extremely Low or Undetectable Plasma Concentrations of GDC-0834 After Oral Dosing in Human Studies or Humanized Models

If you have administered GDC-0834 orally in human subjects or preclinical models with humanized livers (e.g., PXB mice) and are observing plasma concentrations below the limit of quantitation (<1 ng/mL), this is a known issue. In initial human clinical trials, negligible levels of GDC-0834 were detected, while substantial plasma concentrations of its inactive metabolite, M1, were observed.[1][2][3][4]

Root Cause Analysis: Species-Specific Amide Hydrolysis

The poor oral bioavailability of GDC-0834 in humans is not due to poor absorption but to extensive first-pass metabolism.[2][5]

  • Metabolic Pathway: GDC-0834 undergoes rapid hydrolysis at its exo-cyclic amide bond.[5] This reaction cleaves the molecule, producing an inactive aniline (B41778) metabolite known as M1.[1][6]

  • Key Enzymes: This metabolic process is primarily mediated by human Aldehyde Oxidase (AO) and, to a lesser extent, Carboxylesterase (CES).[1][7][8] These enzymes are present in the soluble fraction of liver cells (cytosol).[1][7]

  • Species Differences: The amide hydrolysis of GDC-0834 is significantly more pronounced in humans than in common preclinical species like mice, rats, dogs, and monkeys.[1] This is the critical reason why preclinical pharmacokinetic studies did not predict the rapid clearance in humans.[5] In vitro studies confirmed that the intrinsic clearance (Vmax/Km) for the formation of M1 is 23- to 169-fold higher in human liver microsomes compared to those of rats, dogs, and monkeys.[2][3]

Data Presentation

Table 1: GDC-0834 Metabolism and M1 Formation Across Species
SpeciesIn Vitro SystemKey FindingReference
Human Liver CytosolRapid hydrolysis with a CLint of 0.511 mL/min/mg protein.[1][7]
Liver MicrosomesVmax for M1 formation substantially higher than other species.[2][3]
HepatocytesPredicted hydrolysis as the major metabolic route.[1][2]
Clinical StudyGDC-0834 <1 ng/mL; M1 Cmax was 142 ng/mL (35 mg dose) and 390 ng/mL (105 mg dose).[1]
PXB Mouse (Humanized Liver) In VivoM1 exposure ratio (M1 AUC / Parent AUC) was 74.1%.[1]
SCID Mouse In VivoM1 exposure ratio was 9.3%.[1]
Rat In VivoM1 exposure ratio was 1.5%.[1]
Dog In VivoM1 exposure ratio was 26%.[1]
Monkey In VivoM1 exposure was negligible.[1]

Solutions & Strategies

The documented strategy for overcoming the metabolic instability of GDC-0834 was not through formulation but through medicinal chemistry.

Primary Solution: Medicinal Chemistry Approach

The experience with GDC-0834 informed a "back-up program" focused on designing new BTK inhibitors that lacked the metabolically labile amide bond.[5]

  • Strategy: Modify the molecular structure to eliminate the site of hydrolysis. This can involve replacing the amide bond with a bioisostere that is more resistant to enzymatic cleavage.

  • Example: Strategies to mitigate amide hydrolysis in drug design include increasing steric hindrance around the amide, or replacing the amide with groups like carbamates or N-heterocycles.[9]

Hypothetical Solution: Advanced Formulation Strategies

While not the documented solution for GDC-0834, for other compounds facing high first-pass metabolism, advanced formulation strategies could be explored. These aim to either protect the drug from metabolic enzymes or enhance absorption to a rate that partially bypasses metabolism.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and may promote lymphatic transport, which bypasses the liver's first-pass effect.

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation in the GI tract and liver, potentially altering its distribution and metabolic profile.

Frequently Asked Questions (FAQs)

Q1: Why did standard preclinical animal studies fail to predict the poor oral bioavailability of GDC-0834 in humans?

A1: The failure was due to significant species differences in the activity of the metabolizing enzyme, Aldehyde Oxidase (AO).[1][2] AO activity is highly variable between species, and the specific amide hydrolysis of GDC-0834 is a major clearance pathway in humans but a minor one in rats, dogs, and monkeys.[1][2] This highlights the risk of relying solely on standard preclinical models when non-CYP-mediated metabolism is involved.

Q2: What is the primary metabolite of GDC-0834 and is it active?

A2: The primary metabolite is M1, an aniline compound formed by the hydrolysis of the amide bond.[1][6] This metabolite is inactive as a BTK inhibitor.[2]

Q3: Which in vitro assays are most predictive for a compound like GDC-0834?

A3: For compounds susceptible to AO-mediated metabolism, in vitro assays using human liver cytosol or hepatocytes are crucial.[1][10] Standard liver microsome assays may be less predictive for this specific pathway unless they are specifically designed to assess non-NADPH dependent metabolism.[2][3] Comparing metabolic rates across hepatocytes from different species (human, rat, dog) is a key experiment to identify potential species-specific liabilities early on.[10][11]

Q4: What are some general medicinal chemistry strategies to block amide hydrolysis?

A4: Common strategies include:

  • Steric Hindrance: Introducing bulky groups near the amide bond to physically block enzyme access.[9]

  • Electronic Modification: Altering the electronic properties of the amide to make it a poorer substrate for hydrolytic enzymes.

  • Bioisosteric Replacement: Replacing the amide bond entirely with a more stable mimic, such as a reverse amide, ester, ketone, carbamate, or a stable heterocyclic ring like a triazole.[12][13]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes (Adapted for AO/CES activity)

This protocol is designed to assess NADPH-independent metabolism, which is characteristic of AO and CES.

  • Prepare Reagents:

    • Pooled liver microsomes (human, rat, dog, etc.)

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • GDC-0834 stock solution (e.g., 10 mM in DMSO)

    • Internal Standard (IS) in quenching solution (e.g., Acetonitrile or Methanol)

  • Incubation Setup (in triplicate):

    • On ice, combine buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).

    • Prepare two sets of incubations: one with and one without an NADPH-regenerating system (to distinguish from CYP450 metabolism). Since AO/CES are NADPH-independent, the key reaction will occur in the "-NADPH" condition.

    • Pre-warm the microsome-buffer mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add GDC-0834 to the mixture to a final concentration of 1 µM.

    • Vortex gently to mix.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold quenching solution with the internal standard. This stops the enzymatic reaction and precipitates the protein.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining GDC-0834 using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of GDC-0834 remaining versus time.

    • Determine the slope of the linear portion of the curve to calculate the half-life (t½) and the intrinsic clearance (CLint).

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive view of metabolism as it uses intact cells containing both Phase I and Phase II enzymes and cofactors.

  • Prepare Reagents:

    • Cryopreserved hepatocytes (human, rat, etc.)

    • Hepatocyte incubation medium (e.g., Williams' Medium E)

    • GDC-0834 stock solution (10 mM in DMSO)

    • Quenching solution with Internal Standard (IS)

  • Cell Preparation:

    • Thaw hepatocytes according to the supplier's protocol.

    • Determine cell viability and density. Adjust to the desired cell density in pre-warmed incubation medium (e.g., 1 million viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add GDC-0834 to a final concentration of 1 µM and incubate at 37°C with 5% CO2.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture.

    • Quench the reaction by adding the sample to cold quenching solution with IS.

  • Sample Processing and Analysis:

    • Process samples as described in the microsomal stability protocol (centrifugation and supernatant analysis by LC-MS/MS).

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described above. Comparing CLint values across species will reveal liabilities like that of GDC-0834.

Visualizations

GDC_0834_Metabolism GDC_0834 GDC-0834 (Active BTK Inhibitor) M1 M1 (Inactive Aniline Metabolite) GDC_0834->M1 Amide Hydrolysis (Major Pathway in Humans) M2 M2 (Inactive Acid Metabolite) Enzymes Human Aldehyde Oxidase (AO) & Carboxylesterase (CES) Enzymes->GDC_0834 Catalyzes

Caption: Metabolic pathway of GDC-0834 via amide hydrolysis in humans.

Species_Metabolism_Workflow cluster_invitro In Vitro Screening cluster_analysis Data Analysis & Decision cluster_outcome Outcome & Action Hepatocytes Hepatocyte Stability Assay (Human, Rat, Dog, Monkey) Microsomes Microsomal Stability Assay (-NADPH Condition) Compare Compare CLint across species Hepatocytes->Compare Cytosol Cytosol Stability Assay Microsomes->Compare Cytosol->Compare Decision Human CLint >> Preclinical CLint? Compare->Decision HighRisk High Risk for Human-Specific Metabolism Decision->HighRisk Yes LowRisk Low Risk Proceed with Preclinical PK Decision->LowRisk No Action Initiate Medicinal Chemistry to block metabolism HighRisk->Action

Caption: Experimental workflow to diagnose species-specific metabolic liabilities.

Problem_Solution_Logic Problem Observed Problem: Poor Oral Bioavailability of GDC-0834 in Humans RootCause Root Cause: Rapid Amide Hydrolysis by Human Aldehyde Oxidase Problem->RootCause Investigation (In Vitro & Clinical) Solution Primary Solution: Medicinal Chemistry Redesign RootCause->Solution Strategic Pivot Outcome Result: Next-Generation Inhibitors with Improved Metabolic Stability Solution->Outcome Leads to

References

GDC-0834 (S-enantiomer) off-target effects and interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the off-target effects of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The primary off-target issue with GDC-0834 is not related to kinase selectivity but to its rapid metabolism in humans, leading to low systemic exposure.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of GDC-0834 in our humanized mouse models, significantly lower than in standard preclinical species. Is this expected?

A1: Yes, this is an expected finding and a critical characteristic of GDC-0834. There is a significant species-dependent difference in the metabolism of GDC-0834.[1][2][3][4] In humans and humanized liver models, GDC-0834 undergoes extensive and rapid amide hydrolysis to an inactive metabolite, M1.[1][4][5] This metabolic pathway is far less prominent in preclinical species such as mice, rats, dogs, and monkeys, which explains the discrepancy in plasma exposure.[1][6] In human clinical trials, plasma concentrations of GDC-0834 were found to be below the limit of quantitation (<1 ng/ml) after oral administration, while substantial levels of the inactive metabolite M1 were observed.[1][6]

Q2: What are the primary enzymes responsible for the rapid metabolism of GDC-0834 in humans?

A2: The primary enzyme responsible for the amide hydrolysis of GDC-0834 in humans is Aldehyde Oxidase (AO).[2][6][7] Carboxylesterase (CES) has also been implicated in this metabolic conversion, although AO appears to be the main contributor.[6][7] This metabolism is not dependent on cytochrome P450 (CYP) enzymes.[5]

Q3: What are the known off-target interactions of GDC-0834?

A3: The most significant off-target interaction of GDC-0834 is its potent inhibition of Aldehyde Oxidase (AO).[6][7][8] GDC-0834 acts as a reversible inhibitor of several known AO substrates.[6][8] While GDC-0834 is a potent BTK inhibitor, its clinical utility was hampered by this off-target interaction with metabolic enzymes leading to poor pharmacokinetic properties in humans.[2][5]

Q4: We are planning in vitro experiments with GDC-0834. What should we consider regarding its stability?

A4: When working with human-derived in vitro systems, such as human liver cytosol or hepatocytes, be aware of the rapid degradation of GDC-0834 to its inactive metabolite, M1.[6][7] The intrinsic clearance (CLint) in human liver cytosol has been reported to be high (0.511 mL/min/mg protein).[6][7] It is advisable to include appropriate controls and time-point measurements to account for this instability. For experiments aiming to study the direct effects of GDC-0834 on its intended target, BTK, using cell lines with low AO and CES activity or using enzyme inhibitors may be necessary.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the on-target potency and off-target interactions of GDC-0834.

Target/EnzymeAssay TypeSpeciesIC50Reference
BTKBiochemical-5.9 nM[8]
BTKCellular-6.4 nM[8]
Aldehyde Oxidase (AO)Inhibition of various AO substratesHuman0.86 - 1.87 µM[6][7][8]

Experimental Protocols

Protocol 1: Assessment of GDC-0834 Metabolic Stability in Human Liver Cytosol

This protocol is designed to determine the rate of GDC-0834 metabolism in vitro.

Materials:

  • GDC-0834

  • Human liver cytosol (commercially available)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724)

  • Internal standard for LC-MS/MS analysis

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of GDC-0834 in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding human liver cytosol to the potassium phosphate buffer. The final protein concentration should be optimized (e.g., 0.5 mg/mL).

  • Pre-warm the incubation mixture to 37°C.

  • Initiate the reaction by adding GDC-0834 to the incubation mixture to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Vortex the samples and centrifuge to precipitate the protein.

  • Analyze the supernatant for the concentration of GDC-0834 using a validated LC-MS/MS method.

  • Calculate the rate of disappearance of GDC-0834 to determine the in vitro half-life and intrinsic clearance.

Visualizations

Metabolic Pathway of GDC-0834

GDC0834_Metabolism GDC0834 GDC-0834 (Active BTK Inhibitor) M1 M1 (Inactive Metabolite) GDC0834->M1 Amide Hydrolysis AO Aldehyde Oxidase (AO) (Primary) AO->GDC0834 Metabolizes CES Carboxylesterase (CES) (Secondary) CES->GDC0834 Metabolizes

Caption: Metabolic inactivation of GDC-0834 via amide hydrolysis.

Experimental Workflow for Assessing Metabolic Stability

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare GDC-0834 Stock initiate Initiate Reaction with GDC-0834 stock->initiate incubation_mix Prepare Incubation Mixture (Human Liver Cytosol + Buffer) pre_warm Pre-warm Mixture to 37°C incubation_mix->pre_warm pre_warm->initiate time_points Incubate and Sample at Time Points initiate->time_points quench Quench Reaction & Precipitate Protein time_points->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate Clearance Rate analyze->calculate

Caption: Workflow for in vitro metabolic stability assessment.

References

GDC-0834 Metabolism & Pharmacokinetics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed information for researchers, scientists, and drug development professionals on the species-specific metabolism and pharmacokinetics of GDC-0834, a potent Bruton's tyrosine kinase (BTK) inhibitor. The significant differences in metabolic pathways between preclinical species and humans are a critical consideration for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of GDC-0834 in humans and how does it differ from preclinical species?

A1: The primary metabolic pathway for GDC-0834 in humans is amide hydrolysis, which converts the parent compound into an inactive aniline (B41778) metabolite, M1.[1][2][3] This metabolic route is substantially more pronounced in humans than in common preclinical species such as rats, dogs, mice, and monkeys.[1][2][4] In these animal models, GDC-0834 is significantly more stable, and the parent drug is the main component found in plasma following administration.[2][4]

Q2: Which enzymes are responsible for the metabolism of GDC-0834?

A2: In humans, the rapid amide hydrolysis of GDC-0834 is primarily mediated by Aldehyde Oxidase (AO) with a smaller contribution from Carboxylesterase (CES).[1][5][6] Xanthine Oxidase (XO) has been shown not to be involved in this metabolic process.[1] The enzymatic activity responsible for this hydrolysis is located in the soluble cytosolic fraction of liver cells.[1] In dogs, CES contributes to the metabolism, but AO does not appear to play a significant role.[1]

Q3: Why are plasma concentrations of GDC-0834 undetectable in humans after oral administration?

A3: Following oral administration in human clinical trials, GDC-0834 undergoes extensive first-pass metabolism in the liver.[1][3] The rapid conversion to the inactive metabolite M1 by Aldehyde Oxidase results in little to no parent compound reaching systemic circulation.[1] Plasma concentrations of GDC-0834 were found to be below the limit of quantitation (<1 ng/mL) in most samples from clinical trial participants.[1][2] In contrast, substantial plasma concentrations of the M1 metabolite were observed.[1][2]

Q4: What are the key pharmacokinetic differences observed between species?

A4: There are significant species-dependent differences in the pharmacokinetics of GDC-0834. In humans, the drug exhibits high clearance due to extensive metabolism.[1] In preclinical species, GDC-0834 shows lower clearance and much greater stability.[3][4] This discrepancy led to challenges in predicting human pharmacokinetics based on preclinical data.[3][7]

Troubleshooting Experimental Discrepancies

Issue: Inconsistent or low GDC-0834 exposure in human-derived in vitro systems compared to animal-derived systems.

  • Probable Cause: This is an expected finding and reflects the significant species differences in metabolism. The high activity of Aldehyde Oxidase in human liver cytosol and hepatocytes leads to rapid degradation of GDC-0834.[1][4]

  • Recommendation: When using human-derived in vitro systems (e.g., hepatocytes, liver microsomes, cytosol), ensure experimental time points are sufficiently short to capture the rapid metabolism. It is also crucial to quantify the formation of the M1 metabolite as a primary endpoint. For comparative studies, using liver fractions from various species will highlight these metabolic differences.

Issue: Difficulty in detecting the parent GDC-0834 in plasma samples from human studies.

  • Probable Cause: Extensive and rapid amide hydrolysis in humans leads to plasma concentrations of GDC-0834 that are often below the lower limit of quantification of standard analytical methods.[1][2]

  • Recommendation: Focus analytical methods on the quantification of the M1 metabolite, which is the major drug-related component in human circulation.[1][2] To attempt to measure the parent compound, an ultra-sensitive bioanalytical LC-MS/MS method would be required.

Data Summary

In Vitro Metabolism of GDC-0834 in Hepatocytes
SpeciesPercent Turnover (3-hour incubation)
Human80%
Mouse56%
Cynomolgus Monkey53%
Rat20%
Dog17%

Data sourced from in vitro studies in hepatocytes.[4]

In Vitro M1 Metabolite Formation in Liver Microsomes
SpeciesIntrinsic Clearance (Vmax/Km) Fold-Difference vs. Human
Human1x
Rat, Dog, Monkey23x to 169x lower than human

This table illustrates the significantly higher intrinsic clearance for M1 formation in human liver microsomes compared to preclinical species.[2]

In Vitro M1 Metabolite Formation in Blood and Plasma
SpeciesM1 Formed in Blood (µM)M1 Formed in Plasma (µM)
Mouse0.0160.120
Human0.0030.010
Rat0.0020.006
Dog<0.0010.003
Monkey<0.0010.001

Concentrations of M1 metabolite formed after 180-minute incubation of 0.8 µM GDC-0834 at 37°C.[1]

Human Pharmacokinetic Parameters of M1 Metabolite
GDC-0834 Oral DoseMean Peak Plasma Concentration (Cmax) of M1
35 mg142 ng/mL
105 mg390 ng/mL

Following single oral doses of GDC-0834 to healthy volunteers, plasma concentrations of the parent compound were <1 ng/mL.[1]

Experimental Protocols

In Vitro Metabolic Stability in Hepatocytes
  • Cell Culture: Cryopreserved hepatocytes from human, rat, dog, mouse, and cynomolgus monkey are thawed and suspended in incubation medium.

  • Incubation: GDC-0834 (typically at a concentration of 1 µM) is added to the hepatocyte suspension and incubated at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 180 minutes).

  • Reaction Termination: The metabolic reaction in the collected aliquots is stopped by the addition of a quenching solvent, such as cold acetonitrile (B52724) or methanol, which may contain an internal standard for analytical quantification.

  • Analysis: Samples are centrifuged to pellet precipitated proteins. The supernatant is then analyzed by LC-MS/MS to determine the remaining concentration of GDC-0834 and the formation of metabolites like M1.

M1 Formation Kinetics in Liver Microsomes
  • Reaction Mixture: A reaction mixture is prepared containing liver microsomes from the species of interest (human, rat, dog, monkey) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Substrate Addition: The reaction is initiated by adding GDC-0834 at various concentrations to determine enzyme kinetics (Km and Vmax). These studies are conducted in the absence of NADPH to specifically measure the activity of hydrolytic enzymes.

  • Incubation and Sampling: The mixture is incubated at 37°C, and samples are collected at multiple time points.

  • Quenching and Processing: The reaction is terminated with a cold organic solvent containing an internal standard. Samples are then processed for analysis.

  • LC-MS/MS Analysis: The rate of M1 formation is quantified using a validated LC-MS/MS method. The kinetic parameters, Vmax and Km, are then calculated from the concentration-versus-rate data.

Visualizations

GDC_0834_Metabolism GDC_0834 GDC-0834 (Active) M1 M1 (Inactive Aniline Metabolite) GDC_0834->M1 Amide Hydrolysis Enzymes Human: Aldehyde Oxidase (Major) Carboxylesterase (Minor) Preclinical Species: Minor Hydrolysis Enzymes->GDC_0834

Caption: Metabolic pathway of GDC-0834 to its inactive M1 metabolite.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_analysis Sample Processing & Analysis cluster_PK In Vivo Pharmacokinetics Hepatocytes Hepatocytes (Multi-species) Incubation Incubate with GDC-0834 Hepatocytes->Incubation Microsomes Liver Microsomes (NADPH-deficient) Microsomes->Incubation Cytosol Liver Cytosol Cytosol->Incubation Quench Quench Reaction Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Interpretation: - Metabolic Stability - Enzyme Kinetics - PK Parameters LCMS->Data Quantify GDC-0834 & M1 Dosing Oral Dosing (Human & Preclinical) Sampling Plasma Sampling Dosing->Sampling Sampling->Quench

Caption: Workflow for assessing GDC-0834 metabolism and pharmacokinetics.

References

Troubleshooting GDC-0834 (S-enantiomer) solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834 (S-enantiomer).

Troubleshooting Guide: GDC-0834 (S-enantiomer) Solubility Issues

This guide addresses common solubility challenges encountered during experiments with GDC-0834.

Initial Assessment of Solubility

A primary challenge with GDC-0834 is its low aqueous solubility.[1] Visual inspection is the first step in identifying a solubility problem. If you observe visible particles, cloudiness, or a film in your solution after attempting to dissolve the compound, it is a clear indicator of poor solubility.[1]

Issue 1: Compound Crashes Out of Solution When Diluting from a DMSO Stock into Aqueous Buffer

This is a common phenomenon known as "precipitation upon dilution."[1] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent that can dissolve GDC-0834 at high concentrations.[1][2] However, when this concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS or cell culture media), the compound may precipitate as it encounters an environment where it is not readily soluble.[1]

Solutions:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to minimize its effect on the solubility of GDC-0834 and to avoid solvent-induced artifacts in your experiment.[3]

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform intermediate dilution steps. For example, dilute the high-concentration DMSO stock into a smaller volume of your aqueous buffer first, ensuring it stays in solution, before adding it to the final, larger volume.

  • Increase the Temperature: Gentle warming of the aqueous buffer (e.g., to 37°C) before and after adding the GDC-0834 stock can help increase its solubility.[3] However, be cautious about the thermal stability of the compound and other components in your experiment.

  • Incorporate Surfactants or Co-solvents: For in vitro assays, consider the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your aqueous buffer.[4] These agents can help to maintain the solubility of hydrophobic compounds. Alternatively, co-solvents like ethanol (B145695) or PEG-400 can be used, but their compatibility with the specific experimental system must be verified.[4]

Issue 2: Inconsistent or No Inhibitory Effect in Cellular Assays

Inconsistent results with GDC-0834 can often be traced back to solubility issues. If the compound is not fully dissolved, the actual concentration in solution will be lower than intended, leading to a reduced or absent biological effect.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure your GDC-0834 stock solution in DMSO is completely dissolved. If you observe any precipitate in the stock vial, gently warm it in a 37°C water bath or use a sonicator bath to aid dissolution.[3]

  • Prepare Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment. Avoid using old dilutions, as the compound may precipitate over time.

  • Check for Compound Adsorption: Highly lipophilic compounds can adsorb to plasticware. Consider using low-adhesion microplates or glassware to minimize this effect.

  • Confirm Cell Permeability: While poor solubility is a primary suspect, ensure that the lack of effect is not due to low cell permeability.[3] This is less likely to be the primary issue for this class of compounds but can be a contributing factor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing GDC-0834 stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of GDC-0834 is high-purity, anhydrous DMSO.[1][2] GDC-0834 is soluble in DMSO at concentrations of at least 32 mg/mL (53.62 mM).[2] It is important to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO (which has absorbed water) can negatively impact the solubility of the compound.[2]

Q2: What is the aqueous solubility of GDC-0834?

Q3: Can I use sonication to dissolve GDC-0834?

A3: Yes, sonication can be a useful technique to help dissolve GDC-0834, particularly if you observe particulate matter in your stock solution or during the preparation of aqueous dilutions.[3] Use a sonicator bath for a short period to avoid excessive heating of the sample.

Q4: How should I store GDC-0834 solutions?

A4: For long-term storage, GDC-0834 should be stored as a solid at -20°C or -80°C, protected from light.[3] Stock solutions in DMSO should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -80°C.[2]

Q5: Does the solid form of GDC-0834 affect its solubility?

A5: Yes, the solid-state properties of a compound can significantly influence its solubility. Amorphous forms of a compound are generally more soluble than their crystalline counterparts because of a lower crystal lattice energy.[1] If you are experiencing persistent solubility issues, the solid form of your GDC-0834 batch could be a contributing factor.

Data Presentation

Table 1: Solubility of GDC-0834 (S-enantiomer)

SolventSolubilityMolar Concentration
DMSO≥ 32 mg/mL≥ 53.62 mM[2]
WaterInsolubleNot Applicable[1]
Aqueous Buffers (e.g., PBS)Very LowNot Determined

Table 2: Common Solvents and Formulation Aids for Poorly Soluble Inhibitors

TypeExamplesApplication Notes
Organic Solvents (for stock solutions) DMSO, EthanolDMSO is the preferred solvent for high concentration stocks of GDC-0834. Ethanol can be used as a co-solvent.
Co-solvents (for aqueous dilutions) Polyethylene Glycol (PEG-300, PEG-400), Propylene GlycolCan improve solubility in aqueous solutions, but may have biological effects at higher concentrations.[4]
Surfactants Tween-80, Polysorbate 80, Pluronic F-68Used at low concentrations (typically 0.01-0.1%) to increase solubility and prevent precipitation in in vitro assays.[4]
Complexation Agents Cyclodextrins (e.g., HP-β-CD)Can form inclusion complexes with hydrophobic molecules to enhance their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM GDC-0834 Stock Solution in DMSO

  • Materials:

    • GDC-0834 (S-enantiomer) solid (Molecular Weight: 596.74 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of GDC-0834 solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.97 mg of GDC-0834.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If any particulate matter is visible, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate the tube in a bath sonicator for 5 minutes.

    • Once the solid is completely dissolved, aliquot the stock solution into smaller volumes in amber tubes to protect from light and minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Dilutions in Aqueous Buffer for Cellular Assays

  • Materials:

    • 10 mM GDC-0834 stock solution in DMSO

    • Pre-warmed (37°C) sterile aqueous buffer (e.g., PBS or cell culture medium)

    • Sterile polypropylene (B1209903) tubes

  • Procedure (Example for preparing a 10 µM final concentration with 0.1% DMSO):

    • Perform a serial dilution of the 10 mM stock solution in DMSO to create an intermediate stock (e.g., 1 mM).

    • Prepare a 2X working solution. For a final concentration of 10 µM, prepare a 20 µM solution. To do this, dilute the 1 mM intermediate stock 1:50 in the pre-warmed aqueous buffer (e.g., 4 µL of 1 mM stock into 196 µL of buffer). Vortex immediately after adding the DMSO stock.

    • Add an equal volume of this 2X working solution to your cells in culture medium. This will result in a final GDC-0834 concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Visually inspect the final solution for any signs of precipitation.

Mandatory Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn, Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation GDC0834 GDC-0834 GDC0834->BTK Inhibition PIP2 PIP2 PLCy2->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Hydrolysis Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Activation Calcium->NFkB_NFAT_AP1 PKC->NFkB_NFAT_AP1 Downstream B-Cell Proliferation, Survival, and Activation NFkB_NFAT_AP1->Downstream

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Troubleshooting_Workflow start Start: Solubility Issue with GDC-0834 check_stock Is the DMSO stock a clear solution? start->check_stock dissolve_stock Gently warm (37°C) or sonicate stock check_stock->dissolve_stock No check_dilution Precipitation upon dilution in aqueous buffer? check_stock->check_dilution Yes dissolve_stock->check_stock solution_strategy Implement Solution Strategy: - Lower final DMSO concentration - Use serial dilutions - Warm aqueous buffer - Add surfactant/co-solvent check_dilution->solution_strategy Yes final_check Visually inspect final working solution for clarity check_dilution->final_check No solution_strategy->final_check proceed Proceed with Experiment final_check->proceed

Caption: Workflow for troubleshooting GDC-0834 solubility issues.

References

Technical Support Center: GDC-0834 Preclinical Dosing Regimen Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834, in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is GDC-0834 and what is its mechanism of action?

A1: GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[1] By inhibiting BTK, GDC-0834 can modulate B-cell and myeloid cell function, making it a candidate for the treatment of autoimmune diseases like rheumatoid arthritis.[3][4]

Q2: What are the recommended storage conditions and stability of GDC-0834?

A2: For long-term storage, GDC-0834 should be stored at -20°C for up to one year or -80°C for up to two years. It is soluble in DMSO but not in water. The stability of GDC-0834 in a dosing vehicle should be assessed prior to in vivo studies, especially for extended experiments.

Q3: What are the key differences in GDC-0834 metabolism between preclinical species and humans?

A3: A critical consideration when working with GDC-0834 is the significant species difference in its metabolism. In humans, GDC-0834 undergoes rapid amide hydrolysis to an inactive metabolite, M1, leading to very low systemic exposure of the parent drug.[2][5][6] This metabolic pathway is much less prominent in preclinical species such as mice, rats, dogs, and monkeys.[4][6] This discrepancy can lead to an overestimation of the compound's efficacy and exposure in humans based on preclinical data. Aldehyde oxidase has been identified as one of the key enzymes involved in this amide hydrolysis in humans.[3]

Q4: What are the known off-target effects of GDC-0834?

A4: While GDC-0834 is a selective BTK inhibitor, it is important to consider potential off-target effects. Covalent BTK inhibitors carry a risk of off-target effects due to the presence of similar cysteine residues in other kinases.[4] Although GDC-0834 is a reversible inhibitor, comprehensive kinase profiling is recommended to fully characterize its selectivity and identify any potential off-target activities that could confound experimental results.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Suggestions
Inconsistent or lower-than-expected efficacy in vivo 1. Suboptimal Dosing Regimen: The dose or frequency may be insufficient to maintain adequate BTK inhibition over time. 2. Poor Bioavailability: Issues with the vehicle formulation can lead to poor absorption. 3. Species-Specific Metabolism: Although less of an issue in rodents compared to humans, metabolism can still influence exposure. 4. Model-Specific Factors: The chosen preclinical model may not be optimally responsive to BTK inhibition.1. Dose-Ranging Studies: Conduct dose-escalation studies (e.g., 1, 3, 10, 30, 100 mg/kg) and evaluate different dosing frequencies (e.g., once daily vs. twice daily).[1] 2. Formulation Optimization: Ensure complete dissolution of GDC-0834 in the vehicle. Consider using a vehicle such as 10% Solutol HS-15 in PEG 600 for high-dose oral administration.[7] For intraperitoneal injections, a vehicle containing DMSO (0.5-5%) and PBS can be considered, ensuring the final DMSO concentration is non-toxic.[8] 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma concentrations of GDC-0834 and assess BTK phosphorylation in blood or target tissues to correlate exposure with target engagement.[1] 4. Model Selection: Carefully review the literature to ensure the chosen animal model is appropriate and has demonstrated sensitivity to BTK inhibitors.
High variability in animal responses 1. Inconsistent Dosing Technique: Variability in oral gavage or injection technique can lead to inconsistent drug delivery. 2. Animal Health Status: Underlying health issues in individual animals can affect drug metabolism and response. 3. Vehicle Instability: The compound may be precipitating out of the dosing solution over time.1. Standardize Procedures: Ensure all personnel are thoroughly trained in the chosen administration technique. For oral gavage, use appropriate needle sizes and techniques to minimize stress and ensure accurate delivery.[9] For IP injections, use a consistent location in the lower right abdominal quadrant.[10] 2. Health Monitoring: Closely monitor animal health and exclude any animals showing signs of illness. 3. Vehicle Preparation: Prepare fresh dosing solutions regularly and visually inspect for any precipitation before each administration.
Unexpected Toxicity or Adverse Events 1. Vehicle Toxicity: The dosing vehicle itself may be causing adverse effects, especially at high concentrations of solvents like DMSO. 2. Off-Target Effects: GDC-0834 may be inhibiting other kinases or cellular processes, leading to toxicity. 3. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD).1. Vehicle Controls: Always include a vehicle-only control group to assess the effects of the formulation. 2. Literature Review: Investigate the known off-target profile of GDC-0834 and other BTK inhibitors.[11] 3. Dose-Response Toxicity Studies: Perform a dose-ranging study to determine the MTD in the specific animal model and strain being used.[12]
Difficulty in assessing target engagement in vivo 1. Inadequate sample collection/processing: Improper handling of blood or tissue samples can lead to degradation of phosphorylated proteins. 2. Low-quality antibodies for Western blot: The antibodies used to detect phosphorylated BTK (pBTK) or total BTK may not be specific or sensitive enough. 3. Timing of sample collection: The time point of sample collection may not align with the peak of BTK inhibition.1. Standardized Protocols: Use a validated protocol for blood and tissue collection and immediately process or flash-freeze samples. 2. Antibody Validation: Use well-validated antibodies for pBTK (e.g., Tyr223) and total BTK.[1] 3. Time-Course Studies: Collect samples at multiple time points after dosing to capture the dynamics of BTK phosphorylation.[1]

Data Presentation

In Vitro and In Vivo Potency of GDC-0834
ParameterSpecies/SystemValueReference
IC50 (Biochemical Assay) Human BTK5.9 nM[1]
IC50 (Cellular Assay) Rat Splenocytes6.4 nM[13]
In Vivo IC50 (pBTK inhibition) Mouse (blood)1.1 µM[1]
In Vivo IC50 (pBTK inhibition) Rat (blood)5.6 µM[1]
Pharmacokinetic Parameters of GDC-0834 in Preclinical Species
SpeciesDose and RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Reference
Mouse Data not available in the provided search results
Rat Data not available in the provided search results
Dog Data not available in the provided search results
Monkey Data not available in the provided search results

Experimental Protocols

Rat Collagen-Induced Arthritis (CIA) Model

This protocol is a summary of the methodology used in preclinical efficacy studies of GDC-0834.

1. Animals:

  • Female Lewis rats are typically used for this model.[1]

2. Induction of Arthritis:

  • On day 0, animals are anesthetized and injected with an emulsion of bovine type II collagen in Freund's incomplete adjuvant at the base of the tail and two other sites on the back.[1]

  • A booster injection is given on day 6.[1]

3. Dosing Regimen:

  • Oral dosing of GDC-0834 or vehicle is initiated on day 0 and continues daily or twice daily until the end of the study (e.g., day 16).[1]

  • A range of doses can be tested, for example: 1, 3, 10, 30, and 100 mg/kg, administered twice daily (b.i.d.).[1]

  • Different dosing schedules can also be evaluated, such as once daily (QD) or every other day (Q2D).[1]

4. Efficacy Assessment:

  • Ankle diameter is measured daily from day 9 to day 17 using calipers.[1]

  • The area under the curve (AUC) for the change in ankle diameter over time is calculated to quantify the anti-arthritic effect.[1]

5. Pharmacodynamic Assessment:

  • At the end of the study, blood samples are collected to measure plasma levels of GDC-0834 and to assess the level of BTK phosphorylation (pBTK-Tyr223) by Western blot.[1]

Western Blot for BTK Phosphorylation

This protocol provides a general workflow for assessing BTK target engagement.

1. Sample Preparation:

  • Collect blood samples into tubes containing an anticoagulant.

  • Lyse whole blood or isolated peripheral blood mononuclear cells (PBMCs) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

2. SDS-PAGE and Western Blot:

  • Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST.

3. Antibody Incubation:

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK (e.g., anti-phospho-BTK Y223).[5]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

4. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total BTK to normalize the phosphorylation signal.[5]

  • Quantify band intensities using densitometry software.[1][5]

Mandatory Visualizations

GDC_0834_Mechanism_of_Action cluster_BCR B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream GDC0834 GDC-0834 GDC0834->BTK Inhibits Preclinical_Workflow cluster_planning Experiment Planning cluster_execution In Vivo Execution cluster_analysis Data Analysis A Select Preclinical Model (e.g., Rat CIA) B Determine Dosing Regimen (Dose, Frequency, Route) A->B C Prepare Vehicle Formulation B->C E Administer GDC-0834 or Vehicle C->E D Induce Disease Model D->E F Monitor Efficacy (e.g., Ankle Swelling) E->F G Collect Samples (Blood, Tissues) F->G H Pharmacokinetic (PK) Analysis (LC-MS/MS) G->H I Pharmacodynamic (PD) Analysis (pBTK Western Blot) G->I J Correlate PK/PD with Efficacy H->J I->J

References

GDC-0834 In Vitro Experiments: A Technical Support Guide on Amide Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

SOUTH SAN FRANCISCO, CA – December 17, 2025 – For researchers and drug development professionals utilizing the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834, in in vitro experiments, understanding its susceptibility to amide hydrolysis is critical for accurate data interpretation and troubleshooting. This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice related to the impact of amide hydrolysis on GDC-0834's performance in laboratory settings.

GDC-0834 is a potent and selective, reversible ATP-competitive inhibitor of BTK.[1][2] However, it is known to undergo extensive metabolism via amide hydrolysis, which can significantly impact its effective concentration and lead to variable results in in vitro assays.[3][4] This hydrolysis is particularly pronounced in systems containing human-derived enzymes.[5]

Troubleshooting Guide: Inconsistent or Lower-Than-Expected GDC-0834 Activity

Researchers encountering variability or unexpectedly low potency of GDC-0834 in their in vitro experiments may be observing the effects of amide hydrolysis. The following table outlines potential issues, their likely causes related to hydrolysis, and recommended solutions.

Problem Potential Cause Related to Amide Hydrolysis Recommended Solution
High variability in IC50 values across replicate experiments. Inconsistent levels of hydrolytic enzymes (Aldehyde Oxidase, Carboxylesterases) in different batches of cell lysates, cytosol, or S9 fractions.[3]- Use a consistent source and lot of biological matrix.- Pre-screen matrix batches for hydrolytic activity.- Consider using recombinant enzymes or enzyme-deficient matrices for mechanistic studies.
Observed IC50 is significantly higher than the reported biochemical IC50 (~5.9 nM).[2] Rapid degradation of GDC-0834 in the assay medium, leading to a lower effective concentration of the active inhibitor.- Minimize incubation times where possible.- Prepare fresh stock solutions of GDC-0834 for each experiment.- Quantify GDC-0834 concentration at the beginning and end of the experiment using LC-MS/MS.
Potency of GDC-0834 decreases with longer pre-incubation times. Time-dependent hydrolysis of the compound before the addition of the target kinase or substrate.- Reduce or eliminate pre-incubation steps.- If pre-incubation is necessary, perform it at a lower temperature (e.g., 4°C) to slow enzymatic activity.
Discrepancy in activity between human-derived and non-human preclinical species-derived in vitro systems. Significant species differences in the rate of amide hydrolysis.[5][6] Human enzymes, particularly Aldehyde Oxidase (AO), are much more efficient at hydrolyzing GDC-0834.[3][7]- Be aware of the species origin of your in vitro system.- When extrapolating data to humans, consider the higher potential for hydrolysis.- Use human-derived systems (e.g., human liver microsomes, cytosol) to get a more accurate picture of its metabolic stability.

Quantitative Data Summary: GDC-0834 Amide Hydrolysis

The primary metabolite of GDC-0834 via amide hydrolysis is the inactive aniline (B41778) metabolite, M1.[5] The formation of M1 is significantly more pronounced in human-derived liver fractions compared to those from other preclinical species.[5][8]

Table 1: In Vitro Kinetics of GDC-0834 Amide Hydrolysis (M1 Formation) in Liver Microsomes (NADPH-independent) [5][8]

SpeciesVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
Human1520 ± 901.8 ± 0.2844
Monkey90 ± 202.1 ± 0.843
Dog180 ± 203.0 ± 0.560
Rat30 ± 100.8 ± 0.437

Table 2: Inhibition of Aldehyde Oxidase (AO) Substrates by GDC-0834 in Human Liver Cytosol [1]

AO SubstrateIC50 (µM)
Carbazeran0.86
DACA1.87
O6-benzylguanine1.25
Phthalazine1.35
Zaleplon1.12
Zoniporide1.05

Experimental Protocols

Protocol 1: Assessing GDC-0834 Stability in Human Liver Microsomes

This protocol is designed to determine the rate of GDC-0834 hydrolysis in a common in vitro system.

Materials:

Procedure:

  • Prepare a stock solution of GDC-0834 in DMSO.

  • Dilute the GDC-0834 stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

  • Pre-warm the HLM suspension (final protein concentration e.g., 0.5 mg/mL) and the GDC-0834 solution at 37°C for 5 minutes.

  • Initiate the reaction by adding the GDC-0834 solution to the HLM suspension.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of GDC-0834 and its metabolite M1 using a validated LC-MS/MS method.

  • Calculate the rate of disappearance of GDC-0834 and the formation of M1.

Visualizations

GDC_0834_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Antigen Binding PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Activation GDC0834 GDC-0834 GDC0834->BTK Inhibition

Caption: Simplified signaling pathway of BTK and the inhibitory action of GDC-0834.

GDC_0834_Hydrolysis_Workflow cluster_workflow Troubleshooting Workflow Start Inconsistent/Low GDC-0834 Activity Check_Hydrolysis Consider Amide Hydrolysis Start->Check_Hydrolysis Check_System Check In Vitro System (Species, Matrix) Check_Hydrolysis->Check_System Yes Check_Protocol Review Protocol (Incubation Time, Temp) Check_Hydrolysis->Check_Protocol Yes Run_Control Run Stability Control (LC-MS/MS) Check_System->Run_Control Check_Protocol->Run_Control Optimize Optimize Assay Conditions Run_Control->Optimize

Caption: Troubleshooting workflow for unexpected GDC-0834 in vitro results.

GDC_0834_Metabolism GDC0834 GDC-0834 (Active BTK Inhibitor) M1 M1 Metabolite (Inactive) GDC0834->M1 Amide Hydrolysis Enzymes Aldehyde Oxidase (AO) Carboxylesterase (CES) Enzymes->GDC0834 Catalyzes

Caption: Metabolic pathway of GDC-0834 via amide hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of GDC-0834 degradation in vitro?

A1: The primary degradation pathway for GDC-0834 in biological systems is amide hydrolysis.[4] This reaction is catalyzed by enzymes such as Aldehyde Oxidase (AO) and Carboxylesterases (CES), leading to the formation of an inactive aniline metabolite known as M1.[1][3]

Q2: Why is GDC-0834's activity lower in human-derived in vitro systems compared to rodent systems?

A2: There is a significant species difference in the rate of GDC-0834 amide hydrolysis.[5] Human liver fractions metabolize GDC-0834 to its inactive M1 metabolite at a much higher rate (23- to 169-fold higher intrinsic clearance) than those from rats, dogs, or monkeys.[5][8] This leads to a faster depletion of the active compound and consequently, lower apparent potency in human-derived systems.

Q3: Is the M1 metabolite of GDC-0834 active?

A3: No, the M1 metabolite, formed via amide hydrolysis, is considered inactive.[5][6] Its formation represents a loss of the pharmacologically active compound.

Q4: How can I minimize the impact of amide hydrolysis in my experiments?

A4: To minimize hydrolysis, you can reduce incubation times, perform incubations at lower temperatures, and ensure you are using fresh solutions of GDC-0834. For mechanistic studies, using systems with low or absent hydrolytic enzyme activity can be beneficial. It is also advisable to quantify the concentration of GDC-0834 at the end of the experiment to understand the extent of degradation.

Q5: Besides being a substrate, does GDC-0834 interact with Aldehyde Oxidase in other ways?

A5: Yes, GDC-0834 is also a potent reversible inhibitor of Aldehyde Oxidase, with IC50 values for known AO substrates ranging from 0.86 to 1.87 µM.[1][3] This dual interaction as both a substrate and an inhibitor can complicate the interpretation of drug-drug interaction studies involving other AO substrates.

Q6: Why was the clinical development of GDC-0834 terminated?

A6: The clinical development of GDC-0834 was halted due to its rapid amide hydrolysis in humans.[4][9] This led to insufficient plasma exposure of the active parent drug to achieve a therapeutic effect.[5][6]

References

Strategies to improve the pharmacokinetic profile of GDC-0834 analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in improving the pharmacokinetic profile of GDC-0834 analogs.

Frequently Asked Questions (FAQs)

Q1: My GDC-0834 analog shows good potency in vitro but has poor exposure in human in vitro systems. What is the likely cause?

A1: The primary liability of GDC-0834 is its susceptibility to rapid amide hydrolysis, which is significantly more pronounced in human liver preparations compared to preclinical species like mice and rats.[1][2][3] This metabolic instability leads to the formation of an inactive acid metabolite (M1), resulting in low parent drug exposure.[1][3] Your analog likely shares this vulnerability. The enzyme primarily responsible for this hydrolysis in humans is aldehyde oxidase (AO), with potential minor contributions from carboxylesterases (CES).[2]

Q2: Why did my preclinical animal studies (mouse, rat) not predict the poor pharmacokinetic profile observed in human in vitro models?

A2: There is a significant species-dependent difference in the metabolism of GDC-0834.[2][3] The amide hydrolysis that is rampant in human liver cytosol is much less prevalent in the liver preparations of commonly used preclinical species such as mice, rats, dogs, and cynomolgus monkeys.[1][3] This discrepancy leads to a failure of standard allometric scaling to accurately predict human clearance and exposure based on animal data.[4]

Q3: What is the primary enzyme responsible for the metabolic instability of GDC-0834?

A3: Aldehyde oxidase (AO) has been identified as the key enzyme responsible for the non-CYP-mediated amide hydrolysis of GDC-0834 in human liver cytosol.[2][5] While other enzymes like carboxylesterases might contribute, AO appears to be the major driver of the rapid metabolism observed in humans.[2]

Q4: What are the key metabolites of GDC-0834 that I should be looking for?

A4: The principal metabolite, designated as M1, is the product of the hydrolysis of the exo-cyclic amide bond.[1][3] This metabolite is inactive. Subsequent metabolites of M1 may also be present in plasma and urine.[3]

Troubleshooting Guides

Issue 1: Low Metabolic Stability in Human Liver Microsomes/Cytosol
  • Problem: Your GDC-0834 analog shows high clearance and rapid disappearance when incubated with human liver microsomes or cytosol.

  • Probable Cause: The amide bond in your analog is likely being hydrolyzed by human aldehyde oxidase (AO).

  • Solutions & Strategies:

    • Structural Modification to Block Hydrolysis:

      • Steric Hindrance: Introduce bulky substituents near the amide bond to sterically hinder the approach of the hydrolytic enzyme.

      • Electronic Modification: Alter the electronic properties of the amide bond to make it less susceptible to nucleophilic attack. This can be achieved by modifying adjacent aromatic rings or introducing electron-withdrawing/donating groups.

      • Bioisosteric Replacement: Replace the labile amide bond with a non-hydrolyzable bioisostere. Examples include fluoro-olefins, triazoles, or other stable linkers.

    • In Vitro Screening Cascade:

      • Implement a tiered screening approach. Start with human liver cytosol to quickly identify analogs with high susceptibility to AO-mediated hydrolysis.

      • For promising candidates, proceed to more complex systems like human hepatocytes to assess overall metabolic stability, including both Phase I and Phase II metabolism.

Issue 2: Poor Oral Bioavailability in In Vivo Studies
  • Problem: Despite good cell permeability, your GDC-0834 analog exhibits low oral bioavailability in animal models, particularly those with "humanized" livers.

  • Probable Cause: In addition to potential first-pass metabolism in the liver, poor solubility could be a contributing factor.

  • Solutions & Strategies:

    • Improve Solubility:

      • Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve its aqueous solubility.

      • Formulation Strategies: Explore formulation approaches such as creating solid lipid nanoparticles, nanoemulsions, or cyclodextrin (B1172386) inclusion complexes to enhance solubility and dissolution rate.[6]

    • Address First-Pass Metabolism:

      • The strategies outlined in Issue 1 to improve metabolic stability will also help to reduce first-pass metabolism.

      • Consider the possibility of gut wall metabolism and design analogs with improved stability in intestinal fractions.

Data Presentation

Table 1: In Vitro Metabolic Stability of GDC-0834 in Liver Fractions of Different Species

SpeciesLiver FractionIntrinsic Clearance (CLint) of GDC-0834 (mL/min/mg protein)Reference
HumanCytosol0.511[2]
HumanMicrosomesVmax/Km = 23- to 169-fold higher than preclinical species[3]
RatMicrosomes-[3]
DogMicrosomes-[3]
MonkeyMicrosomes-[3]

Table 2: In Vivo Pharmacokinetic Parameters of GDC-0834 in Preclinical Species

SpeciesDose (mg/kg)RoutePlasma Exposure (AUC)M1/Parent AUC RatioReference
SCID Mice-Oral-9.3%[2]
Rats-Oral-1.5%[2]
Dogs-Oral-26%[2]
Monkeys-Oral-Negligible[2]
PXB Mice (humanized liver)-OralLow74.1%[2]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Cytosol
  • Objective: To determine the rate of hydrolytic metabolism of a GDC-0834 analog.

  • Materials:

    • Test compound (GDC-0834 analog)

    • Pooled human liver cytosol (commercially available)

    • Phosphate (B84403) buffer (100 mM, pH 7.4)

    • Acetonitrile (B52724) (for quenching)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the stock solution in phosphate buffer to achieve the desired final concentrations (e.g., 1 µM).

    • Pre-warm the human liver cytosol and the test compound solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound to the cytosol preparation. The final protein concentration should be in the linear range (e.g., 0.5 mg/mL).

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a 2-3 fold excess of cold acetonitrile containing the internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein).

Protocol 2: Aldehyde Oxidase (AO) Inhibition Assay
  • Objective: To determine if a GDC-0834 analog is an inhibitor of AO.

  • Materials:

    • Test compound (GDC-0834 analog)

    • Known AO substrates (e.g., zaleplon, phthalazine)

    • Pooled human liver cytosol

    • Phosphate buffer (100 mM, pH 7.4)

    • Acetonitrile (for quenching)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Prepare stock solutions of the test compound and the AO substrate.

    • In a 96-well plate, add human liver cytosol, phosphate buffer, and varying concentrations of the test compound.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the AO substrate.

    • Incubate at 37°C for a predetermined time (within the linear range of metabolite formation).

    • Stop the reaction with cold acetonitrile containing the internal standard.

    • Centrifuge and analyze the supernatant by LC-MS/MS to quantify the formation of the AO-mediated metabolite.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

GDC_0834_Metabolism cluster_human_liver Human Liver Cell GDC-0834_Analog GDC-0834 Analog (Active) M1_Metabolite M1 Metabolite (Inactive) GDC-0834_Analog->M1_Metabolite Amide Hydrolysis AO Aldehyde Oxidase (AO) AO->GDC-0834_Analog Catalyzes

Caption: Metabolic pathway of GDC-0834 analogs in human liver.

Experimental_Workflow Start GDC-0834 Analog Library Human_Cytosol In Vitro Screen: Human Liver Cytosol Stability Start->Human_Cytosol Decision1 Metabolically Stable? Human_Cytosol->Decision1 Hepatocytes In Vitro Screen: Human Hepatocyte Stability Decision1->Hepatocytes Yes Discard Discard/Redesign Decision1->Discard No Decision2 Good Overall Stability? Hepatocytes->Decision2 PK_Studies In Vivo PK Studies (e.g., PXB Mice) Decision2->PK_Studies Yes Decision2->Discard No Lead_Candidate Lead Candidate PK_Studies->Lead_Candidate

Caption: Experimental workflow for selecting stable GDC-0834 analogs.

Improvement_Strategies Poor_PK Poor PK Profile of GDC-0834 Analog Amide_Hydrolysis Rapid Amide Hydrolysis (AO-mediated) Poor_PK->Amide_Hydrolysis Caused by Strategy1 Steric Hindrance Amide_Hydrolysis->Strategy1 Address with Strategy2 Electronic Modification Amide_Hydrolysis->Strategy2 Address with Strategy3 Bioisosteric Replacement Amide_Hydrolysis->Strategy3 Address with Improved_PK Improved PK Profile Strategy1->Improved_PK Strategy2->Improved_PK Strategy3->Improved_PK

Caption: Strategies to overcome the poor pharmacokinetic profile.

References

GDC-0834 (S-enantiomer) stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834, with a focus on its S-enantiomer in common experimental buffers. Given that GDC-0834 is known for its metabolic instability due to amide hydrolysis, understanding its chemical stability in various in vitro settings is critical for obtaining reliable and reproducible experimental results.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for GDC-0834 in our kinase assays. Could this be related to compound stability?

A1: Yes, inconsistent results are a strong indicator of compound instability. GDC-0834 possesses an amide bond that is susceptible to hydrolysis, and its stability can be influenced by several factors within your assay, including the pH of the buffer, temperature, and incubation time.[1][4] Degradation of the compound would lead to a lower effective concentration, resulting in variable IC50 values. It is crucial to assess the stability of GDC-0834 under your specific experimental conditions.

Q2: What is the primary cause of GDC-0834 instability?

A2: The primary chemical liability of GDC-0834 is its exo-cyclic amide bond. This bond can undergo hydrolysis, breaking the molecule into inactive metabolites.[4] While this degradation is rapidly accelerated by enzymes like aldehyde oxidase in human plasma, non-enzymatic hydrolysis can also occur in aqueous buffers, a process that is often dependent on pH and temperature.[1][6]

Q3: How does pH affect the stability of GDC-0834 in experimental buffers?

A3: The rate of amide bond hydrolysis is generally pH-dependent. Both acidic and alkaline conditions can catalyze the cleavage of amide bonds. For many small molecules, maximum stability is often found at a neutral or near-neutral pH. However, the optimal pH is compound-specific. It is recommended to empirically determine the stability of GDC-0834 across a range of pH values relevant to your experiments.[6]

Q4: Is there a difference in stability between the S-enantiomer and the R-enantiomer of GDC-0834?

A4: In a non-chiral environment (such as a standard experimental buffer), the chemical stability of enantiomers is expected to be identical. Differences in stability would only arise in the presence of a chiral agent, such as an enzyme that selectively metabolizes one enantiomer over the other. The primary literature on GDC-0834's metabolism focuses on the R-enantiomer, the active BTK inhibitor.

Q5: What are the best practices for preparing and storing GDC-0834 solutions to minimize degradation?

A5: To ensure maximum stability, it is recommended to:

  • Prepare fresh stock solutions in a suitable organic solvent like DMSO and store them at -80°C.

  • Minimize the number of freeze-thaw cycles for stock solutions.

  • Prepare working solutions in your aqueous experimental buffer immediately before use.

  • Minimize the time the compound spends in aqueous buffer before the experiment begins.

Troubleshooting Guides

Issue 1: Loss of Inhibitory Activity Over Time in a Multi-Day Experiment

Potential Cause: The GDC-0834 (S-enantiomer) is degrading in the aqueous cell culture or assay buffer over the course of the experiment.

Troubleshooting Workflow:

start Loss of activity observed step1 Conduct a time-course stability study in your buffer start->step1 step2 Analyze samples by HPLC/LC-MS at T=0, 2, 8, 24, 48h step1->step2 step3 Is >10% degradation observed within the experiment's timeframe? step2->step3 step4a No significant degradation. Investigate other causes (e.g., cellular metabolism, protein instability). step3->step4a No step4b Significant degradation observed. Implement mitigation strategies. step3->step4b Yes step5b 1. Prepare fresh compound for each time point. 2. Reduce incubation time. 3. Test alternative buffer systems (see Table 2). step4b->step5b

Caption: Workflow to diagnose and address compound instability.

Issue 2: High Variability Between Replicate Wells or Experiments

Potential Cause: The compound is precipitating out of the aqueous buffer upon dilution from the DMSO stock, leading to inconsistent concentrations.

Troubleshooting Steps:

  • Visual Inspection: After diluting the DMSO stock into your buffer, visually inspect the solution for any cloudiness or precipitate.

  • Solubility Test: Determine the maximum solubility of GDC-0834 in your experimental buffer.

  • Modify Dilution:

    • Ensure rapid mixing when adding the stock solution to the buffer.

    • Consider a serial dilution approach rather than a single large dilution.

    • Slightly increasing the percentage of DMSO (if tolerated by the assay, typically <0.5%) might improve solubility.

  • Work at Lower Concentrations: If solubility is a persistent issue, perform experiments at concentrations well below the determined solubility limit.

Data on GDC-0834 (S-enantiomer) Stability

Table 1: Hypothetical Stability of GDC-0834 (S-enantiomer) in Different Buffers at 37°C

Buffer (50 mM)pH% Remaining after 8h% Remaining after 24h
Citrate5.0~85%~65%
MES6.0~92%~80%
HEPES7.4~95%~88%
Tris8.0~90%~75%
CAPS9.0~80%~55%
This data is illustrative and should be confirmed experimentally.

Table 2: Common Buffers for Kinase Assays and Stability Considerations

BufferTypical pH RangeKey Considerations
HEPES 6.8 - 8.2Commonly used for kinase assays; generally good for maintaining stability of many compounds around physiological pH.[7]
Tris-HCl 7.5 - 9.0Widely used, but its pH is temperature-dependent. Can chelate metal ions, which might interfere with some kinase assays.[7]
MOPS 6.5 - 7.9A "Good's" buffer with good stability and low metal binding capacity.[7]
Phosphate (PBS) 5.8 - 8.0Can inhibit some kinases and may precipitate with certain divalent cations.[7]
Always verify buffer compatibility with your specific kinase and assay format.

Experimental Protocols

Protocol 1: Assessing GDC-0834 (S-enantiomer) Stability in an Experimental Buffer

This protocol provides a framework for determining the chemical stability of GDC-0834 in your buffer of choice.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep1 Prepare 10 mM GDC-0834 stock in DMSO prep2 Dilute stock to final concentration (e.g., 10 µM) in your experimental buffer inc1 Immediately take T=0 sample. Quench with cold acetonitrile (B52724) (1:5 v/v). prep2->inc1 inc2 Incubate solution at experimental temperature (e.g., 37°C) prep2->inc2 an1 Analyze all quenched samples by validated stability-indicating HPLC-UV or LC-MS method inc1->an1 inc3 Take aliquots at desired time points (e.g., 2, 4, 8, 24h) and quench. inc2->inc3 inc3->an1 an2 Calculate % remaining of parent compound relative to T=0 sample an1->an2

Caption: Experimental workflow for stability testing.

Methodology Details:

  • Stock Solution: Prepare a 10 mM stock solution of GDC-0834 (S-enantiomer) in anhydrous DMSO.

  • Working Solution: Dilute the stock solution into your pre-warmed experimental buffer to the final desired concentration (e.g., 1 µM or 10 µM).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the working solution.

  • Quenching: Immediately stop potential degradation by adding the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the remaining percentage of intact GDC-0834. The method must be able to separate the parent compound from its degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to understand the intrinsic stability of a compound and to ensure your analytical method is "stability-indicating."

  • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize before analysis.

  • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C for various time points. Neutralize before analysis.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.

Signaling Pathway

GDC-0834 is an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is essential for interpreting experimental results.

BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Mobilization IP3->Ca NFkB NF-κB Activation PKC->NFkB Ca->NFkB GDC0834 GDC-0834 GDC0834->BTK Inhibits

Caption: Simplified BTK signaling pathway inhibited by GDC-0834.

References

Technical Support Center: Aldehyde Oxidase and GDC-0834 Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of aldehyde oxidase (AO) in the metabolism of the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of GDC-0834 in humans?

The primary metabolic pathway of GDC-0834 in humans is extensive amide hydrolysis, leading to the formation of an inactive aniline (B41778) metabolite, M1.[1][2] This rapid metabolism results in very low systemic exposure of the parent compound after oral administration.[1][3]

Q2: Which enzyme is responsible for the amide hydrolysis of GDC-0834?

In vitro studies have identified aldehyde oxidase (AO) as a key enzyme responsible for the amide hydrolysis of GDC-0834 in human liver cytosol.[1][4][5] Carboxylesterase (CES) has also been implicated in this metabolic process.[1][4][5] Xanthine oxidase (XO) is not considered to be involved.[1][4][5]

Q3: Are there significant species differences in GDC-0834 metabolism?

Yes, there are significant species differences in the amide hydrolysis of GDC-0834. The metabolism is much more pronounced in humans compared to preclinical species such as rats, dogs, and cynomolgus monkeys.[2][3] This species difference led to challenges in predicting human pharmacokinetics from preclinical data and ultimately contributed to the discontinuation of GDC-0834's clinical development.[2]

Q4: What is the clinical significance of aldehyde oxidase in GDC-0834's development?

The extensive metabolism of GDC-0834 by aldehyde oxidase in humans led to insufficient exposure to the active drug, rendering it clinically ineffective.[1][6] This case highlights the critical importance of considering non-CYP-mediated metabolic pathways, such as those involving AO, early in the drug discovery and development process.[7][8]

Q5: Can GDC-0834 inhibit aldehyde oxidase activity?

Yes, GDC-0834 has been shown to be a potent reversible inhibitor of several known aldehyde oxidase substrates.[1][4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in in vitro GDC-0834 metabolism rates. 1. Inconsistent enzyme activity in liver fractions. 2. Variability in the source of human liver cytosol (HLC). 3. Pipetting errors or incorrect substrate/cofactor concentrations.1. Ensure proper storage and handling of HLC to maintain enzyme stability. 2. Use pooled HLC from multiple donors to average out individual variability. 3. Calibrate pipettes regularly and prepare fresh solutions for each experiment.
Difficulty distinguishing between AO and CES activity. Both enzymes contribute to GDC-0834 amide hydrolysis.Use selective chemical inhibitors in your in vitro assays. For example, hydralazine (B1673433) is a selective inhibitor for AO, while bis-p-nitrophenyl phosphate (B84403) (BNPP) can be used to inhibit CES.[1] Compare the inhibition profiles to determine the relative contribution of each enzyme.
Low or undetectable levels of GDC-0834 in in vivo animal studies. While less extensive than in humans, metabolism still occurs in preclinical species.[2]1. Increase the dose of GDC-0834 administered. 2. Use a more sensitive analytical method (e.g., LC-MS/MS) for quantification.[9] 3. Consider using a species with lower AO activity if the goal is to study the parent compound.
Unexpectedly low formation of the M1 metabolite in an in vitro assay. 1. Inactivation of aldehyde oxidase during the experiment. 2. Absence of necessary cofactors. 3. Incorrect pH or temperature of the incubation.1. Minimize pre-incubation times and keep enzyme preparations on ice. 2. Ensure the reaction buffer is properly prepared and at the optimal pH for AO activity. 3. Confirm that the incubator is maintaining the correct temperature (typically 37°C).

Quantitative Data Summary

Table 1: In Vitro Metabolism Kinetics of GDC-0834

ParameterValueSpecies/SystemReference
Intrinsic Clearance (CLint) 0.511 mL/min/mg proteinHuman Liver Cytosol[1][4][5]
Michaelis-Menten Constant (Km) 0.8 µMHuman Liver Cytosol[1]
Maximum Rate of M1 Formation (Vmax) ~400 pmol/min/mg proteinHuman Liver Cytosol[1]

Table 2: IC50 Values for Inhibition of GDC-0834 Metabolism (M1 Formation) in Human Liver Cytosol

InhibitorTarget Enzyme(s)IC50 Value (µM)Reference
AO Inhibitors Aldehyde Oxidase0.33 - 2.14[1]
Loperamide AO/CES0.15[1]
BNPP Carboxylesterase0.50[1]
Allopurinol Xanthine Oxidase>50[1]

Table 3: IC50 Values for GDC-0834 as an Inhibitor of Aldehyde Oxidase Substrates

AO SubstrateIC50 of GDC-0834 (µM)Reference
Carbazeran 0.86 - 1.87[1]
DACA 0.86 - 1.87[1]
O6-benzylguanine 0.86 - 1.87[1]
Phthalazine 0.86 - 1.87[1]
Zaleplon 0.86 - 1.87[1]
Zoniporide 0.86 - 1.87[1]

Experimental Protocols

1. Determination of GDC-0834 Intrinsic Clearance in Human Liver Cytosol (HLC)

  • Objective: To quantify the rate of GDC-0834 metabolism in a key in vitro system.

  • Materials: GDC-0834, pooled human liver cytosol, potassium phosphate buffer, acetonitrile, LC-MS/MS system.

  • Procedure:

    • Prepare a stock solution of GDC-0834 in a suitable solvent (e.g., DMSO).

    • Thaw pooled HLC on ice.

    • Prepare incubation mixtures containing HLC (e.g., 0.5 mg/mL protein) in potassium phosphate buffer (e.g., 100 mM, pH 7.4).

    • Pre-incubate the HLC mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding GDC-0834 (final concentration, e.g., 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining GDC-0834 concentration using a validated LC-MS/MS method.

    • Calculate the intrinsic clearance (CLint) from the rate of disappearance of GDC-0834.

2. Enzyme Inhibition Assay to Differentiate AO and CES Activity

  • Objective: To determine the relative contribution of AO and CES to GDC-0834 metabolism.

  • Materials: GDC-0834, HLC, selective inhibitors (e.g., hydralazine for AO, BNPP for CES), appropriate buffers and solvents, LC-MS/MS system.

  • Procedure:

    • Follow the protocol for the intrinsic clearance assay described above.

    • In parallel incubations, pre-incubate the HLC with a range of concentrations of the selective inhibitor for a specified time (e.g., 15 minutes) before adding GDC-0834.

    • Initiate the reaction with GDC-0834 and incubate for a fixed time point within the linear range of metabolite formation.

    • Stop the reaction and analyze the formation of the M1 metabolite by LC-MS/MS.

    • Calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

GDC0834_Metabolism GDC0834 GDC-0834 (Active BTK Inhibitor) M1 M1 Metabolite (Inactive Aniline) GDC0834->M1 Amide Hydrolysis AO Aldehyde Oxidase (AO) AO->GDC0834 Catalyzes CES Carboxylesterase (CES) CES->GDC0834 Catalyzes

Caption: Metabolic pathway of GDC-0834 via amide hydrolysis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Correlation HLC_Assay GDC-0834 Incubation with Human Liver Cytosol LCMS LC-MS/MS Analysis HLC_Assay->LCMS Inhibitor_Assay Incubation with Selective Inhibitors (AO/CES) Inhibitor_Assay->LCMS Data_Analysis Calculate CLint and IC50 LCMS->Data_Analysis PK_Analysis Pharmacokinetic Analysis Data_Analysis->PK_Analysis Inform Preclinical Preclinical Species (Rat, Dog, Monkey) Preclinical->PK_Analysis Human Human Clinical Trial Human->PK_Analysis

Caption: Workflow for investigating GDC-0834 metabolism.

Troubleshooting_Logic Start Problem: Unexpected Metabolism Results Check_Reagents Verify Reagent Quality and Concentrations Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Inhibitor_Study Perform Selective Inhibitor Study Check_Reagents->Inhibitor_Study Check_Protocol->Inhibitor_Study Species_Difference Consider Species Differences Inhibitor_Study->Species_Difference Human_Specific Human-Specific Metabolism? Species_Difference->Human_Specific Yes Preclinical_Model Select Appropriate Preclinical Model Species_Difference->Preclinical_Model No Resolve Issue Resolved Human_Specific->Resolve Preclinical_Model->Resolve

Caption: Logical flow for troubleshooting GDC-0834 metabolism experiments.

References

How to control for GDC-0834's non-CYP-mediated metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GDC-0834 Metabolism

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and protocols for understanding and controlling the non-CYP-mediated metabolism of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of GDC-0834 in humans?

A1: The primary metabolic pathway of GDC-0834 in humans is extensive non-CYP-mediated amide hydrolysis.[1] This reaction converts the parent compound into an inactive aniline (B41778) metabolite, M1, and an acid metabolite, M2.[2][3] This pathway is significantly more pronounced in humans compared to preclinical species like mice, rats, dogs, and monkeys, which led to challenges in predicting its human pharmacokinetics.[1][4]

Q2: Which enzymes are responsible for the non-CYP-mediated metabolism of GDC-0834?

A2: The amide hydrolysis of GDC-0834 is primarily mediated by Aldehyde Oxidase (AO) and, to a lesser extent, Carboxylesterase (CES).[2][5][6] Studies using human liver cytosol (HLC) have confirmed the involvement of these enzymes, while ruling out the contribution of Xanthine Oxidase (XO).[2] The reaction is NADPH-independent, consistent with the activity of these cytosolic enzymes.[1][4]

Q3: Why is it crucial to control for this metabolic pathway in my experiments?

A3: Due to the rapid metabolism of GDC-0834 in humans, in vitro experiments using human-derived systems (like liver cytosol or hepatocytes) will show a rapid disappearance of the parent compound and the appearance of its metabolites.[2] This can significantly impact the interpretation of your experimental results, especially in target engagement and efficacy studies. Controlling for this metabolism allows for a more accurate assessment of GDC-0834's direct effects on its target, BTK.

Q4: How can I control for the non-CYP-mediated metabolism of GDC-0834 in my in vitro experiments?

A4: You can control for the metabolism of GDC-0834 by using selective chemical inhibitors of the enzymes responsible for its hydrolysis. This approach, known as reaction phenotyping, helps to identify the contribution of each enzyme to the overall metabolism.[5] See the troubleshooting guide and experimental protocols below for specific inhibitors and their working concentrations.

Q5: Are there species differences I should be aware of when studying GDC-0834 metabolism?

A5: Yes, there are significant species differences. The amide hydrolysis of GDC-0834 is a major clearance pathway in humans but is only a minor route in common preclinical species such as rats, dogs, and monkeys.[4] This discrepancy was a key challenge in the clinical development of GDC-0834.[7][8] Therefore, extrapolating metabolic data from these animal models to humans is not recommended for this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of GDC-0834 in my human cell-based assay. GDC-0834 is being rapidly metabolized by Aldehyde Oxidase (AO) and/or Carboxylesterases (CES) present in the cell lysate.Include selective inhibitors for AO (e.g., raloxifene, menadione) and CES (e.g., bis-(p-nitrophenyl) phosphate (B84403) - BNPP) in your incubation medium. Refer to the experimental protocols for suggested concentrations.[2]
Inconsistent results between different batches of human liver cytosol (HLC). There is known to be high inter-individual variability in AO activity among human donors.[5]Test multiple lots of HLC with a known AO substrate to select a batch with high activity for your definitive experiments. Alternatively, consider using a pooled HLC from a reputable supplier.
My results with chemical inhibitors are unclear. The inhibitor concentrations may be suboptimal, or there might be off-target effects.Perform a dose-response experiment for each inhibitor to determine the optimal concentration for your specific experimental system. Always include a vehicle control.
I am seeing metabolism in the absence of NADPH. This is expected, as AO and CES are NADPH-independent enzymes.[1][4]To differentiate from CYP-mediated metabolism, you can run parallel experiments with and without NADPH. The absence of NADPH will isolate the contribution of non-CYP enzymes like AO and CES.[5]

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of GDC-0834.

Table 1: Kinetic Parameters for the Formation of Metabolite M1 [2][4]

Species Enzyme Source Vmax (pmol/min/mg protein) Km (µM) Intrinsic Clearance (CLint, Vmax/Km) (mL/min/mg protein)
HumanLiver Cytosol (HLC)409 ± 290.800 ± 0.0270.511
DogLiver Cytosol (DLC)20.3 ± 9.663 ± 50.00025

This data highlights the significantly more efficient amide hydrolysis of GDC-0834 in human liver cytosol compared to dog liver cytosol.

Table 2: IC50 Values of Chemical Inhibitors for M1 Formation in Human Liver Cytosol (HLC) [2]

Inhibitor Target Enzyme(s) IC50 (µM)
RaloxifeneAO0.33
MenadioneAO1.83
β-EstradiolAO2.14
2,6-Dichlorophenolindophenol (DCPIP)AO1.05
LoperamideAO/CES0.15
Bis-(p-nitrophenyl) phosphate (BNPP)CES0.50
AllopurinolXO (Negative Control)>50

Experimental Protocols

Protocol 1: Reaction Phenotyping of GDC-0834 Metabolism using Chemical Inhibitors

This protocol is adapted from Sodhi et al., 2015 and is designed to identify the enzymes responsible for GDC-0834 metabolism in human liver cytosol (HLC).[2]

Materials:

  • GDC-0834

  • Human Liver Cytosol (HLC)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Selective inhibitors (see Table 2 for examples: raloxifene, BNPP, allopurinol) dissolved in a suitable solvent (e.g., DMSO)

  • Acetonitrile (B52724) (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of GDC-0834 in a suitable solvent.

  • Prepare working solutions of the chemical inhibitors.

  • In a microcentrifuge tube, pre-incubate HLC (e.g., 0.5 mg/mL final concentration) with either a chemical inhibitor or vehicle control in potassium phosphate buffer at 37°C for 10 minutes.

  • Initiate the reaction by adding GDC-0834 (e.g., 1 µM final concentration).

  • Incubate at 37°C for a predetermined time (e.g., 15 minutes, ensure you are within the linear range of metabolite formation).

  • Terminate the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of metabolite M1 using a validated LC-MS/MS method.

  • Calculate the percent inhibition of M1 formation for each inhibitor relative to the vehicle control.

Visualizations

Diagram 1: GDC-0834 Metabolic Pathway

GDC_0834_Metabolism cluster_enzymes Mediating Enzymes (Human Liver Cytosol) GDC_0834 GDC-0834 (Active BTK Inhibitor) M1 M1 (Inactive Aniline Metabolite) GDC_0834->M1 Amide Hydrolysis M2 M2 (Acid Metabolite) GDC_0834->M2 Amide Hydrolysis AO Aldehyde Oxidase (AO) CES Carboxylesterase (CES)

Caption: Metabolic conversion of GDC-0834 to its inactive metabolites.

Diagram 2: Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_HLC Prepare Human Liver Cytosol (HLC) pre_incubation 1. Pre-incubate HLC with Inhibitor/Vehicle prep_HLC->pre_incubation prep_GDC Prepare GDC-0834 Solution start_reaction 2. Add GDC-0834 to start reaction prep_GDC->start_reaction prep_inhibitors Prepare Inhibitor Solutions (e.g., Raloxifene, BNPP) prep_inhibitors->pre_incubation pre_incubation->start_reaction stop_reaction 3. Terminate with Acetonitrile start_reaction->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % Inhibition lcms->data_analysis BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Response B-Cell Proliferation, Survival, and Activation Downstream->Response GDC0834 GDC-0834 GDC0834->BTK Inhibition

References

Interpreting unexpected results in GDC-0834 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GDC-0834. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results during their experiments with this Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: We observe potent GDC-0834 activity in biochemical assays, but see minimal to no effect in our human cell-based assays. Why is there a discrepancy?

A1: This is a commonly encountered issue and is likely due to the rapid metabolism of GDC-0834 in human cells. GDC-0834 undergoes extensive and rapid amide hydrolysis, primarily mediated by human aldehyde oxidase (AO), to form an inactive metabolite, M1.[1][2][3] This metabolic process is significantly more pronounced in human-derived cells and systems compared to those from preclinical species like mice or rats.[3][4] Consequently, the active parent compound's concentration is quickly depleted in the cell culture medium, leading to a lack of efficacy.

Troubleshooting Steps:

  • Confirm Metabolism: Use LC-MS/MS to analyze the cell culture supernatant over time to measure the concentrations of both GDC-0834 and its inactive metabolite, M1. A rapid decrease in GDC-0834 and a corresponding increase in M1 would confirm metabolic instability.

  • Consider Species: If possible, compare results in human cell lines versus cell lines from species where GDC-0834 is more stable (e.g., mouse, rat) to see if the effect is species-specific.

  • Use an AO Inhibitor: Co-incubation with a known aldehyde oxidase inhibitor may help to reduce the metabolism of GDC-0834 and restore its activity in human cell lines.

Q2: After administering GDC-0834 orally in human subjects, plasma concentrations of the parent drug were unexpectedly low or undetectable. What is the cause?

A2: This finding is consistent with early clinical trial results.[1][4][5] The low systemic exposure of GDC-0834 in humans is due to extensive first-pass metabolism in the liver.[3][6][7] The primary metabolic pathway is amide hydrolysis, catalyzed by aldehyde oxidase (AO) and to a lesser extent, carboxylesterases (CES), leading to the formation of the inactive aniline (B41778) metabolite M1.[1][2] In a single-dose human clinical trial, plasma concentrations of GDC-0834 were below the limit of quantitation (<1 ng/ml) for most samples, while substantial plasma concentrations of the M1 metabolite were observed.[4][7][8]

Q3: We are seeing unexpected off-target effects in our experiments. What other cellular targets does GDC-0834 interact with?

A3: Besides its potent inhibition of BTK, GDC-0834 is a potent inhibitor of aldehyde oxidase (AO).[2] It has been shown to inhibit the metabolism of known AO substrates with IC50 values in the range of 0.86 to 1.87 µM.[1][9] Therefore, if your experimental system relies on AO activity or involves substrates metabolized by AO, you may observe unexpected effects. It is also a good practice to consider that while GDC-0834 is a selective BTK inhibitor, like other kinase inhibitors, it may have a broader off-target profile that is not fully characterized. General off-target effects of BTK inhibitors can include impacts on other kinases, which may lead to unforeseen cellular responses.[10]

Q4: How can we develop resistance to GDC-0834 in our long-term cell culture experiments?

A4: While GDC-0834 is a reversible BTK inhibitor, mechanisms of resistance observed for other non-covalent BTK inhibitors may be relevant. Resistance to BTK inhibitors can arise through on-target mutations in the BTK kinase domain that interfere with inhibitor binding.[11] Additionally, mutations in downstream signaling molecules, such as Phospholipase C gamma 2 (PLCγ2), can lead to autonomous B-cell receptor activity, bypassing the need for BTK signaling.[9][11]

Troubleshooting Guides

Issue 1: Poor or No Inhibition of BTK Phosphorylation in Human Cells
  • Symptom: Western blot analysis shows no decrease in phosphorylated BTK (pBTK-Tyr223) in human B-cells treated with GDC-0834, despite success in biochemical assays.

  • Potential Cause: Rapid metabolic inactivation of GDC-0834 by aldehyde oxidase present in human cells.

  • Troubleshooting Workflow:

start No pBTK Inhibition in Human Cells check_metabolism Quantify GDC-0834 and M1 metabolite in supernatant via LC-MS/MS start->check_metabolism high_m1 High M1, Low GDC-0834? check_metabolism->high_m1 confirm_metabolism Conclusion: Rapid metabolism is the likely cause. high_m1->confirm_metabolism Yes other_issues Consider other experimental issues: - Compound potency - Antibody quality - Western blot protocol high_m1->other_issues No troubleshoot_protocol Troubleshoot Western Blot Protocol other_issues->troubleshoot_protocol

Troubleshooting workflow for lack of pBTK inhibition.
Issue 2: Inconsistent GDC-0834 Quantification in Plasma Samples

  • Symptom: High variability in GDC-0834 concentrations measured by LC-MS/MS in plasma samples from preclinical models.

  • Potential Cause: Issues with sample collection, processing, or the analytical method.

  • Troubleshooting Steps:

    • Review Blood Collection: Ensure blood samples are collected at consistent time points and immediately processed to plasma. Use appropriate anticoagulants.

    • Check Sample Stability: GDC-0834 may be unstable in plasma at room temperature. Ensure samples are kept on ice after collection and frozen at -80°C as soon as possible.

    • Validate LC-MS/MS Method:

      • Confirm the linearity of the standard curve.

      • Assess matrix effects by comparing calibration curves in solvent and in plasma.

      • Ensure the internal standard is appropriate and added consistently.

      • Verify the protein precipitation method is efficient and reproducible.

Quantitative Data Summary

Table 1: GDC-0834 Potency and Activity

Target / Assay Species IC50 Reference
BTK (Biochemical Assay) N/A 5.9 nM [9][12]
BTK (Cellular Assay) N/A 6.4 nM [9]
pBTK-Tyr223 Inhibition (in vivo) Mouse 1.1 µM [9][12]
pBTK-Tyr223 Inhibition (in vivo) Rat 5.6 µM [9][12]

| Aldehyde Oxidase (AO) Substrates | Human | 0.86 - 1.87 µM |[1][9] |

Table 2: GDC-0834 Metabolite (M1) Formation Kinetics in Liver Microsomes

Species Vmax (pmol/min/mg) Km (µM) Intrinsic Clearance (Vmax/Km) (µL/min/mg) Reference
Human 1330 ± 70 7.9 ± 1.0 169 [4][7]
Monkey 102 ± 2 10.1 ± 0.9 10.1 [4][7]
Dog 45 ± 4 6.0 ± 1.3 7.4 [4][7]

| Rat | 10.4 ± 0.5 | 10.4 ± 1.4 | 1.0 |[4][7] |

Experimental Protocols

Protocol 1: Western Blot for BTK Phosphorylation

This protocol is for detecting phosphorylated BTK (pBTK) at Tyr223 in B-cell lysates.

  • Sample Preparation:

    • Culture B-cells to the desired density and treat with GDC-0834 or vehicle control for the specified time.

    • Harvest cells and wash with ice-cold PBS containing phosphatase inhibitors.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load samples onto an 8-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.[12][13]

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol (B129727) before transfer.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12][14]

    • Incubate the membrane with a primary antibody against pBTK-Tyr223 (diluted in 5% BSA/TBST) overnight at 4°C.[12]

    • Wash the membrane three times for 10 minutes each with TBST.[13]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing:

    • To normalize, the membrane can be stripped and reprobed with an antibody for total BTK.[12]

Protocol 2: LC-MS/MS for GDC-0834 Quantification in Plasma

This protocol provides a general workflow for quantifying GDC-0834 and its M1 metabolite in plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new plate or vial for analysis.[4]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Detection: Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for GDC-0834, the M1 metabolite, and the internal standard.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of GDC-0834 and M1 into blank plasma and processing as described above.

    • Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.[15]

Visualizations

BTK Signaling Pathway

The B-cell receptor (BCR) signaling cascade is crucial for B-cell survival and proliferation. GDC-0834 targets BTK, a key kinase in this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Recruits & Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates NFkB NF-κB PLCG2->NFkB Activates Survival Cell Survival & Proliferation NFkB->Survival GDC0834 GDC-0834 GDC0834->BTK Inhibits

Simplified BTK signaling pathway and the inhibitory action of GDC-0834.
GDC-0834 Metabolic Pathway in Humans

The primary reason for the low exposure of GDC-0834 in humans is its rapid metabolism via amide hydrolysis.

GDC0834 GDC-0834 (Active BTK Inhibitor) M1 M1 Metabolite (Inactive) GDC0834->M1 Amide Hydrolysis Enzymes Aldehyde Oxidase (AO) Carboxylesterase (CES)

Metabolic inactivation of GDC-0834 in humans.

References

Validation & Comparative

A Comparative Guide to the Selectivity of GDC-0834 and Zanubrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two Bruton's tyrosine kinase (BTK) inhibitors: GDC-0834 and zanubrutinib (B611923). While both compounds potently inhibit BTK, a critical mediator in B-cell receptor (BCR) signaling, their off-target profiles differ significantly, impacting their translational potential. This document summarizes key quantitative data, outlines experimental methodologies for assessing selectivity, and provides visual representations of relevant biological pathways and experimental workflows.

Executive Summary

GDC-0834 is a potent and selective BTK inhibitor that demonstrated promising preclinical activity.[1][2] However, its clinical development was halted due to a significant species-dependent metabolic liability.[3][4] Specifically, GDC-0834 is rapidly metabolized via amide hydrolysis in humans, a reaction mediated by aldehyde oxidase (AO), leading to insufficient drug exposure.[3][5]

Zanubrutinib, a next-generation BTK inhibitor, was designed for greater selectivity to minimize off-target effects associated with first-generation inhibitors like ibrutinib (B1684441).[6][7] It exhibits a more favorable safety profile due to its reduced activity against other kinases, such as those in the TEC and EGFR families.[8][9] Clinical studies have demonstrated zanubrutinib's efficacy and a lower incidence of certain adverse events compared to ibrutinib.[10]

Quantitative Data Summary

The following table summarizes the available quantitative data for GDC-0834 and zanubrutinib, highlighting their potency against BTK and key off-target interactions.

CompoundTargetAssay TypeIC50 (nM)Notes
GDC-0834 BTKBiochemical5.9Potent inhibition of the primary target.[1]
BTKCellular6.4Demonstrates cellular activity against BTK.[1]
Aldehyde Oxidase (AO) substratesCellular860 - 1870Potent reversible inhibitor of multiple AO substrates, indicating a significant off-target liability.[1]
Zanubrutinib BTKBiochemical<1High potency against the primary target.
REC-1 (MCL cell line)Cellular0.9Demonstrates potent anti-proliferative activity in a cancer cell line.[6]
TMD8 (ABC-DLBCL cell line)Cellular0.4Shows strong activity in another malignant B-cell line.[6]
OCI-Ly-10 (ABC-DLBCL cell line)Cellular1.5Consistent potent activity across relevant cell lines.[6]
EGFRKinase Assay8-fold higher than ibrutinibReduced off-target activity compared to ibrutinib, potentially leading to fewer skin and gastrointestinal side effects.[8]
ITKKinase Assay26-fold higher than ibrutinibLower inhibition of ITK may result in less impact on T-cell and NK-cell function.[8][9]
JAK3Kinase Assay51-fold higher than ibrutinibMinimized off-target effects on JAK3, potentially reducing immunosuppressive effects.[8]
HER2Kinase Assay70-fold higher than ibrutinibSignificantly less inhibition of HER2 compared to ibrutinib.[8]
TECKinase Assay2.4-fold higher than ibrutinibReduced, though still present, off-target activity against a member of the TEC kinase family, which may contribute to a lower bleeding risk.[8]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the B-cell receptor signaling pathway and a general workflow for assessing kinase inhibitor selectivity.

BCR_Signaling_Pathway B-Cell Receptor (BCR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Activation NF_kB_AP1_NFAT NF-κB, AP-1, NFAT (Transcription Factors) IP3_DAG->NF_kB_AP1_NFAT Signaling Cascade Cell_Survival B-Cell Proliferation, Survival & Differentiation NF_kB_AP1_NFAT->Cell_Survival Gene Expression GDC_0834 GDC-0834 GDC_0834->BTK Inhibition Zanubrutinib Zanubrutinib Zanubrutinib->BTK Inhibition Kinase_Selectivity_Workflow Experimental Workflow for Kinase Inhibitor Selectivity Profiling cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models KinomeScan KinomeScan Profiling (e.g., against >400 kinases) IC50_determination Biochemical IC50 Determination (Primary Target & Key Off-Targets) KinomeScan->IC50_determination Identify Hits Target_Engagement Target Engagement Assay (e.g., NanoBRET) IC50_determination->Target_Engagement Confirm Cellular Activity Phosphorylation_Assay Cellular BTK Phosphorylation Assay (Western Blot or ELISA) Target_Engagement->Phosphorylation_Assay Validate Downstream Inhibition Proliferation_Assay Cell-Based Proliferation Assays (Cancer Cell Lines) Phosphorylation_Assay->Proliferation_Assay Assess Functional Outcome Animal_Models Pharmacodynamic & Efficacy Studies (e.g., in mouse models) Proliferation_Assay->Animal_Models Evaluate In Vivo Compound Test Compound (e.g., GDC-0834, Zanubrutinib) Compound->KinomeScan Compound->IC50_determination Compound->Target_Engagement Compound->Phosphorylation_Assay Compound->Proliferation_Assay Compound->Animal_Models

References

Comparative Efficacy Analysis: GDC-0834 (R-enantiomer) in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Comparison: Direct comparative efficacy data between the S-enantiomer and the racemic mixture of GDC-0834 is not publicly available. The development of GDC-0834, the (R)-enantiomer of a potent Bruton's tyrosine kinase (BTK) inhibitor, was discontinued (B1498344) after Phase I clinical trials.[1][2] This decision was due to its rapid amide hydrolysis in humans, leading to insufficient drug exposure.[1][2] Consequently, further clinical development, including studies on the racemate or the S-enantiomer, was not pursued. This guide, therefore, focuses on the preclinical efficacy of the extensively studied R-enantiomer, GDC-0834.

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[3][4] It was investigated as a potential therapeutic agent for rheumatoid arthritis.[3][4]

Quantitative Efficacy Data of GDC-0834 (R-enantiomer)

The preclinical efficacy of GDC-0834 has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of BTK by GDC-0834

Assay TypeSystemIC₅₀ (nM)
Biochemical AssayHuman BTK enzyme5.9 ± 1.1
Cellular AssayRat Splenocytes6.4 ± 1.6
[Source: Journal of Pharmacology and Experimental Therapeutics, 2011][4]

Table 2: In Vivo Efficacy of GDC-0834 in a Rat Collagen-Induced Arthritis (CIA) Model

Dosing Regimen (mg/kg)Outcome MeasureResult
30 - 100Dose-dependent decrease in ankle swellingStatistically significant reduction observed
30 - 100Reduction of morphologic pathologySignificant improvement in joint architecture
-Inhibition of BTK phosphorylation (pBTK) needed to reduce ankle swelling increase by half73%
[Source: Journal of Pharmacology and Experimental Therapeutics, 2011][4]

Table 3: In Vivo Inhibition of BTK Phosphorylation by GDC-0834

SpeciesIC₅₀ (µM)
Mouse1.1
Rat5.6
[Source: Journal of Pharmacology and Experimental Therapeutics, 2011][4]

Experimental Protocols

1. In Vitro BTK Inhibition Assay (Biochemical)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of GDC-0834 against purified human BTK enzyme.

  • Methodology: A Lanthascreen assay was utilized to quantify the phosphorylation of an exogenous peptide substrate by full-length human BTK.

  • Procedure:

    • The BTK enzyme (0.075 ng) was incubated in a 25 µL reaction volume containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 2 mM dithiothreitol, 0.2 mM NaVO₄, 0.01% casein, 0.01% Triton X-100, 2.5% glycerol, and 0.4 µM of a fluorescein-labeled poly-Glu/Ala/Tyr peptide.[5]

    • The enzymatic reaction was initiated by adding ATP to a final concentration of 25 µM.[5]

    • The reaction mixture was incubated for 60 minutes at room temperature.[5]

    • The reaction was terminated by adding a Tb-PY20 detection antibody (2 nM final concentration) in 60 mM EDTA.[5]

    • After a 30-minute incubation at room temperature, the fluorescence was measured on a PerkinElmer Envision plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.[5]

    • The IC₅₀ values were calculated by fitting the response versus inhibitor concentration data using GraphPad Prism.[5]

2. In Vivo Rat Collagen-Induced Arthritis (CIA) Model

  • Objective: To evaluate the anti-arthritic efficacy of GDC-0834 in a preclinical model of rheumatoid arthritis.

  • Methodology: Arthritis was induced in female Lewis rats by immunization with bovine type II collagen. The efficacy of GDC-0834 was assessed by measuring ankle swelling and histopathological changes.

  • Procedure:

    • Female Lewis rats were immunized at the base of the tail and two sites on the back with 300 µL of Freund's incomplete adjuvant containing 2 mg/mL of bovine type II collagen on days 0 and 6.

    • Oral administration of GDC-0834 (at doses of 30 and 100 mg/kg) or vehicle was initiated on day 0 and continued through day 16.[4]

    • Ankle diameter was measured daily from day 9 to day 17.

    • On day 17, terminal serum samples were collected, and animals were euthanized for tissue collection and histopathological analysis of the joints.

    • The anti-arthritic effect was determined by the reduction in ankle swelling and improvement in morphological pathology compared to the vehicle-treated group.[4]

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Recruitment Antigen Antigen Antigen->BCR Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation GDC0834 GDC-0834 GDC0834->BTK Inhibition IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFkB NF-κB IP3->NFkB MAPK MAPK DAG->MAPK Cell_Response B-cell Proliferation, Survival, and Differentiation NFkB->Cell_Response MAPK->Cell_Response

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of GDC-0834.

Experimental_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Immunization Immunization of Lewis Rats with Type II Collagen Dosing Oral Administration of GDC-0834 or Vehicle (Days 0-16) Immunization->Dosing Ankle_Measurement Daily Measurement of Ankle Diameter (Days 9-17) Dosing->Ankle_Measurement Pathology Histopathological Analysis of Joints (Day 17) Dosing->Pathology Data_Analysis Data Analysis and Comparison to Vehicle Ankle_Measurement->Data_Analysis Pathology->Data_Analysis

Caption: Experimental workflow for evaluating GDC-0834 in the rat collagen-induced arthritis model.

References

A Comparative Guide to Reversible BTK Inhibitors: GDC-0834 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling element in B-cell and myeloid cell pathways.[1][2][3] Its essential role in the B-cell receptor (BCR) signaling cascade has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[4][5] While first-generation BTK inhibitors irreversibly bind to cysteine 481 (Cys481) in the BTK active site, a newer class of reversible inhibitors has emerged to address challenges such as acquired resistance and off-target effects.[2][6][7]

This guide provides a detailed comparison of GDC-0834, an early reversible BTK inhibitor, with next-generation reversible inhibitors, including the "reversible covalent" inhibitor rilzabrutinib (B1431308) and the non-covalent inhibitors pirtobrutinib (B8146385) and fenebrutinib (B560142). We will examine their mechanisms of action, biochemical potency, selectivity, and pharmacokinetic profiles, supported by experimental data and protocols.

Mechanism of Action: A Shift from Reversible to Non-Covalent and Reversible Covalent Binding

GDC-0834 was developed as a potent, selective, and reversible ATP-competitive inhibitor of BTK.[8] However, its clinical development was halted due to a significant metabolic liability.[9][10][11] Newer reversible inhibitors have been designed with improved properties. Pirtobrutinib, a non-covalent inhibitor, binds reversibly to the ATP-binding site, a mechanism that allows it to be effective against both wild-type BTK and the C481S mutant, which confers resistance to irreversible inhibitors.[6][12] Rilzabrutinib employs a unique "reversible covalent" mechanism, forming a covalent bond that allows for durable target engagement while still permitting dissociation, aiming to balance efficacy with safety.[1]

cluster_BCR B-Cell Receptor (BCR) Signaling cluster_Inhibitors BTK Inhibitors BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PKC PKCβ PLCG2->PKC NFkB NF-κB PKC->NFkB Proliferation B-Cell Proliferation, Survival, Differentiation NFkB->Proliferation GDC_0834 GDC-0834 (Reversible) GDC_0834->BTK Inhibition Pirtobrutinib Pirtobrutinib (Non-covalent) Pirtobrutinib->BTK Inhibition Rilzabrutinib Rilzabrutinib (Reversible Covalent) Rilzabrutinib->BTK Inhibition

Figure 1: BTK Signaling Pathway and Inhibitor Action.

Comparative Performance Data

The following tables summarize key quantitative data, comparing the biochemical potency, cellular activity, and pharmacokinetic properties of GDC-0834 with other selected reversible BTK inhibitors.

Table 1: Biochemical and Cellular Potency of Reversible BTK Inhibitors

InhibitorTypeTargetIC50 (Biochemical)IC50 (Cellular)Reference(s)
GDC-0834 ReversibleBTK5.9 nM6.4 nM (BTK activity)[13]
Rilzabrutinib Reversible CovalentBTK1.3 nMN/A[14]
Pirtobrutinib Non-covalentBTK (WT)N/A5.69 nM (pBTK Y223)[15]
BTK (C481S)N/APotent Inhibition[12][16]
Fenebrutinib Non-covalentBTK (WT)0.91 nM (Ki)8.4 nM (CD69)[17]
Branebrutinib *CovalentBTK0.1 nM11 nM (CD69)[18][19]

*Note: Branebrutinib is an irreversible covalent inhibitor included for potency context.

Table 2: Pharmacokinetic and Metabolic Profile Comparison

InhibitorKey Pharmacokinetic CharacteristicsPrimary Metabolic PathwayClinical StatusReference(s)
GDC-0834 Poor oral exposure in humans. Low bioavailability.Rapid amide hydrolysis, predominantly in humans, mediated by Aldehyde Oxidase (AO).[8][20]Development Terminated[9][10][21]
Rilzabrutinib Rapidly absorbed. Long BTK residence time with low systemic exposure.N/APhase 3 Trials[1][14][22][23]
Pirtobrutinib Favorable absorption, distribution, metabolism, and excretion (ADME) properties.N/AFDA Approved[6]
Fenebrutinib Developed to overcome the PK liabilities of GDC-0834.Designed for improved metabolic stability.Clinical Trials[11][24]

The Critical Flaw of GDC-0834: Species-Dependent Metabolism

The clinical failure of GDC-0834 serves as a critical case study in drug development. While it showed promising potency, selectivity, and pharmacokinetics in preclinical animal models (mouse, rat, dog), it was rapidly metabolized in humans.[9][21] In vitro studies using human liver cytosol and hepatocytes revealed that GDC-0834 undergoes extensive and rapid amide hydrolysis to form an inactive metabolite, a process much more pronounced in humans than in preclinical species.[8][21][25] This reaction is primarily mediated by aldehyde oxidase (AO).[10][20] Consequently, when administered to healthy volunteers, plasma concentrations of the parent drug were below the limit of quantitation (<1 ng/ml), leading to insufficient drug exposure and termination of its development.[8][9][21]

cluster_pk Metabolic Pathway GDC0834 GDC-0834 (Active BTK Inhibitor) Metabolites Inactive Metabolites (M1 and M2) GDC0834->Metabolites Amide Hydrolysis AO Aldehyde Oxidase (AO) (Human Liver) AO->GDC0834 Catalyzes

Figure 2: GDC-0834 Metabolic Hydrolysis Pathway.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing comparative data. Below are representative protocols for key assays used in the characterization of BTK inhibitors.

1. Biochemical BTK Enzyme Inhibition Assay

  • Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified BTK by 50% (IC50).

  • Methodology:

    • Reagents: Purified recombinant BTK enzyme, ATP, a suitable peptide substrate.

    • Procedure: The inhibitor, at various concentrations, is pre-incubated with the BTK enzyme in a reaction buffer.

    • The kinase reaction is initiated by adding ATP and the substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or radioisotope labeling.

    • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the dose-response curve using non-linear regression.[13]

2. Cellular BTK Autophosphorylation Assay

  • Objective: To measure an inhibitor's ability to block BTK activity within a cellular context by quantifying the phosphorylation of BTK at Tyr223.

  • Methodology:

    • Cell Line: A relevant cell line, such as Ramos B-cells or HEK293T cells expressing BTK, is used.

    • Procedure: Cells are incubated with varying concentrations of the BTK inhibitor for a set period.

    • B-cell receptor signaling is stimulated (e.g., using anti-IgM) to induce BTK autophosphorylation.

    • Cells are lysed to release cellular proteins.

    • Detection: Levels of phosphorylated BTK (pBTK-Tyr223) and total BTK are determined via Western blot or ELISA.[13]

    • Data Analysis: The pBTK signal is normalized to the total BTK signal for each sample. The percentage of inhibition is calculated relative to stimulated cells treated with vehicle only. The cellular IC50 is derived from the resulting dose-response curve.[13]

start Start: Seed B-cells (e.g., Ramos) step1 Incubate cells with varying concentrations of BTK inhibitor start->step1 step2 Stimulate BCR pathway (e.g., with anti-IgM) to induce pBTK step1->step2 step3 Lyse cells to extract proteins step2->step3 step4 Quantify pBTK (Y223) and Total BTK (Western Blot / ELISA) step3->step4 step5 Normalize pBTK to Total BTK step4->step5 step6 Calculate % Inhibition vs. Vehicle Control step5->step6 end Determine Cellular IC50 step6->end

Figure 3: Workflow for Cellular BTK Autophosphorylation Assay.

3. In Vitro Metabolic Stability Assay in Liver Microsomes

  • Objective: To assess the rate at which a compound is metabolized by liver enzymes, identifying potential liabilities like that of GDC-0834.

  • Methodology:

    • Reagents: Pooled liver microsomes (human and preclinical species), NADPH (for CYP-mediated metabolism), and the test compound (GDC-0834).

    • Procedure: GDC-0834 was incubated with liver microsomes in the presence and absence of NADPH to distinguish between oxidative and non-oxidative metabolism.[21]

    • Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes).

    • The reaction is quenched (e.g., with acetonitrile).

    • Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.[13]

    • Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters like intrinsic clearance (CLint), which for GDC-0834 was found to be 23- to 169-fold higher in humans compared to preclinical species.[21]

Conclusion

GDC-0834 was a potent and selective reversible BTK inhibitor in preclinical studies, but its journey highlights the critical importance of understanding species-specific metabolism. Its rapid amide hydrolysis in humans, a pathway largely absent in preclinical models, rendered it clinically unviable.[8][9][21]

The subsequent development of reversible BTK inhibitors has successfully addressed this and other challenges. Non-covalent inhibitors like the FDA-approved pirtobrutinib and fenebrutinib offer the dual advantages of a favorable pharmacokinetic profile and efficacy against C481S resistance mutations.[6][11][17] Meanwhile, compounds like rilzabrutinib are exploring novel reversible covalent mechanisms to optimize the balance of durable target engagement and safety.[1] This evolution underscores a sophisticated approach to drug design, moving beyond simple potency to engineer molecules with the metabolic stability and refined binding kinetics necessary for clinical success.

References

A Comparative Guide to the In Vitro and In Vivo Anti-Inflammatory Effects of GDC-0834

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anti-inflammatory properties of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The following sections detail its performance through quantitative data from key experiments, comparisons with alternative BTK inhibitors, and comprehensive experimental protocols. This information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Performance of GDC-0834

GDC-0834 has demonstrated significant inhibitory effects on BTK both in laboratory assays and in living organisms. The data below summarizes its potency and efficacy in various preclinical models.

Table 1: In Vitro and In Vivo Potency of GDC-0834

Assay TypeSpecies/SystemIC50 ValueCitation
In Vitro Biochemical Assay5.9 nM[1][2]
Cellular Assay6.4 nM[1][2]
In Vivo Mouse1.1 µM[1][2]
Rat5.6 µM[1][2]

Table 2: In Vivo Efficacy of GDC-0834 in Rat Collagen-Induced Arthritis (CIA) Model

Dosage (Oral)EffectCitation
30-100 mg/kg (once or twice daily)Dose-dependent decrease in ankle swelling and reduction of morphological pathology.[1][2]
Not SpecifiedA 73% inhibition of BTK phosphorylation was required to reduce the rate of ankle swelling increase by half.[1]

Comparative Analysis with Alternative BTK Inhibitors

The development of GDC-0834 was ultimately halted due to its rapid amide hydrolysis in humans, leading to insufficient drug exposure.[3][4] This metabolic instability highlighted significant species differences in its metabolism.[5] The landscape of BTK inhibitors has since evolved, with several alternatives reaching clinical application. These alternatives primarily differ in their binding mechanism (covalent vs. non-covalent) and their selectivity profile.

Table 3: Comparison of GDC-0834 with Other BTK Inhibitors

InhibitorMechanism of ActionKey CharacteristicsCitation
GDC-0834 Reversible, Non-covalentPotent and selective, but has poor pharmacokinetic properties in humans due to rapid metabolism.[3][6][3][6]
Ibrutinib (B1684441) Irreversible, CovalentFirst-in-class BTK inhibitor; also inhibits other kinases like TEC and EGFR, which can lead to off-target effects.[6][7][6][7]
Acalabrutinib Irreversible, CovalentMore selective than ibrutinib with less off-target activity on TEC and EGFR, potentially leading to a better safety profile.[6][7][6][7]
Zanubrutinib Irreversible, CovalentDesigned for greater BTK occupancy and higher selectivity over other kinases compared to ibrutinib.[7][8][7][8]
Fenebrutinib (GDC-0853) Reversible, Non-covalentA non-covalent inhibitor developed to overcome resistance mutations (e.g., C481S) that affect covalent inhibitors.[7][8][7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. In Vitro BTK Inhibition Assays

  • Biochemical Assay: The kinase activity of BTK was measured to determine the half-maximal inhibitory concentration (IC50). The response of the enzyme to varying concentrations of GDC-0834 was fitted using software such as GraphPad Prism to calculate the IC50 value.[2]

  • Cellular Assay: Cellular inhibition of BTK was assessed by measuring the phosphorylation of BTK at tyrosine 223 (pBTK-Tyr223). Blood samples were treated with different concentrations of GDC-0834. The levels of pBTK and total BTK were determined by Western blot analysis. The pBTK signal was normalized to the total BTK in each sample, and these normalized values were compared to vehicle-treated samples to calculate the percentage of inhibition.[2]

2. In Vivo BTK Phosphorylation Inhibition

  • Animal Models: BALB/c mice and Lewis rats were used.[2]

  • Dosing: GDC-0834 was administered orally to the animals at various doses (e.g., 25, 50, 100, and 150 mg/kg in mice).[2]

  • Sample Collection: Terminal blood samples were collected at different time points (e.g., 2, 4, or 6 hours post-dose).[2]

  • Analysis: Plasma levels of GDC-0834 were quantified using Liquid Chromatography with tandem mass spectrometry (LC/MS/MS). The levels of pBTK-Tyr223 and total BTK in the blood were determined by Western blot. The percentage of pBTK inhibition was calculated using the following formula: % Inhibition = (1 - (Normalized pBTK of test sample / Normalized pBTK of vehicle-treated sample)) * 100[2]

3. Rat Collagen-Induced Arthritis (CIA) Model

  • Animals: Female Lewis rats were used for this model.[2]

  • Induction of Arthritis: Arthritis was induced by injecting an emulsion of Freund's incomplete adjuvant containing bovine type II collagen at the base of the tail and two additional sites on the back on days 0 and 6.[2][9] This immunization process triggers an autoimmune response against collagen, leading to arthritis.[10]

  • Treatment Protocol: Oral dosing of GDC-0834 at various concentrations (e.g., 1, 3, 10, 30, and 100 mg/kg) was initiated on day 0 and continued through day 16. Different dosing schedules were tested, including twice daily, once daily, and every other day.[2]

  • Efficacy Evaluation: The primary endpoint for efficacy was the measurement of ankle swelling (diameter). The severity of arthritis was also assessed through morphological and pathological evaluation of the joints.[1][11]

Visualizations: Signaling Pathways and Experimental Workflows

BTK Signaling Pathway in B-Cells

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its inhibition by GDC-0834 blocks the downstream signaling cascade that leads to B-cell proliferation and activation, which are key events in the pathogenesis of rheumatoid arthritis.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream GDC0834 GDC-0834 GDC0834->BTK Inhibits Response B-Cell Proliferation & Activation Downstream->Response Antigen Antigen Antigen->BCR Binding

Caption: BTK signaling pathway and the inhibitory action of GDC-0834.

Experimental Workflow for the Rat Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for treating rheumatoid arthritis. The workflow involves immunization to induce the disease, followed by treatment and subsequent evaluation of arthritic symptoms.

CIA_Workflow cluster_Induction Disease Induction Phase cluster_Treatment Treatment Phase cluster_Evaluation Evaluation Phase Day0 Day 0: Primary Immunization (Bovine Type II Collagen in Complete Freund's Adjuvant) Day6 Day 6: Booster Immunization (Bovine Type II Collagen in Incomplete Freund's Adjuvant) Dosing Day 0 to Day 16: Oral Administration of GDC-0834 (or Vehicle Control) Day6->Dosing Treatment Begins Monitoring Ongoing Monitoring: Measure Ankle Swelling (Diameter) Dosing->Monitoring During Treatment Endpoint Day 17: Final Assessment - Morphological Pathology - Histology of Joints Monitoring->Endpoint Concludes With

Caption: Workflow of the rat collagen-induced arthritis (CIA) model.

References

Validating On-Target Effects of GDC-0834: A Comparative Guide with BTK Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Bruton's tyrosine kinase (BTK) inhibitor GDC-0834, with a focus on methodologies for validating its on-target effects using BTK knockout models. While GDC-0834's clinical development was halted due to rapid metabolism in humans, its potent and selective preclinical profile serves as a valuable case study. This document outlines the key characteristics of GDC-0834 in comparison to other notable BTK inhibitors and presents the experimental frameworks necessary for rigorous on-target validation.

Introduction to GDC-0834

GDC-0834 is a potent and selective, reversible ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell receptor (BCR) pathway.[1][2] Unlike covalent inhibitors such as ibrutinib (B1684441) and acalabrutinib, which form an irreversible bond with a cysteine residue (C481) in the BTK active site, GDC-0834 binds non-covalently.[3][4] This distinction is significant, particularly in the context of acquired resistance to covalent inhibitors often mediated by mutations at the C481 site.[4]

Despite promising preclinical efficacy and selectivity, GDC-0834 demonstrated high susceptibility to amide hydrolysis in humans, leading to insufficient drug exposure and termination of its clinical development.[1][5] Nevertheless, the principles for validating its on-target effects remain a cornerstone of kinase inhibitor drug development.

Performance Comparison of BTK Inhibitors

The following tables summarize the key quantitative data for GDC-0834 in comparison to the first-generation covalent inhibitor ibrutinib and the second-generation covalent inhibitor acalabrutinib.

Parameter GDC-0834 Ibrutinib Acalabrutinib Reference
Mechanism of Action Reversible, Non-CovalentIrreversible, CovalentIrreversible, Covalent[1][3]
Binding Target BTK ATP-binding pocketBTK Cys481BTK Cys481[3][4]
BTK IC50 (Biochemical) 5.9 nM~0.5 nM~5 nM[6]
BTK IC50 (Cellular) 6.4 nMNot specifiedNot specified[6]

Table 1: Comparison of Biochemical and Cellular Potency.

Parameter GDC-0834 Ibrutinib Acalabrutinib Reference
In Vivo Model MouseCanineCanine[6][7]
Effect Dose-dependent inhibition of pBTK-Tyr223Inhibition of BTK and downstream targetsPotent inhibition of BTK activity[6][7]
Key In Vivo IC50 1.1 µM (Mouse)Not specifiedNot specified[6]

Table 2: In Vivo Pharmacodynamic Effects.

Signaling Pathway and Experimental Workflows

To understand the validation process, it is crucial to visualize the underlying biological and experimental frameworks.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK Kinases BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation GDC0834 GDC-0834 (Reversible Inhibitor) GDC0834->BTK Covalent_Inhibitors Ibrutinib / Acalabrutinib (Covalent Inhibitors) Covalent_Inhibitors->BTK IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: BTK Signaling Pathway and Points of Inhibition.

Knockout_Validation_Workflow cluster_wildtype Wild-Type (WT) Cells cluster_knockout BTK Knockout (KO) Cells WT_cells Culture WT B-Cells WT_treat Treat with GDC-0834 WT_cells->WT_treat WT_assay Measure Downstream Effect (e.g., pPLCγ2, Ca²⁺ flux) WT_treat->WT_assay WT_result Result: Inhibition Observed WT_assay->WT_result Conclusion Conclusion: Effect is On-Target (BTK-dependent) WT_result->Conclusion KO_cells Culture BTK KO B-Cells KO_treat Treat with GDC-0834 KO_cells->KO_treat KO_assay Measure Downstream Effect KO_treat->KO_assay KO_result Result: No Inhibition Observed KO_assay->KO_result KO_result->Conclusion

Caption: Experimental Workflow for On-Target Validation.

Validation_Logic start Hypothesis: GDC-0834 inhibits BCR signaling via BTK condition1 Condition Wild-Type Cells + GDC-0834 start->condition1 condition2 Condition BTK KO Cells + GDC-0834 start->condition2 outcome1 Outcome |  Signaling Inhibited? condition1:f1->outcome1:f0 outcome2 Outcome |  Signaling Inhibited? condition2:f1->outcome2:f0 conclusion_on On-Target Effect Confirmed outcome1:f1->conclusion_on  Yes outcome2:f1->conclusion_on  No conclusion_off Off-Target Effect Suspected outcome2:f1->conclusion_off  Yes

Caption: Logical Framework for On-Target Effect Validation.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental findings.

Protocol 1: Biochemical BTK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of isolated BTK.

  • Materials : Recombinant human BTK enzyme, biotinylated peptide substrate, ATP, GDC-0834 (or other inhibitors), kinase buffer, and a detection system (e.g., LANCE® Ultra time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Procedure :

    • Prepare serial dilutions of GDC-0834 in DMSO.

    • In a 384-well plate, add BTK enzyme, the peptide substrate, and the diluted compound.

    • Incubate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding ATP to a final concentration equivalent to its Km value.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the europium-labeled anti-phosphotyrosine antibody and the streptavidin-allophycocyanin (SA-APC) acceptor bead solution.

    • Incubate for 60 minutes to allow for antibody binding.

  • Data Analysis : Measure the TR-FRET signal. The signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition at each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Protocol 2: In Vivo BTK Phosphorylation Assay

This method assesses the ability of an inhibitor to engage and inhibit BTK in a living organism.

  • Model : BALB/c mice or Sprague-Dawley rats.

  • Procedure :

    • Administer GDC-0834 orally at various doses (e.g., 25, 50, 100, 150 mg/kg).

    • At specified time points post-dosing (e.g., 2, 4, 6 hours), collect whole blood samples.

    • Immediately lyse the blood cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Western Blot Analysis :

    • Probe the membrane with a primary antibody specific for phosphorylated BTK at tyrosine 223 (pBTK-Tyr223).

    • Strip and re-probe the membrane with an antibody for total BTK as a loading control.

    • Use secondary antibodies conjugated to a reporter (e.g., HRP) for chemiluminescent detection.

  • Data Analysis : Quantify the band intensities for pBTK and total BTK. Normalize the pBTK signal to the total BTK signal for each sample. Calculate the percent inhibition of BTK phosphorylation relative to vehicle-treated control animals to determine the in vivo IC50.[6]

Protocol 3: On-Target Validation with BTK Knockout Cells (General Methodology)

This protocol describes a definitive method to confirm that a drug's cellular activity is mediated through its intended target.

  • Cell Models :

    • A B-cell line with endogenous BTK expression (e.g., Ramos, TMD8).

    • A corresponding BTK knockout (KO) or knockdown (shRNA/siRNA) version of the same cell line, generated using CRISPR/Cas9 or other gene-editing technologies.

  • Validation of Knockout : Confirm the absence of BTK protein expression in the KO cell line via Western blot.

  • Cellular Assay :

    • Culture both wild-type (WT) and BTK KO cells under identical conditions.

    • Treat both cell lines with a dose range of GDC-0834.

    • Stimulate the B-cell receptor pathway using an appropriate agonist (e.g., anti-IgM antibody).

    • Measure a key downstream signaling event that is BTK-dependent, such as:

      • Phosphorylation of PLCγ2.

      • Calcium flux using a fluorescent indicator (e.g., Fluo-4 AM).

      • Cell proliferation using a viability assay (e.g., CellTiter-Glo®).

  • Data Analysis and Interpretation :

    • On-Target Effect : If GDC-0834 inhibits the downstream signaling event in WT cells but has no, or a significantly diminished, effect in BTK KO cells, the activity is confirmed to be on-target.

    • Off-Target Effect : If GDC-0834 inhibits the signaling event to a similar degree in both WT and BTK KO cells, this indicates the presence of a significant off-target mechanism of action.

Conclusion

GDC-0834 is a potent, reversible BTK inhibitor that showed significant promise in preclinical models. Its clinical failure underscores the importance of early and robust ADME (absorption, distribution, metabolism, and excretion) profiling across species. For drug development professionals, the validation of a compound's on-target effects is paramount. The use of genetically defined models, such as BTK knockout cell lines or animals, provides the most unequivocal evidence that the biological activity of a molecule is directly attributable to the inhibition of its intended target.[4] The experimental protocols and logical frameworks presented here offer a guide to performing such critical validation studies, ensuring the rigorous assessment of novel kinase inhibitors.

References

Comparative analysis of GDC-0834 in different autoimmune disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Bruton's tyrosine kinase (Btk) inhibitor, GDC-0834, in the context of preclinical autoimmune disease models. While GDC-0834 showed initial promise, its development was ultimately halted due to unfavorable pharmacokinetics in humans. This analysis focuses on its performance in the well-established rat collagen-induced arthritis (CIA) model, drawing comparisons with other Btk inhibitors and standard-of-care treatments to offer valuable insights for ongoing research and development in this therapeutic area.

The Role of Bruton's Tyrosine Kinase (Btk) in Autoimmunity

Bruton's tyrosine kinase is a critical enzyme in the signaling pathways of various immune cells, most notably B cells. It plays a pivotal role in B cell development, differentiation, and activation.[1][2] Dysregulation of B cell signaling is a key factor in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus, where autoantibody production and inflammatory responses are prominent features.[3] Btk is activated downstream of the B-cell receptor (BCR) and is essential for relaying signals that lead to cell proliferation, survival, and the production of inflammatory mediators.[4][5] Its involvement in these crucial processes makes it a compelling target for therapeutic intervention in autoimmune disorders.[1]

Below is a diagram illustrating the central role of Btk in the B-cell receptor signaling pathway.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK_mem Btk SYK->BTK_mem activates PLCg2_mem PLCγ2 BTK_mem->PLCg2_mem phosphorylates IP3 IP3 PLCg2_mem->IP3 DAG DAG PLCg2_mem->DAG BTK_cyto Btk PLCg2_cyto PLCγ2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Proliferation B-Cell Proliferation & Survival Ca_release->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation Antigen Antigen Antigen->BCR binds GDC0834 GDC-0834 (Inhibitor) GDC0834->BTK_mem inhibits

Caption: Btk signaling cascade initiated by B-cell receptor activation.

Comparative Efficacy of GDC-0834 in a Rheumatoid Arthritis Model

GDC-0834 demonstrated efficacy in the rat collagen-induced arthritis (CIA) model, a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.

Performance Data of GDC-0834 and Comparators

The following table summarizes the key performance data for GDC-0834 and provides context with data from other Btk inhibitors and a standard-of-care drug, methotrexate, in rheumatoid arthritis models.

CompoundTargetIn Vitro IC50 (Btk)Animal ModelKey Efficacy FindingsReference
GDC-0834 Btk (reversible)5.9 nM (biochemical), 6.4 nM (cellular)Rat CIADose-dependent decrease in ankle swelling and reduction of pathology. Efficacy comparable to methotrexate.[4][6]
Ibrutinib (B1684441) Btk (irreversible)0.5 nMRodent CIA & CAIADose-dependent therapeutic effects in arthritis models.[7]
Fenebrutinib (B560142) (GDC-0853) Btk (non-covalent)Not specifiedRat Inflammatory ArthritisDose-dependent activity.[8]
Methotrexate Dihydrofolate reductaseN/ARat CIAReduced arthritis severity.[4]

CIA: Collagen-Induced Arthritis; CAIA: Collagen Antibody-Induced Arthritis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocol for the rat collagen-induced arthritis model, a key experiment cited in the evaluation of GDC-0834.

Rat Collagen-Induced Arthritis (CIA) Model Protocol

This protocol is a standard method for inducing an autoimmune arthritis that resembles human rheumatoid arthritis in rats.

CIA_Workflow cluster_induction Arthritis Induction Phase cluster_treatment Treatment & Monitoring Phase start Day 0: Primary Immunization boost Day 7: Booster Immunization start->boost onset Day 10-12: Onset of Arthritis boost->onset treatment Initiate Treatment: - GDC-0834 - Vehicle Control - Comparator Drug onset->treatment monitoring Daily Monitoring: - Clinical Score - Paw Swelling - Body Weight treatment->monitoring throughout study endpoint Endpoint Analysis: - Histopathology - Biomarker Analysis monitoring->endpoint

Caption: Experimental workflow for the rat collagen-induced arthritis model.

Detailed Steps:

  • Animal Model: Male Lewis rats are typically used for this model.

  • Immunization:

    • Primary Immunization (Day 0): Rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 7): A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Onset of Arthritis: Clinical signs of arthritis, such as paw swelling and redness, typically appear between days 10 and 12 post-primary immunization.

  • Treatment Administration:

    • Upon the onset of arthritis, animals are randomized into treatment groups.

    • GDC-0834, a vehicle control, and any comparator drugs are administered daily via the appropriate route (e.g., oral gavage).

  • Monitoring and Assessment:

    • Clinical Scoring: The severity of arthritis in each paw is scored daily on a scale of 0-4.

    • Paw Swelling: Paw volume or thickness is measured regularly using a plethysmometer or calipers.

    • Body Weight: Monitored as a general indicator of health.

  • Endpoint Analysis:

    • At the end of the study, animals are euthanized.

    • Histopathology: Ankle joints are collected for histological examination to assess inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines and autoantibodies.

Discussion and Conclusion

GDC-0834 demonstrated clear efficacy in a preclinical model of rheumatoid arthritis, showing a dose-dependent reduction in disease severity.[6] Its performance was noted to be comparable to that of methotrexate, a widely used disease-modifying antirheumatic drug.[4] This highlights the potential of Btk inhibition as a therapeutic strategy for autoimmune arthritis.

However, the clinical development of GDC-0834 was terminated due to its rapid metabolism in humans, which resulted in insufficient systemic exposure.[9] This underscores the critical importance of pharmacokinetic and metabolic profiling in drug development.

While direct comparative data for GDC-0834 in other autoimmune disease models is lacking, the broader success of other Btk inhibitors like ibrutinib and fenebrutinib in preclinical models of both arthritis and lupus suggests that the therapeutic principle of Btk inhibition is applicable across a range of autoimmune conditions.[7][8] Future development of Btk inhibitors for autoimmune diseases will need to focus on optimizing both potency and metabolic stability to achieve clinical success.

References

A Comparative Analysis of GDC-0834 (S-enantiomer) and Next-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has revolutionized treatment paradigms, with next-generation agents demonstrating improved efficacy and safety profiles over the first-in-class inhibitor, ibrutinib (B1684441). This guide provides a detailed comparison of the preclinical reversible BTK inhibitor GDC-0834 (S-enantiomer) against three clinically approved next-generation inhibitors: the covalent inhibitors acalabrutinib (B560132) and zanubrutinib (B611923), and the non-covalent (reversible) inhibitor pirtobrutinib (B8146385).

Executive Summary

GDC-0834 is a potent and selective reversible BTK inhibitor that showed promise in preclinical studies.[1][2] However, its clinical development was halted due to rapid amide hydrolysis in humans, leading to poor pharmacokinetic properties and insufficient drug exposure.[3][4][5] In contrast, the next-generation inhibitors acalabrutinib, zanubrutinib, and pirtobrutinib have demonstrated significant clinical success, offering improved selectivity and tolerability. Acalabrutinib and zanubrutinib are covalent inhibitors that form an irreversible bond with the Cys481 residue of BTK, while pirtobrutinib is a non-covalent inhibitor that binds reversibly, providing an option for patients who have developed resistance to covalent inhibitors.[6][7][8]

This guide will delve into the biochemical potency, kinase selectivity, and preclinical efficacy of these compounds, supported by experimental data and detailed methodologies.

Data Presentation

Table 1: Biochemical and Cellular Potency of BTK Inhibitors
CompoundMechanism of ActionBiochemical IC50 (BTK)Cellular IC50 (BTK)
GDC-0834 (S-enantiomer) Reversible5.9 nM[1]6.4 nM[1]
Acalabrutinib Covalent, Irreversible5.1 nM[6][9]Not specified in provided results
Zanubrutinib Covalent, Irreversible0.3 nM[10][11]0.4 nM (TMD8 cells), 1.5 nM (OCI-Ly-10 cells)[8]
Pirtobrutinib Non-covalent, ReversibleLow nanomolar range[12]Not specified in provided results
Table 2: Kinase Selectivity Profile
CompoundKinase Panel Size% Kinases Inhibited >50% at 100 nMKey Off-Target Kinases with Significant Inhibition
GDC-0834 (S-enantiomer) Data not available in a comparable formatData not availableData not available
Acalabrutinib 3621.1% (4 kinases)[13]Minimal off-target activity reported[7]
Zanubrutinib 3671.6% (6 kinases)[13]Lower off-target activity than ibrutinib[8][11]
Pirtobrutinib 3711.1% (4 kinases)[13]Highly selective, >300-fold selectivity for BTK over 98% of other kinases[12]
Table 3: Preclinical In Vivo Efficacy
CompoundAnimal ModelDiseaseKey Findings
GDC-0834 Rat Collagen-Induced Arthritis (CIA)Rheumatoid ArthritisDose-dependent decrease in ankle swelling and reduction of pathology.[2][14]
Acalabrutinib Mouse models of Chronic Lymphocytic Leukemia (CLL)Chronic Lymphocytic LeukemiaSignificantly reduced tumor burden and increased survival.[9][15]
Zanubrutinib OCI-LY10 DLBCL tumor xenograft miceDiffuse Large B-cell LymphomaSignificant tumor growth inhibition (76% and 88% at 2.5 and 7.5 mg/kg, respectively).[10]
Pirtobrutinib Human lymphoma xenograftsB-cell LymphomaSignificantly inhibits tumor growth.[13]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the points of inhibition by the compared compounds.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling PLCG2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation GDC_0834 GDC-0834 (Reversible) GDC_0834->BTK Next_Gen Next-Gen Inhibitors (Acalabrutinib, Zanubrutinib, Pirtobrutinib) Next_Gen->BTK

Caption: Simplified BTK signaling pathway and inhibitor action.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a BTK inhibitor.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - BTK Enzyme - Peptide Substrate - ATP - Test Inhibitor start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor prepare_reagents->serial_dilution incubate_inhibitor Incubate BTK Enzyme with Inhibitor serial_dilution->incubate_inhibitor initiate_reaction Initiate Kinase Reaction (Add Substrate and ATP) incubate_inhibitor->initiate_reaction stop_reaction Stop Reaction & Detect Signal initiate_reaction->stop_reaction data_analysis Data Analysis: Calculate IC50 stop_reaction->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro BTK kinase inhibition assay.

Experimental Protocols

In Vitro BTK Kinase Inhibition Assay (Biochemical)

Objective: To determine the concentration of an inhibitor required to inhibit 50% of BTK kinase activity (IC50).

Materials:

  • Recombinant human BTK enzyme

  • Peptide substrate (e.g., poly-Glu,Tyr 4:1)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-33P]ATP) or non-labeled for detection methods like ADP-Glo™

  • Test inhibitors (GDC-0834, acalabrutinib, zanubrutinib, pirtobrutinib)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 96-well or 384-well plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ Kinase Assay reagents for luminescence-based assay)

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In the wells of the assay plate, add the BTK enzyme in assay buffer.

  • Add the diluted inhibitors to the respective wells. A DMSO control (vehicle) should be included.

  • Incubate the enzyme and inhibitor for a pre-determined period (e.g., 10-60 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction (e.g., by adding phosphoric acid for radiometric assays).

  • Detect the kinase activity. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing, and measuring incorporated radioactivity. For luminescence-based assays, follow the manufacturer's protocol for the detection reagents.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular BTK Target Engagement Assay

Objective: To measure the ability of an inhibitor to bind to BTK within a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium

  • Test inhibitors

  • Anti-IgM antibody for B-cell receptor stimulation

  • Lysis buffer

  • Antibodies for Western blotting: anti-phospho-BTK (Tyr223) and anti-total BTK

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed the B-cell lymphoma cells in a multi-well plate.

  • Treat the cells with serial dilutions of the test inhibitors for a specified time.

  • Stimulate the B-cell receptor by adding anti-IgM antibody for a short period (e.g., 15 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phospho-BTK and total BTK.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the level of BTK autophosphorylation inhibition at different inhibitor concentrations.

  • Calculate the cellular IC50 value.

Conclusion

GDC-0834 (S-enantiomer) demonstrated potent and selective BTK inhibition in preclinical models. However, its unfavorable pharmacokinetic profile in humans, characterized by rapid metabolic degradation, ultimately prevented its clinical advancement. The next-generation BTK inhibitors—acalabrutinib, zanubrutinib, and pirtobrutinib—have overcome such challenges and represent significant progress in the field. They exhibit high potency and improved kinase selectivity, which translates to better safety and tolerability in clinical settings.[7][11][13] The development of both covalent and non-covalent next-generation inhibitors provides valuable therapeutic options for a broader range of patients with B-cell malignancies. This comparative guide highlights the critical importance of not only in vitro potency and selectivity but also in vivo pharmacokinetics in the successful development of targeted therapies.

References

Assessing the Preclinical Therapeutic Window of GDC-0834: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the therapeutic window of a drug candidate is paramount. This guide provides a comparative analysis of the preclinical data for GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, alongside the established BTK inhibitors ibrutinib (B1684441) and acalabrutinib (B560132). This analysis aims to offer an objective overview of GDC-0834's potential therapeutic index based on available experimental data.

GDC-0834 emerged as a promising candidate for the treatment of rheumatoid arthritis due to its high potency in inhibiting BTK, a key enzyme in B-cell signaling pathways implicated in autoimmune diseases. However, its development was halted due to unforeseen metabolic challenges in humans. This guide delves into the preclinical efficacy and safety data to contextualize its therapeutic window, a critical factor for any drug's success.

Comparative Efficacy and Potency

GDC-0834 demonstrated significant efficacy in preclinical models of rheumatoid arthritis. In a rat collagen-induced arthritis (CIA) model, oral administration of GDC-0834 at doses ranging from 30 to 100 mg/kg resulted in a dose-dependent reduction in ankle swelling and overall joint pathology[1]. This in vivo efficacy is supported by its potent inhibition of BTK in both biochemical and cellular assays.

CompoundIn Vitro IC50 (BTK)Cellular Assay IC50 (BTK)In Vivo IC50 (Mouse)In Vivo IC50 (Rat)
GDC-0834 5.9 nM[1]6.4 nM[1]1.1 µM[1]5.6 µM[1]
Ibrutinib ~0.5 nM---
Acalabrutinib ~5.1 nM---

Preclinical Safety and Tolerability

A comprehensive assessment of the therapeutic window requires a thorough evaluation of a compound's safety profile. For GDC-0834, specific preclinical toxicology data, such as the maximum tolerated dose (MTD) or no-observed-adverse-effect-level (NOAEL) in arthritis models, is not extensively published. However, a study on a structurally related successor compound, GDC-0853, revealed pancreatic toxicity in rats, which was suggested to be a potential class effect for BTK inhibitors[2]. This finding underscores the importance of careful safety assessment for this class of drugs.

In comparison, ibrutinib, the first-in-class BTK inhibitor, is known to have off-target effects leading to adverse events such as cardiotoxicity and bleeding[3]. Acalabrutinib, a second-generation inhibitor, was designed for greater selectivity and has demonstrated a more favorable safety profile in preclinical and clinical studies for B-cell malignancies[4][5]. Toxicology studies of acalabrutinib in healthy dogs have been conducted, though direct comparisons in a rheumatoid arthritis model are limited[4].

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are outlined below.

In Vitro BTK Inhibition Assay

The half-maximal inhibitory concentration (IC50) of GDC-0834 against the BTK enzyme was determined using a biochemical assay. This typically involves incubating the purified BTK enzyme with the inhibitor at various concentrations and measuring the enzyme's activity, often through phosphorylation of a substrate. The reduction in enzyme activity is then plotted against the inhibitor concentration to calculate the IC50 value.

Cellular BTK Inhibition Assay

Cellular IC50 values were determined by treating cells (e.g., B-cells) with varying concentrations of the inhibitor and then stimulating a BTK-dependent signaling pathway. The inhibition of a downstream event, such as the phosphorylation of a substrate or the expression of a specific marker, is measured to determine the concentration of the inhibitor required to achieve 50% inhibition within a cellular context.

Rat Collagen-Induced Arthritis (CIA) Model

The in vivo efficacy of GDC-0834 was assessed in a widely used animal model for rheumatoid arthritis.

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment Bovine Type II Collagen Bovine Type II Collagen Emulsification Emulsification Bovine Type II Collagen->Emulsification Freund's Adjuvant Freund's Adjuvant Freund's Adjuvant->Emulsification Intradermal Injection Intradermal Injection Emulsification->Intradermal Injection GDC-0834 Dosing GDC-0834 Dosing Intradermal Injection->GDC-0834 Dosing Disease Onset Oral Gavage Oral Gavage GDC-0834 Dosing->Oral Gavage Daily Dosing Daily Dosing Oral Gavage->Daily Dosing Ankle Swelling Measurement Ankle Swelling Measurement Daily Dosing->Ankle Swelling Measurement Histopathological Analysis Histopathological Analysis Daily Dosing->Histopathological Analysis

Workflow for the Rat Collagen-Induced Arthritis (CIA) Model.

In this model, female Lewis rats are immunized with an emulsion of bovine type II collagen and Freund's adjuvant to induce an autoimmune response that mimics human rheumatoid arthritis[1]. Following the onset of arthritis, animals are treated with GDC-0834 or a vehicle control. Efficacy is evaluated by measuring changes in ankle swelling and through histopathological analysis of the joints at the end of the study[1].

In Vivo BTK Phosphorylation Assay

To assess the in vivo target engagement of GDC-0834, the phosphorylation of BTK at Tyr223 in blood samples from treated animals was measured.

BTK_Phosphorylation_Workflow Oral Dosing Oral Dosing Blood Collection Blood Collection Oral Dosing->Blood Collection Protein Extraction Protein Extraction Blood Collection->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Quantification Quantification Western Blot->Quantification

Workflow for In Vivo BTK Phosphorylation Assay.

Following oral administration of GDC-0834, blood samples are collected at various time points. Proteins are then extracted from the blood cells, and the levels of phosphorylated BTK (pBTK) and total BTK are determined by Western blot analysis. The ratio of pBTK to total BTK is then calculated to determine the extent of target inhibition.

Signaling Pathway

GDC-0834 exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, a critical pathway for B-cell proliferation, differentiation, and survival.

BCR_Signaling_Pathway BCR BCR LYN/SYK LYN/SYK BCR->LYN/SYK BTK BTK LYN/SYK->BTK PLCγ2 PLCγ2 BTK->PLCγ2 Downstream Signaling Downstream Signaling PLCγ2->Downstream Signaling GDC-0834 GDC-0834 GDC-0834->BTK

B-Cell Receptor (BCR) Signaling Pathway and GDC-0834 Inhibition.

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways that are crucial for B-cell function. GDC-0834, as a BTK inhibitor, blocks this critical step, thereby dampening the B-cell mediated inflammatory response.

Conclusion

GDC-0834 demonstrated potent and selective inhibition of BTK and showed promising efficacy in a preclinical model of rheumatoid arthritis. However, the lack of comprehensive, publicly available preclinical toxicology data makes a definitive assessment of its therapeutic window challenging. While its development was ultimately halted due to species-specific metabolism, the preclinical data for GDC-0834 provides valuable insights for the development of future BTK inhibitors for autoimmune diseases. A thorough evaluation of both on-target and off-target effects in relevant preclinical models remains a critical step in predicting the therapeutic index and ultimate clinical success of this class of inhibitors.

References

GDC-0834: A Comparative Analysis of a Highly Selective BTK Inhibitor in Kinase Panel Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GDC-0834's Kinase Profile with Alternative Bruton's Tyrosine Kinase (BTK) Inhibitors.

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK) with in vitro IC50 values of 5.9 nM in biochemical assays and 6.4 nM in cellular assays.[1] Developed as a potential therapeutic agent for autoimmune disorders, its clinical progression was halted due to rapid amide hydrolysis into an inactive metabolite in humans, a metabolic instability not observed in preclinical models.[2][3] Despite its discontinued (B1498344) clinical development, the high selectivity of GDC-0834 remains a significant point of interest for researchers studying BTK signaling and developing next-generation kinase inhibitors. This guide provides a comparative analysis of GDC-0834's performance in kinase panel screening assays, supported by experimental data and detailed methodologies.

Kinase Selectivity Profile: GDC-0834 in Context

Comprehensive kinase panel screening is crucial for evaluating the specificity of a kinase inhibitor and predicting potential off-target effects. While direct kinase panel screening data for GDC-0834 is not extensively published, its discovery and development were based on the highly selective predecessor, CGI-1746. Crucially, GDC-0834 was designed to retain the potent and selective profile of CGI-1746.[3][4]

Studies on CGI-1746 demonstrate its exceptional selectivity. It was found to be approximately 1,000-fold more selective for BTK than for other kinases in extensive panel screenings of up to 385 kinases.[5] One study reported that at a concentration of 1 µM, CGI-1746 did not inhibit any other kinases tested, highlighting its remarkable specificity.[6] Given that GDC-0834 mirrors the selectivity of CGI-1746, it stands as one of the most selective BTK inhibitors designed.

For a clear comparison, the table below summarizes the selectivity of GDC-0834 (based on CGI-1746 data) alongside other well-characterized BTK inhibitors, ibrutinib, acalabrutinib (B560132), and zanubrutinib, as determined by the KINOMEscan™ platform at a 1 µM concentration.

InhibitorClassNumber of Off-Target Kinases Inhibited (>65% at 1 µM)Primary Target (BTK) IC50 (nM)
GDC-0834 (via CGI-1746) Reversible0 [6]5.9[1]
IbrutinibCovalent~37 (9.4% of kinome)[7]0.5
AcalabrutinibCovalent~6 (1.5% of kinome)[7]3.0
ZanubrutinibCovalent~17 (4.3% of kinome)[7]<1.0

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of BTK inhibitors, providing a framework for reproducible research.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase active site.

Workflow:

cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Incubation & Readout A Prepare serial dilutions of GDC-0834 D Add 5 µL of diluted GDC-0834 A->D B Prepare Kinase/Antibody mixture E Add 5 µL of Kinase/Antibody mixture B->E C Prepare Tracer solution F Add 5 µL of Tracer solution C->F D->E E->F G Incubate for 1 hour at room temperature F->G H Read TR-FRET signal on plate reader G->H

Biochemical Kinase Assay Workflow

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of GDC-0834 in DMSO. Further dilute this series into the kinase buffer.[8]

    • Prepare a 2X kinase/antibody solution containing the BTK enzyme and a europium-labeled anti-tag antibody in the kinase buffer.[8]

    • Prepare a 2X tracer solution containing an Alexa Fluor™ 647-labeled ATP-competitive tracer in the kinase buffer.[8]

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted GDC-0834 solution to each well.

    • Add 5 µL of the 2X kinase/antibody mixture to each well.

    • Initiate the binding reaction by adding 5 µL of the 2X tracer solution to each well.[8]

  • Data Acquisition:

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is inversely proportional to the amount of inhibitor bound to the kinase.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block the autophosphorylation of BTK at Tyr223 within a cellular context, a key step in its activation.

Workflow:

A Seed and culture B-cells (e.g., Ramos cells) B Treat cells with varying concentrations of GDC-0834 A->B C Stimulate B-cell receptor (BCR) with anti-IgM B->C D Lyse cells and quantify protein concentration C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a PVDF membrane E->F G Probe with primary antibodies (anti-pBTK Y223, anti-total BTK) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect chemiluminescence and quantify band intensity H->I

Cellular BTK Autophosphorylation Assay Workflow

Methodology:

  • Cell Culture and Treatment:

    • Culture a B-cell lymphoma cell line (e.g., Ramos) to an appropriate density.

    • Treat the cells with a serial dilution of GDC-0834 or vehicle control (DMSO) for 1-2 hours at 37°C.[9]

  • BCR Stimulation and Cell Lysis:

    • Stimulate the B-cell receptor by adding anti-IgM antibody and incubate for a short period (e.g., 10 minutes).[9]

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Determine the protein concentration of the lysates using a BCA assay.[3]

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[9]

    • Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated BTK (Tyr223).

    • After washing, incubate the membrane with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]

  • Data Analysis:

    • Quantify the band intensities for phosphorylated BTK.

    • Strip the membrane and re-probe with an antibody for total BTK to normalize for protein loading.

    • Calculate the percentage of inhibition of BTK autophosphorylation at each GDC-0834 concentration relative to the vehicle-treated control.

BTK Signaling Pathway

GDC-0834 exerts its effect by inhibiting BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the central role of BTK in this cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK phosphorylates PIP3 PIP3 PIP3->BTK recruits to membrane PLCg2 PLCγ2 BTK->PLCg2 phosphorylates GDC0834 GDC-0834 GDC0834->BTK inhibits IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Proliferation B-Cell Proliferation, Survival & Differentiation Ca_Mobilization->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation

BTK Signaling Pathway and Inhibition by GDC-0834

Upon B-cell receptor (BCR) engagement by an antigen, the SRC family kinases LYN and SYK are activated, leading to the recruitment of BTK to the plasma membrane via its interaction with PIP3.[10] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[11] This leads to the generation of second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger downstream signaling cascades involving calcium mobilization and protein kinase C (PKC) activation, ultimately resulting in the activation of transcription factors like NF-κB that promote B-cell proliferation, survival, and differentiation.[11] GDC-0834, by selectively inhibiting BTK, effectively blocks these downstream signaling events.

References

GDC-0834: A Comparative Analysis of its Effects in Human versus Rodent Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in human versus rodent cells. The significant species-specific differences in metabolism, which ultimately led to the discontinuation of its clinical development, serve as a critical case study for drug development professionals.

Mechanism of Action: Targeting the BTK Signaling Pathway

GDC-0834 is a reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B cell development, activation, and survival.[1][2] BTK is a key component of the B cell receptor (BCR) signaling pathway and is also involved in signaling cascades initiated by other receptors, including Toll-like receptors (TLRs) and Fc receptors.[3][4] By inhibiting BTK, GDC-0834 effectively modulates the functions of B cells and other myeloid cells.[1][4]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP3->BTK Binds to PH domain PI3K PI3K PI3K->PIP3 PIP2 to PIP3 PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates GDC0834 GDC-0834 GDC0834->BTK Inhibits DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Comparative Pharmacokinetics and Metabolism

The most striking difference between the effects of GDC-0834 in humans and rodents lies in its metabolic stability and resulting pharmacokinetic profile.

In preclinical rodent models, GDC-0834 demonstrated favorable pharmacokinetic properties.[5] However, in human clinical trials, it was found to be extensively and rapidly metabolized.[5][6] This discrepancy is primarily due to a significant species difference in amide hydrolysis.[6] In humans, GDC-0834 undergoes rapid hydrolysis of its exo-cyclic amide bond, leading to the formation of an inactive aniline (B41778) metabolite, M1.[5][6] This metabolic pathway is far less prominent in mice and rats.[6][7]

The primary enzyme responsible for this rapid metabolism in humans is aldehyde oxidase (AO), with some contribution from carboxylesterases (CES).[7][8] The intrinsic clearance of GDC-0834 to form M1 was found to be 23- to 169-fold higher in human liver microsomes compared to those from rats, dogs, and monkeys.[6]

ParameterHumanRodent (Rat)
Primary Metabolic Pathway Rapid Amide HydrolysisMinimal Amide Hydrolysis
Key Metabolizing Enzyme(s) Aldehyde Oxidase (AO), Carboxylesterases (CES)Not a major pathway
Major Metabolite M1 (inactive)GDC-0834 (parent drug) is major component
Systemic Exposure (Oral) Very Low (<1 ng/mL)[6]Sufficient for efficacy[5]
Metabolic Stability in Hepatocytes 80% turnover in 3h[9]20% turnover in 3h[9]

Table 1: Comparison of GDC-0834 Metabolism in Human vs. Rodent Systems.

GDC0834_Metabolism cluster_human Human cluster_rodent Rodent GDC0834_H GDC-0834 M1_H M1 (Inactive Metabolite) GDC0834_H->M1_H Rapid Amide Hydrolysis AO_CES High Activity (Aldehyde Oxidase, Carboxylesterases) GDC0834_R GDC-0834 M1_R M1 (Minor) GDC0834_R->M1_R Slow Amide Hydrolysis Low_Enzyme_Activity Low Amidase Activity

Caption: Metabolic fate of GDC-0834 in human versus rodent systems.

Comparative In Vitro and In Vivo Efficacy

Despite the metabolic differences, GDC-0834 is a potent inhibitor of BTK in both human and rodent systems at the cellular level.

AssaySpeciesIC50
Biochemical BTK Inhibition Not specified (likely human)5.9 nM[10]
Cellular BTK Inhibition Not specified (likely human)6.4 nM[10]
In Vivo BTK Phosphorylation Inhibition Mouse1.1 µM[10]
In Vivo BTK Phosphorylation Inhibition Rat5.6 µM[10]

Table 2: In Vitro and In Vivo Potency of GDC-0834.

In a rat model of collagen-induced arthritis (CIA), administration of GDC-0834 resulted in a dose-dependent reduction in ankle swelling and pathological scores, demonstrating in vivo efficacy in a rodent model of autoimmune disease.[11] This preclinical success, however, did not translate to humans due to the rapid clearance of the compound.

Experimental Protocols

In Vitro Metabolism in Liver Microsomes
  • Objective: To determine the rate of GDC-0834 metabolism in liver microsomes from different species.

  • Method: GDC-0834 was incubated with liver microsomes from humans, rats, dogs, and monkeys in the absence of NADPH to specifically assess hydrolytic metabolism.[6] The final concentration of GDC-0834 was 0.8 µM.[7] Incubations were carried out at 37°C and terminated at various time points by the addition of methanol.[7] The formation of the M1 metabolite was quantified using LC-MS/MS.[7] Kinetic parameters (Vmax and Km) were then determined to calculate intrinsic clearance.[6]

BTK Phosphorylation Assay (In Vivo)
  • Objective: To measure the inhibition of BTK activity in whole blood after GDC-0834 administration.

  • Method: Rodents were dosed with GDC-0834.[10] At specified times, whole blood was collected. Levels of phosphorylated BTK (pBTK-Tyr223) and total BTK were determined by Western blot analysis.[10] The ratio of pBTK to total BTK was calculated and compared to vehicle-treated animals to determine the percentage of inhibition.[10]

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo BTK Phosphorylation Microsomes Liver Microsomes (Human, Rodent) Incubation Incubate with GDC-0834 (37°C, no NADPH) Microsomes->Incubation LCMS LC-MS/MS Analysis Incubation->LCMS Kinetics Determine Vmax, Km, Intrinsic Clearance LCMS->Kinetics Dosing Dose Rodents with GDC-0834 Blood_Collection Collect Whole Blood Dosing->Blood_Collection Western_Blot Western Blot for pBTK & Total BTK Blood_Collection->Western_Blot Inhibition Calculate % Inhibition Western_Blot->Inhibition

Caption: Workflow for key in vitro and in vivo experiments.

Conclusion

The case of GDC-0834 underscores the critical importance of evaluating inter-species differences in metabolism during preclinical drug development. While GDC-0834 demonstrated potent and selective inhibition of BTK and promising efficacy in rodent models, its rapid amide hydrolysis in humans, mediated by aldehyde oxidase, resulted in insufficient systemic exposure for therapeutic effect. This led to the discontinuation of its clinical development. This guide highlights that while rodent models are invaluable for assessing on-target effects and potential efficacy, they may not always predict the metabolic fate of a drug candidate in humans. Therefore, early in vitro metabolic studies using human-derived systems are essential to de-risk drug candidates and inform the selection of appropriate preclinical species.

References

Validating Bruton's Tyrosine Kinase (BTK) in Rheumatoid Arthritis: A Comparative Guide to GDC-0834 and Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Bruton's Tyrosine Kinase (BTK) inhibitor GDC-0834 with other commercially successful BTK inhibitors, focusing on its utility as a tool for validating the role of BTK in rheumatoid arthritis (RA). While GDC-0834 showed promise in preclinical models, its clinical development was halted due to its pharmacokinetic profile. This guide presents supporting experimental data, detailed protocols, and a comparative analysis of GDC-0834 against Ibrutinib (B1684441), Acalabrutinib, and Zanubrutinib to aid researchers in selecting the appropriate tools for their BTK-related studies.

Executive Summary

Bruton's tyrosine kinase is a critical signaling protein in B cells and myeloid cells, making it a compelling therapeutic target for autoimmune diseases like rheumatoid arthritis and various B-cell malignancies.[1] GDC-0834 was developed as a potent and selective, reversible BTK inhibitor.[2] Preclinical studies in a rat model of collagen-induced arthritis demonstrated that GDC-0834 could dose-dependently reduce ankle swelling and joint pathology.[2] However, a single-dose Phase I clinical trial in healthy volunteers revealed that GDC-0834 is extensively and rapidly metabolized in humans through amide hydrolysis, resulting in insufficient exposure to the active drug.[3][4] This led to the discontinuation of its clinical development.[5]

Despite its clinical failure, GDC-0834 remains a valuable research tool for in vitro and in vivo animal studies to validate the role of BTK in disease, owing to its high potency and selectivity. This guide compares GDC-0834 with the approved irreversible BTK inhibitors Ibrutinib, Acalabrutinib, and Zanubrutinib, which are primarily used in oncology.[6] The comparison focuses on their biochemical potency, selectivity, and the methodologies to validate BTK as a therapeutic target.

Comparative Analysis of BTK Inhibitors

The selection of a BTK inhibitor for research purposes depends on the specific experimental goals. GDC-0834's reversible binding and high selectivity make it a good tool for studying the direct consequences of BTK inhibition in vitro and in preclinical models where it is not rapidly metabolized. In contrast, the approved covalent inhibitors offer a different modality for studying the effects of sustained, irreversible BTK inhibition.

Quantitative Data Presentation

The following table summarizes the in vitro potency (IC50) of GDC-0834 and its alternatives against BTK and a selection of off-target kinases. Lower IC50 values indicate higher potency.

Inhibitor BTK IC50 (nM) Select Off-Target Kinase IC50 (nM) Mechanism of Action Clinical Status
GDC-0834 5.9 (biochemical), 6.4 (cellular)[2]High selectivity, specific off-target IC50s not widely published.ReversibleDiscontinued in Phase I[3]
Ibrutinib 0.5[6]TEC: 3.2-78, EGFR: >1000[6][7]Covalent, IrreversibleApproved (B-cell malignancies)[8]
Acalabrutinib <10 (cellular)[9]Low off-target rate, EGFR: >1000[7][9]Covalent, IrreversibleApproved (B-cell malignancies)
Zanubrutinib <10 (cellular)[9]TEC: ~2, lower off-target vs. Ibrutinib[6][9]Covalent, IrreversibleApproved (B-cell malignancies)

Experimental Protocols for BTK Validation

Validating the role of BTK in a specific disease context requires a multi-faceted approach. Below are detailed protocols for key experiments.

Western Blot for BTK Phosphorylation

This assay directly measures the activation state of BTK by detecting its phosphorylation at key tyrosine residues (e.g., Y223).

1. Sample Preparation:

  • Culture cells of interest (e.g., primary B cells, synovial fibroblasts from RA patients) to a density of 1-5 x 10^6 cells/mL.

  • Starve cells in serum-free media for 2-4 hours.

  • Pre-treat cells with desired concentrations of BTK inhibitor (e.g., GDC-0834) or vehicle (DMSO) for 1-2 hours.

  • Stimulate cells with an appropriate agonist (e.g., anti-IgM for B cells, immune complexes for macrophages) for 10-15 minutes.

  • Immediately place cells on ice and wash once with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-BTK (e.g., p-BTK Y223) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using an ECL detection reagent and an imaging system.

  • Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH) for normalization.

Cell Proliferation Assay

This assay assesses the impact of BTK inhibition on the proliferation of immune cells.

1. Cell Preparation and Labeling (CFSE Method):

  • Isolate primary immune cells (e.g., B cells) from blood or tissue.

  • Resuspend cells at 1 x 10^6 cells/mL in PBS.

  • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

  • Quench the labeling reaction by adding 5 volumes of complete culture medium.

  • Wash cells twice with complete medium.

2. Cell Culture and Treatment:

  • Plate CFSE-labeled cells at 1-2 x 10^5 cells/well in a 96-well plate.

  • Add a stimulating agent (e.g., anti-CD40 and IL-4 for B cells).

  • Add serial dilutions of the BTK inhibitor or vehicle control.

  • Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

3. Flow Cytometry Analysis:

  • Harvest cells and wash with PBS.

  • Analyze cells on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

  • Cell proliferation is indicated by the serial halving of CFSE fluorescence in daughter cells.

  • Quantify the percentage of proliferated cells in each treatment condition.

Cytokine Release Assay

This assay measures the effect of BTK inhibition on the production of inflammatory cytokines.

1. Cell Culture and Treatment:

  • Plate immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or macrophages) at a density of 2-5 x 10^5 cells/well in a 96-well plate.

  • Pre-treat cells with various concentrations of the BTK inhibitor or vehicle for 1-2 hours.

  • Stimulate cells with an appropriate stimulus (e.g., LPS for macrophages, immune complexes).

  • Incubate for 24-48 hours.

2. Cytokine Measurement:

  • Centrifuge the plate to pellet the cells.

  • Collect the culture supernatant.

  • Measure the concentration of cytokines of interest (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA or a multiplex bead-based immunoassay (e.g., Luminex).

Genetic Validation of BTK

Pharmacological inhibition should be complemented with genetic approaches to confirm the on-target effects.

siRNA-mediated Knockdown:

  • Design and synthesize siRNA duplexes targeting BTK.

  • Transfect the cells of interest with the BTK-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.

  • After 48-72 hours, validate the knockdown efficiency by Western blot or qRT-PCR for BTK expression.

  • Perform functional assays (e.g., cell proliferation, cytokine release) with the knockdown cells to assess the phenotypic consequences of reduced BTK expression.[10]

CRISPR-Cas9-mediated Knockout:

  • Design a guide RNA (gRNA) targeting a critical exon of the BTK gene.

  • Deliver the gRNA and Cas9 nuclease into the target cells via plasmid transfection, lentiviral transduction, or ribonucleoprotein (RNP) electroporation.

  • Select for single-cell clones and expand them.

  • Screen for clones with successful gene knockout by DNA sequencing and confirm the absence of BTK protein by Western blot.

  • Use the validated BTK knockout cell lines in functional assays to determine the effect of complete BTK ablation.

Mandatory Visualizations

Signaling Pathways

BTK_Signaling_RA cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response in RA BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK FcR Fc Receptor (FcR) FcR->BTK PLCg2 PLCγ2 BTK->PLCg2 MAPK MAPK Pathway BTK->MAPK Osteoclast Osteoclastogenesis BTK->Osteoclast PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation B-Cell Proliferation & Differentiation MAPK->Proliferation NFkB->Proliferation Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines GDC0834 GDC-0834 GDC0834->BTK Inhibits

Caption: BTK Signaling Pathway in Rheumatoid Arthritis.

BTK_Signaling_BCell_Malignancy BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT AKT->NFkB Cell_Survival Cell Survival NFkB->Cell_Survival Proliferation Proliferation NFkB->Proliferation Ibrutinib Ibrutinib / Acalabrutinib / Zanubrutinib Ibrutinib->BTK Inhibits

Caption: BTK Signaling in B-Cell Malignancies.

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture treatment Inhibitor Treatment (e.g., GDC-0834) start->treatment stimulation Cell Stimulation (e.g., anti-IgM) treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pBTK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Normalization detection->analysis end End: Quantified pBTK Levels analysis->end

Caption: Western Blot Workflow for BTK Phosphorylation.

Logical Relationships

Target_Validation_Workflow cluster_validation Target Validation cluster_assays In Vitro / Ex Vivo Assays hypothesis Hypothesis: BTK is involved in disease pathogenesis pharmacological Pharmacological Validation (BTK Inhibitors like GDC-0834) hypothesis->pharmacological genetic Genetic Validation (siRNA, CRISPR) hypothesis->genetic biochemical Biochemical Assays (Kinase Activity) pharmacological->biochemical cellular Cell-Based Assays (pBTK, Proliferation, Cytokines) pharmacological->cellular genetic->cellular preclinical In Vivo Preclinical Models (e.g., Collagen-Induced Arthritis) cellular->preclinical go_nogo Go/No-Go Decision for Clinical Development preclinical->go_nogo

Caption: Logical Workflow for BTK Target Validation.

References

Structural differences between GDC-0834 and other BTK inhibitors in the ATP-binding pocket

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals, providing insights into the structural nuances that govern the potency, selectivity, and binding mechanisms of Bruton's tyrosine kinase inhibitors.

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of inhibitors targeting its ATP-binding pocket has revolutionized treatment paradigms. This guide provides a comprehensive comparison of the structural and functional differences between GDC-0834, a reversible BTK inhibitor, and other prominent covalent and non-covalent inhibitors, with a focus on their interactions within the ATP-binding pocket.

At a Glance: Comparative Performance of BTK Inhibitors

The following table summarizes key quantitative data for GDC-0834 and other notable BTK inhibitors, offering a clear comparison of their biochemical potency and selectivity.

InhibitorTypeBTK IC50 (nM)Key Off-Target Kinases Inhibited (>65% at 1 µM)
GDC-0834 Reversible, Non-covalent5.9Data not available in comprehensive screen
Ibrutinib (B1684441) Irreversible, Covalent1.5 - 3.7EGFR, ITK, TEC, SRC, and 12 others[1][2]
Acalabrutinib (B560132) Irreversible, Covalent3 - 5.16 kinases[1]
Zanubrutinib (B611923) Irreversible, Covalent<1 - 2.97 kinases[2][3]

Delving into the ATP-Binding Pocket: A Structural Comparison

The ATP-binding pocket of BTK is the site of action for all currently approved and most investigational inhibitors. However, the precise binding modes and resulting interactions differ significantly, influencing their efficacy and off-target effects.

GDC-0834: A Reversible Approach

GDC-0834 is a potent and selective reversible inhibitor of BTK.[4] Its clinical development was halted due to rapid amide hydrolysis in humans, leading to insufficient drug exposure.[5][6][7][8] Despite this, its structural interaction with BTK provides valuable insights into non-covalent inhibition.

The co-crystal structure of GDC-0834 in complex with BTK (PDB ID: 5P9F) reveals that it occupies the ATP-binding site without forming a covalent bond.[9] Key interactions include:

  • Hinge Region: GDC-0834 forms hydrogen bonds with the hinge region residues of BTK, a common feature for many kinase inhibitors.

  • Hydrophobic Pockets: The inhibitor extends into hydrophobic pockets within the active site, contributing to its binding affinity.

  • Conformational State: GDC-0834 binding stabilizes an inactive conformation of BTK, preventing its catalytic activity.[10]

Covalent Inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib

First and second-generation BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib are covalent inhibitors. They form an irreversible bond with the cysteine residue at position 481 (Cys481) in the ATP-binding pocket.[11] This covalent modification leads to sustained inhibition of BTK activity.

The co-crystal structure of ibrutinib with BTK (PDB ID: 5P9J) showcases the hallmark covalent interaction.[12][13] While also interacting with the hinge region and hydrophobic pockets, the defining feature is the covalent bond with Cys481.[13][14] This irreversible binding is highly effective but can also contribute to off-target effects if other kinases possess a similarly accessible cysteine.

Structural Differences in Binding:

A key structural difference lies in how these inhibitors occupy the various sub-pockets within the larger ATP-binding site. For instance, acalabrutinib is designed to have a more compact structure and optimized interactions to increase its selectivity and reduce off-target binding compared to ibrutinib.[15] Zanubrutinib was also designed for greater selectivity and has shown a different off-target profile than ibrutinib.[3][11][16]

The following diagram illustrates the different binding modes of covalent and non-covalent inhibitors within the BTK ATP-binding pocket.

BTK_Inhibitor_Binding cluster_BTK BTK ATP-Binding Pocket hinge Hinge Region (Met477) gatekeeper Gatekeeper Residue (Thr474) cys481 Cys481 hydrophobic_pocket Hydrophobic Pocket gdc0834 GDC-0834 (Non-covalent) gdc0834->hinge H-bonds gdc0834->hydrophobic_pocket Hydrophobic Interactions covalent_inhibitor Covalent Inhibitors (e.g., Ibrutinib) covalent_inhibitor->hinge H-bonds covalent_inhibitor->cys481 Covalent Bond covalent_inhibitor->hydrophobic_pocket Hydrophobic Interactions

Binding modes of covalent and non-covalent BTK inhibitors.

Signaling Pathways and Experimental Workflows

Understanding the B-cell receptor (BCR) signaling pathway is crucial for appreciating the mechanism of action of BTK inhibitors. The following diagram illustrates this pathway and the point of intervention for these drugs.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK BTK Lyn_Syk->BTK Phosphorylation (Activation) PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation DAG_IP3 DAG / IP3 PLCy2->DAG_IP3 Activation NFkB_MAPK NF-κB / MAPK pathways DAG_IP3->NFkB_MAPK Activation Proliferation Cell Proliferation, Survival, Differentiation NFkB_MAPK->Proliferation Inhibitor BTK Inhibitors (e.g., GDC-0834, Ibrutinib) Inhibitor->BTK Inhibition

B-Cell Receptor (BCR) signaling pathway and BTK inhibition.

The following diagram outlines a general workflow for assessing the potency of BTK inhibitors in a biochemical assay.

Biochemical_Assay_Workflow start Start prepare Prepare Reagents: - BTK Enzyme - Substrate - ATP - Inhibitor Dilutions start->prepare incubate Incubate BTK with Inhibitor prepare->incubate reaction Initiate Kinase Reaction (Add ATP/Substrate) incubate->reaction stop Stop Reaction & Detect Signal (e.g., ADP-Glo) reaction->stop analyze Data Analysis: Calculate IC50 stop->analyze end End analyze->end

Workflow for a biochemical BTK kinase assay.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of BTK inhibitors. Below are summarized protocols for key in vitro and cellular assays.

Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced during the phosphorylation reaction.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light output is proportional to the ADP concentration and, therefore, the kinase activity.[17][18][19][20][21]

  • Materials:

    • Recombinant human BTK enzyme

    • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

    • ATP

    • BTK inhibitor (e.g., GDC-0834)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[17]

    • 384-well plates

    • Luminometer

  • Procedure:

    • Reagent Preparation: Dilute the BTK enzyme, substrate, ATP, and inhibitor to their final desired concentrations in kinase buffer.

    • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor or vehicle (DMSO) control.[17]

    • Add 2 µL of the BTK enzyme solution.[17]

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.[17]

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[17]

    • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

    • Signal Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17]

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Cellular BTK Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block BTK activation within a cellular context by measuring the phosphorylation of BTK at key tyrosine residues (e.g., Y223).

  • Principle: Western blotting is used to detect the levels of phosphorylated BTK (pBTK) and total BTK in cell lysates. A decrease in the pBTK/total BTK ratio in the presence of an inhibitor indicates target engagement and inhibition.[22][23][24][25]

  • Materials:

    • B-cell lymphoma cell line (e.g., Ramos)

    • Cell culture medium and supplements

    • BTK inhibitor

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-pBTK (Y223) and anti-total BTK

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)

    • Western blot imaging system

  • Procedure:

    • Cell Culture and Treatment: Culture cells to the desired density and treat with various concentrations of the BTK inhibitor for a specified time.

    • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[23]

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[22]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-pBTK or anti-total BTK) overnight at 4°C.[22]

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[22]

    • Data Analysis: Quantify the band intensities for pBTK and total BTK. Normalize the pBTK signal to the total BTK signal for each sample.

Cellular Target Engagement Assay (NanoBRET™)

This assay provides a quantitative measure of compound binding to BTK in living cells.

  • Principle: The NanoBRET™ Target Engagement Assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target protein (BTK) is fused to a NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to BTK is used as the energy acceptor. When the tracer binds to the BTK-NanoLuc fusion protein, BRET occurs. A test compound that binds to BTK will compete with the tracer, leading to a decrease in the BRET signal.[6][26][27][28][29]

  • Materials:

    • HEK293 cells

    • Expression vector for BTK-NanoLuc fusion protein

    • Transfection reagent

    • NanoBRET™ Tracer K-5 (for BTK)

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

    • BTK inhibitor

    • 384-well plates

    • BRET-capable plate reader

  • Procedure:

    • Cell Transfection: Transiently transfect HEK293 cells with the BTK-NanoLuc fusion vector.[26]

    • Cell Seeding: Seed the transfected cells into 384-well plates.[26]

    • Compound and Tracer Addition: Pre-treat the cells with the NanoBRET Tracer K-5, followed by the addition of the test inhibitor at various concentrations.[26]

    • Incubation: Incubate the plate for a defined period (e.g., 1 hour) to allow for compound binding and tracer displacement.[26]

    • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

    • Data Acquisition: Measure the BRET signal using a plate reader capable of detecting both the donor and acceptor emission wavelengths.[26]

    • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The decrease in the BRET ratio is proportional to the displacement of the tracer by the inhibitor. Determine the IC50 value for target engagement.

Conclusion

The structural and functional comparison of GDC-0834 with other BTK inhibitors highlights the diverse strategies employed to target the ATP-binding pocket of this critical kinase. While covalent inhibitors like ibrutinib have demonstrated significant clinical success, the pursuit of non-covalent inhibitors such as GDC-0834 continues to be an important area of research, driven by the potential for improved selectivity and the ability to overcome resistance mechanisms associated with the C481S mutation. The detailed structural insights and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance the next generation of BTK-targeted therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of GDC-0834: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of GDC-0834 (S-enantiomer), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for GDC-0834. The SDS contains vital information regarding potential hazards, requisite personal protective equipment (PPE), and emergency protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling GDC-0834 in solid or solution form.

  • Avoid Exposure: Prevent the generation of dust when working with the solid form of the compound.[1] All handling of GDC-0834 should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1] Direct contact with skin and eyes should be strictly avoided.[1]

  • Emergency Procedures: In the event of accidental skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move the individual to fresh air and seek medical assistance.[1] If swallowed, rinse the mouth with water and consult a physician.[1]

GDC-0834 Waste Disposal Plan: A Step-by-Step Guide

The disposal of GDC-0834 and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in regular trash or poured down the drain.[1]

Step 1: Waste Segregation and Collection

Proper segregation of different waste streams is fundamental to safe and compliant disposal.[1][2]

Waste TypeRecommended ContainerDisposal Method
Solid GDC-0834 Waste Original container or a new, clearly labeled, sealed, and chemically compatible waste container.[1][3]Collection for incineration by a licensed hazardous waste disposal company.
Contaminated Labware (e.g., pipette tips, gloves, empty vials) Designated, sealed, and clearly labeled hazardous waste bag or container.[1]Collection for incineration by a licensed hazardous waste disposal company.
Aqueous & Solvent-Based Solutions containing GDC-0834 Clearly labeled, sealed, and chemically compatible waste container (e.g., plastic for aqueous, glass or plastic for organic solvents).[1][3][4] Segregate from incompatible materials.[3][5]Collection for chemical treatment and/or incineration by a licensed hazardous waste disposal company.
Contaminated Sharps (e.g., needles, syringes, broken glass) Designated, puncture-proof sharps container.[1][3][4]Collection for incineration by a licensed hazardous waste disposal company.[2]

Step 2: Labeling and Storage

Proper labeling and storage are crucial for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "GDC-0834 (S-enantiomer)," and a description of the contents (e.g., "Solid Waste," "Aqueous Waste," "Contaminated Sharps").[1][3] The accumulation start date must also be clearly marked on the container.[3]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3][5] Secondary containment should be used to prevent spills.[3][5] Ensure that all container caps (B75204) are tightly sealed.[6]

Step 3: Waste Removal

  • Regular Removal: Establish a regular schedule for the removal of hazardous waste from the laboratory to prevent excessive accumulation.[3][5]

  • Licensed Disposal Vendor: All GDC-0834 waste must be disposed of through a licensed and reputable hazardous waste disposal company that can provide documentation of proper disposal.

Experimental Protocols

While specific inactivation protocols for GDC-0834 are not publicly available, the primary method for the disposal of potent pharmaceutical compounds like BTK inhibitors is high-temperature incineration by a specialized waste management facility. This method ensures the complete destruction of the active molecule.

Neutralization of acidic or basic waste solutions may be performed as a final step in an experimental procedure, provided the neutralized solution does not contain other hazardous materials.[6] However, for waste streams containing GDC-0834, direct chemical treatment or neutralization is not recommended without specific guidance from a qualified chemist or environmental health and safety professional.

Disposal Workflow

GDC_0834_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid GDC-0834 Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid GDC-0834 (Aqueous/Solvent) Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Contaminated_Materials Contaminated Labware Materials_Container Labeled Waste Bag/ Container Contaminated_Materials->Materials_Container Sharps Contaminated Sharps Sharps_Container Sharps Container Sharps->Sharps_Container Storage_Area Designated Hazardous Waste Storage Area Solid_Container->Storage_Area Liquid_Container->Storage_Area Materials_Container->Storage_Area Sharps_Container->Storage_Area Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Storage_Area->Disposal_Vendor Scheduled Pickup Incineration High-Temperature Incineration Disposal_Vendor->Incineration Transports for

References

Safe Handling and Disposal of GDC-0834 (S-enantiomer): A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling GDC-0834 (S-enantiomer), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, must adhere to stringent safety protocols to minimize exposure risk and ensure experimental integrity. This guide provides essential safety and logistical information, including operational procedures and disposal plans.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent small molecule inhibitors like GDC-0834 is the consistent and correct use of Personal Protective Equipment (PPE).[1] All personnel must be trained in the proper selection and use of the following equipment.

PPE ComponentSpecificationRationale
Gloves Chemically resistant nitrile gloves, double-gloved.Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes, aerosols, and airborne particles.[1][2]
Lab Coat/Gown Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection A NIOSH-approved N-95 respirator or higher, required when handling the compound as a powder or when aerosols may be generated.Prevents inhalation of the compound, a primary route of exposure.[1]
Hair & Shoe Covers Disposable hair covers and shoe covers.Prevents contamination of personal clothing and minimizes the spread of the compound.[3]

Operational Plan: Step-by-Step Handling Procedures

All handling of GDC-0834 should occur in a designated controlled area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.[1]

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated workspace by lining it with absorbent, disposable bench paper. Assemble all necessary equipment, including a calibrated scale, spatulas, weigh boats, and solvent-dispensing apparatus.

  • Weighing: If weighing the solid form of the compound, perform this task within the containment of a fume hood or BSC. Use a tared weigh boat to minimize the dispersion of powder.[1] Handle the powder with care to avoid creating dust.

  • Reconstitution: When preparing solutions, add the solvent slowly and carefully to the solid compound to prevent splashing. Cap the vial or tube securely before vortexing or sonicating to ensure complete dissolution.

  • Liquid Handling: Use calibrated precision pipettes with disposable tips for all liquid transfers.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Wipe down the work area and any equipment used.

Disposal Plan

All waste generated from the handling of GDC-0834 must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: This includes unused compound, contaminated gloves, gowns, shoe covers, hair covers, pipette tips, weigh boats, and any other disposable labware.[1] Collect this waste in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing GDC-0834, including unused solutions and solvent rinses, in a clearly labeled, sealed, and chemically resistant container for hazardous liquid waste.[1]

  • Sharps Waste: Any contaminated needles or other sharps should be disposed of in a designated sharps container for hazardous chemical waste.

GDC0834_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood/BSC) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh Proceed to Handling reconstitute Reconstitute Solution weigh->reconstitute liquid_transfer Liquid Transfer reconstitute->liquid_transfer decontaminate Decontaminate Surfaces & Equipment liquid_transfer->decontaminate Complete Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe solid_waste Dispose of Solid Waste doff_ppe->solid_waste Segregate Waste liquid_waste Dispose of Liquid Waste doff_ppe->liquid_waste Segregate Waste

Caption: Workflow for the safe handling of GDC-0834.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GDC-0834 (S-enantiomer)
Reactant of Route 2
Reactant of Route 2
GDC-0834 (S-enantiomer)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.